ATTO 532 NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H34N4O12S2 |
|---|---|
Poids moléculaire |
742.8 g/mol |
Nom IUPAC |
9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C33H34N4O12S2/c1-4-34-23-14-12-21-28(22-13-15-24(35-5-2)32(51(45,46)47)30(22)48-29(21)31(23)50(42,43)44)19-9-6-7-10-20(19)33(41)36(3)18-8-11-27(40)49-37-25(38)16-17-26(37)39/h6-7,9-10,12-15,34H,4-5,8,11,16-18H2,1-3H3,(H,42,43,44)(H,45,46,47) |
Clé InChI |
GCLQIGGPWJUGFS-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C2=C(C=C1)C(=C3C=CC(=[NH+]CC)C(=C3O2)S(=O)(=O)O)C4=CC=CC=C4C(=O)N(C)CCCC(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
ATTO 532 NHS Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of ATTO 532 NHS ester, a fluorescent probe widely utilized in biological research and drug development. This document details the dye's core photophysical characteristics, provides standardized experimental protocols for its use and characterization, and illustrates key processes through diagrams.
Core Photophysical and Spectroscopic Properties
ATTO 532 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4][5][6][7] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary and secondary amines in biomolecules such as proteins, peptides, and modified oligonucleotides.[1][2][3][4]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λabs) | 532 nm | Aqueous solution |
| Emission Maximum (λem) | 552 nm | Aqueous solution |
| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1cm-1 | Aqueous solution |
| Fluorescence Quantum Yield (Φf) | 0.90 | Aqueous solution |
| Fluorescence Lifetime (τfl) | 3.8 ns | Aqueous solution |
| Correction Factor (CF260) | 0.20 | - |
| Correction Factor (CF280) | 0.09 | - |
Experimental Protocols
Detailed methodologies for the characterization and application of this compound are provided below. These protocols are generalized and may require optimization for specific experimental systems.
Protocol 1: Protein Labeling with this compound
This protocol outlines the steps for the covalent labeling of proteins with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If the protein is in an incompatible buffer, perform buffer exchange into the reaction buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL).
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or agitation. Protect the reaction from light.
-
-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 532 nm. The DOL can be calculated using the following formula: DOL = (A532 * εprotein) / [(A280 - (A532 * CF280)) * εdye]
-
Protocol 2: Measurement of Absorption and Emission Spectra
This protocol describes how to measure the absorption and emission spectra of ATTO 532.
Materials:
-
ATTO 532 labeled conjugate or free dye
-
Appropriate solvent (e.g., PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Absorption Spectrum:
-
Prepare a dilute solution of the ATTO 532 sample in the desired solvent.
-
Using the spectrophotometer, scan a range of wavelengths (e.g., 300-700 nm) and record the absorbance. The peak absorbance will be the λabs.
-
-
Emission Spectrum:
-
Using the fluorometer, set the excitation wavelength to the determined λabs (532 nm).
-
Scan a range of emission wavelengths (e.g., 540-750 nm) and record the fluorescence intensity. The peak of this spectrum is the λem.
-
Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol details the determination of the fluorescence quantum yield of ATTO 532 relative to a standard.
Materials:
-
ATTO 532 sample
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions for both the ATTO 532 sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample can be calculated using the following equation: Φf (sample) = Φf (standard) * (Gradientsample / Gradientstandard) * (η2sample / η2standard) where Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Protocol 4: Measurement of Fluorescence Lifetime
This protocol provides a general overview of measuring fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
ATTO 532 sample
-
TCSPC system with a pulsed laser source (e.g., 532 nm) and a single-photon detector.
Procedure:
-
Excite the sample with the pulsed laser.
-
The TCSPC electronics measure the time difference between the laser pulse and the detection of the first emitted photon.
-
A histogram of these time differences is built up over many excitation pulses.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τfl).
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Workflow for labeling a biomolecule with this compound.
Caption: Simplified Jablonski diagram illustrating fluorescence.
References
ATTO 532 NHS Ester: A Comprehensive Technical Guide for Labeling and Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical properties, labeling protocols, and applications of ATTO 532 NHS ester, a high-performance fluorescent dye. The information is tailored for researchers and professionals involved in drug development and various life science applications requiring sensitive and stable fluorescence detection.
Core Chemical and Physical Properties
ATTO 532 is a fluorescent label derived from the well-known dye Rhodamine 6G.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of primary amino groups on biomolecules such as proteins and amino-modified oligonucleotides.[1][3][4][5]
The key spectral and physical properties of ATTO 532 are summarized in the table below for easy reference.
| Property | Value | Reference |
| Maximum Absorption (λabs) | 532 nm | [1][2] |
| Maximum Emission (λfl) | 552 nm / 553 nm | [1][2] |
| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1 cm-1 | [1][2] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][2] |
| Fluorescence Lifetime (τfl) | 3.8 ns / 4.1 ns | [1][2] |
| Molecular Weight (MW) | 1081 g/mol / 742.77 g/mol | [2][3] |
| Correction Factor (CF260) | 0.20 / 0.22 | [1][2] |
| Correction Factor (CF280) | 0.09 / 0.11 | [1][2] |
Reaction Mechanism of this compound
This compound facilitates the covalent labeling of biomolecules through the reaction of its N-hydroxysuccinimidyl ester group with primary amines. This reaction forms a stable amide bond, permanently attaching the fluorescent dye to the target molecule. The efficiency of this reaction is pH-dependent, with optimal conditions typically found in the slightly basic range (pH 8.0-9.0).[6] At this pH, the primary amino groups (e.g., the ε-amino group of lysine residues in proteins) are largely unprotonated and thus more nucleophilic and reactive towards the NHS ester.[6] However, it is a balancing act, as higher pH also increases the rate of hydrolysis of the NHS ester, which renders it non-reactive.[6][7] A pH of around 8.3 is often recommended as a good compromise.[2][6]
Figure 1: Reaction of this compound with a primary amine.
Experimental Protocols
Detailed methodologies for labeling proteins and oligonucleotides with this compound are provided below. These protocols are based on common laboratory practices and manufacturer recommendations.
Protein Labeling Protocol
This protocol is suitable for labeling proteins, including antibodies, with this compound.
1. Reagent Preparation:
-
Protein Solution: Dissolve the protein in a suitable amine-free buffer such as 0.1 M sodium bicarbonate buffer, pH 8.3.[2] Alternatively, phosphate-buffered saline (PBS) can be used, with the pH adjusted to 8.3 by adding a portion of 1 M sodium bicarbonate.[6][8] The protein concentration should ideally be at least 2 mg/mL to ensure efficient labeling.[2][7] Buffers containing primary amines like Tris or glycine must be avoided.[2][7]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 2 mg/mL.[2]
2. Labeling Reaction:
-
Combine the protein solution with the this compound stock solution. A common starting point is a 2-fold molar excess of the reactive dye to the protein.[2] For antibodies, a 10:1 molar ratio of dye to protein is often a good starting point to optimize the degree of labeling.[8]
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.[2]
3. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using gel permeation chromatography. A Sephadex G-25 column is commonly recommended.[2][6]
-
Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).[2]
-
Elute the conjugate with the same buffer. The first colored band to elute is typically the labeled protein, while the free dye will elute as a second, slower-moving band.[2]
4. Storage:
-
Store the purified protein conjugate at 4°C for short-term storage (up to two months) in the presence of a preservative like 2 mM sodium azide and protected from light.[8]
-
For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA), aliquot the conjugate, and store at -20°C or -80°C.[7][8] Avoid repeated freeze-thaw cycles.[7]
Figure 2: Experimental workflow for protein labeling.
Oligonucleotide Labeling Protocol
This protocol is designed for labeling amino-modified oligonucleotides.
1. Reagent Preparation:
-
Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[2]
-
This compound Stock Solution: Prepare a 5 mg/mL solution of the activated dye in anhydrous DMF.[2]
2. Labeling Reaction:
-
Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.[2]
-
Incubate the reaction at room temperature for 2 hours with shaking.[2] For longer reaction times, the pH can be lowered to 7.0-7.5 to minimize hydrolysis of the NHS ester.[2]
3. Purification:
-
Purification of the labeled oligonucleotide can be achieved using standard methods such as ethanol precipitation, HPLC, or gel electrophoresis, depending on the scale of the reaction and the required purity.
Applications
The bright and stable fluorescence of ATTO 532 makes it a versatile tool for a wide array of applications in biological research and drug development, including:
-
Fluorescence Microscopy: High-resolution imaging techniques like STED, PALM, and dSTORM benefit from the photostability of ATTO 532.[1][2]
-
Flow Cytometry: The strong absorption and high quantum yield are advantageous for cell sorting and analysis.[1][2]
-
Fluorescence In-Situ Hybridization (FISH): Used for the detection and localization of specific DNA sequences.[1][2]
-
Single-Molecule Detection: The intense fluorescence signal allows for the observation of individual molecules.[1][2]
-
Immunoassays: Labeled antibodies are used in various immunoassay formats for the sensitive detection of antigens.
-
Protein-Protein Interaction Studies: Fluorescently labeled proteins can be used in techniques like FRET (Förster Resonance Energy Transfer) to study molecular interactions.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. docs.aatbio.com [docs.aatbio.com]
ATTO 532 NHS Ester: A Technical Guide for Researchers
ATTO 532 NHS ester is a high-performance fluorescent dye belonging to the rhodamine family of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a versatile tool for a wide range of applications in biological research.[3][4][5] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for labeling biomolecules, and its primary applications.
Core Properties of this compound
This compound is an amine-reactive derivative of the ATTO 532 fluorophore. The N-hydroxysuccinimidyl (NHS) ester group readily reacts with primary amino groups on proteins, peptides, and amino-modified oligonucleotides to form stable covalent amide bonds.[4][6] This allows for the specific and efficient fluorescent labeling of a wide variety of biomolecules for subsequent detection and analysis. The dye is known for its excellent water solubility.[1][4]
Photophysical and Chemical Data
The key photophysical and chemical properties of this compound are summarized in the table below. These properties make it particularly well-suited for excitation with the 532 nm line of a frequency-doubled Nd:YAG laser.[1][4]
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 532 nm | [1][6][7] |
| Emission Maximum (λem) | 552 - 553 nm | [1][6][7] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M-1 cm-1 | [1][4][6] |
| Fluorescence Quantum Yield (ηfl) | 0.90 | [1][4][7] |
| Fluorescence Lifetime (τfl) | 3.8 - 4.1 ns | [1][4] |
| Molecular Weight | ~844 g/mol | [7] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | [4] |
| Reactivity | Reacts with primary amino groups at pH 8.0 - 9.0 | [8] |
| Storage | Store at -20°C, protected from light and moisture | [4][9] |
Experimental Protocols
The following are detailed protocols for the fluorescent labeling of proteins and oligonucleotides with this compound. It is crucial to work under low light conditions when handling the fluorophore and the resulting conjugate to prevent photobleaching.[6][10]
Protein Labeling Protocol
This protocol is optimized for labeling 1 mg of protein at a concentration of 2-10 mg/mL.[1][6]
Materials:
-
Protein solution (free of amine-containing buffers like Tris)
-
This compound
-
Amine-free, anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[1][8]
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[1][9]
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Purification:
-
Storage:
Oligonucleotide Labeling Protocol
This protocol is suitable for labeling amino-modified oligonucleotides.[1]
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous DMF
-
0.2 M carbonate buffer, pH 8-9[1]
Procedure:
-
Oligonucleotide Preparation:
-
Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).[1]
-
-
Dye Preparation:
-
Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.
-
Applications in Research
The bright fluorescence and high photostability of ATTO 532 make it an excellent choice for a variety of advanced fluorescence-based applications.
-
Fluorescence Microscopy: ATTO 532-labeled molecules can be used as probes in various microscopy techniques, including confocal microscopy and super-resolution microscopy methods like STED, PALM, and dSTORM.[1][4]
-
Flow Cytometry (FACS): The strong emission of ATTO 532 allows for the sensitive detection and quantification of labeled cells and particles by flow cytometry.[1][4]
-
Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotide probes can be used to detect specific DNA or RNA sequences within cells.[1]
-
Single-Molecule Detection (SMD): The high quantum yield and photostability of ATTO 532 are advantageous for single-molecule studies.[3][4]
-
Immunofluorescence Assays: Antibodies labeled with this compound are commonly used for the detection of specific antigens in cells and tissues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. This compound For Fluorescent Labelling [sigmaaldrich.com]
- 6. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. AATOM(TM) 532 NHS ester | AAT Bioquest | Biomol.com [biomol.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. jenabioscience.com [jenabioscience.com]
ATTO 532 NHS Ester: A Comprehensive Technical Guide for Labeling and Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
ATTO 532 NHS ester is a high-performance fluorescent dye belonging to the rhodamine family of dyes.[1][2][3][4] Its robust characteristics, including strong absorption, high fluorescence quantum yield, and excellent photostability, make it a versatile tool for a wide range of applications in biological research and drug development.[1][2][3][4][5][6][7] This guide provides an in-depth overview of the dye's properties, detailed labeling protocols, and key applications.
Core Spectroscopic and Photophysical Characteristics
ATTO 532 is characterized by its bright green fluorescence and is efficiently excited by the 532 nm laser line, which is common in many fluorescence imaging systems.[3][5][6] The N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent labeling of primary and secondary amines in biomolecules, such as the lysine residues in proteins.[6][8]
Table 1: Quantitative Spectroscopic and Photophysical Data for ATTO 532
| Property | Value | Notes |
| Maximum Excitation Wavelength (λabs) | 532 nm | In aqueous solution.[3][7][9] |
| Maximum Emission Wavelength (λem) | 552 nm | In aqueous solution.[3][9] |
| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1 cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum.[3][7][9] |
| Fluorescence Quantum Yield (ηfl) | 90% | Represents the efficiency of converting absorbed photons into emitted photons.[3][9] |
| Fluorescence Lifetime (τfl) | 3.8 ns | The average time the molecule stays in its excited state before returning to the ground state.[3][7] |
| Molecular Weight (MW) | 1081 g/mol | [3] |
| Correction Factor (CF260) | 0.20 | Used for correcting absorbance measurements of labeled DNA/RNA.[3] |
| Correction Factor (CF280) | 0.09 | Used for correcting absorbance measurements of labeled proteins.[3] |
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general steps for the covalent labeling of proteins with this compound. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest (free of amine-containing buffers like Tris)
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[3]
-
Anhydrous, amine-free DMSO or DMF
-
Quenching reagent (optional, e.g., Tris or glycine)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[3][11] Protein concentrations below 2 mg/mL can decrease labeling efficiency.[3]
-
If the protein solution contains amine-containing substances, dialyze it against a suitable buffer (e.g., PBS) and then adjust the pH with sodium bicarbonate.[3]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Purification:
-
Storage:
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[8] Adding a carrier protein like BSA (0.1%) can improve stability.
-
Oligonucleotide Labeling with this compound
This protocol describes the labeling of amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Labeling Buffer: 0.2 M carbonate buffer, pH 8.0-9.0[3]
-
Anhydrous, amine-free DMF
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.1 mM.[3]
-
-
Dye Preparation:
-
Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[3]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the labeled oligonucleotide using standard methods such as HPLC or ethanol precipitation.
-
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Reaction of this compound with a primary amine.
Applications
The favorable characteristics of this compound make it suitable for a variety of demanding fluorescence-based applications, including:
-
High-Resolution Microscopy: Its high photostability and brightness are advantageous for super-resolution techniques such as STED, PALM, and dSTORM.[3][5][6]
-
Single-Molecule Detection: The high quantum yield and strong absorption contribute to the detection of individual fluorescently labeled molecules.[1][2][3][4][6]
-
Flow Cytometry (FACS): The dye's spectral properties are well-suited for excitation by common laser lines used in flow cytometers.[3][5]
-
Fluorescence In-Situ Hybridization (FISH): ATTO 532 can be used to label probes for the detection of specific DNA or RNA sequences within cells.[3][5]
-
Immunofluorescence: Labeled antibodies are widely used for the detection and localization of specific proteins in cells and tissues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATTO 532 NHS ester_TargetMol [targetmol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. amsbio.com [amsbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Fluorescent Labels: 500 nm - 600 nm | Products | Leica Microsystems [leica-microsystems.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. jenabioscience.com [jenabioscience.com]
- 12. docs.aatbio.com [docs.aatbio.com]
ATTO 532 NHS Ester: A Comprehensive Technical Guide for Labeling and Detection
For Researchers, Scientists, and Drug Development Professionals
ATTO 532 NHS ester is a high-performance fluorescent labeling reagent widely utilized in biological research and drug development. As a derivative of the well-established rhodamine dye family, ATTO 532 offers exceptional brightness, photostability, and high fluorescence quantum yield, making it an ideal choice for a variety of sensitive applications.[1][2][3] This guide provides an in-depth overview of its molecular characteristics, protocols for its use, and a summary of its key applications.
Core Molecular and Optical Properties
ATTO 532 is characterized by its strong absorption and emission in the visible spectrum, making it compatible with common laser lines, particularly the 532 nm output from frequency-doubled Nd:YAG lasers.[1][4][5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary and secondary amines, such as those found on proteins and amine-modified oligonucleotides.[6]
The molecular weight of this compound is reported differently across various suppliers, which may reflect different salt forms or measurement standards. The CAS number 924660-19-5 corresponds to a molecular formula of C33H34N4O12S2 and a molecular weight of 742.77 g/mol .[1] Other suppliers report values such as 1081 g/mol .[4][5] Researchers should refer to the specific product information from their supplier for the most accurate value.
Quantitative Data Summary
For ease of reference, the key quantitative properties of ATTO 532 and its derivatives are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C33H34N4O12S2 | [1] |
| Molecular Weight | 742.77 g/mol | [1] |
| 1081 g/mol | [4][5] | |
| 807.8 g/mol (as 5' oligonucleotide modification) | [6] | |
| CAS Number | 924660-19-5 | [1] |
| Absorption Max (λabs) | 532 nm | [4] |
| Emission Max (λfl) | 552 nm | [4] |
| Molar Extinction Coeff. | 1.15 x 10^5 M^-1 cm^-1 | [4] |
| Fluorescence Quantum Yield | 90% | [4] |
| Fluorescence Lifetime (τfl) | 3.8 ns | [4] |
Chemical Structure
The core structure of ATTO 532 is based on the rhodamine scaffold, which is responsible for its excellent spectroscopic properties. The NHS ester group is attached via a linker, allowing for its reaction with amine-containing molecules.
(A definitive chemical structure diagram for this compound is proprietary to the manufacturers and not publicly available in full detail. The structure is a rhodamine derivative.)
Experimental Protocols
The following sections provide detailed methodologies for labeling proteins and oligonucleotides with this compound. These protocols are generalized and may require optimization for specific applications.
Protein Labeling Protocol
This protocol is designed for labeling proteins, such as antibodies, with this compound.
1. Preparation of Protein and Buffers:
-
Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.2-8.5.[7] A recommended protein concentration is 2-10 mg/mL.[1][7]
-
Ensure the protein solution is free of amine-containing substances like Tris or glycine, which will compete for reaction with the NHS ester.[1] If necessary, dialyze the protein against a suitable buffer like PBS.
2. Preparation of Dye Solution:
-
Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[1][7]
3. Conjugation Reaction:
-
Add a calculated molar excess of the reactive dye solution to the protein solution. A common starting point is a 5:1 to 20:1 molar ratio of dye to protein.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation.[7]
4. Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25 column).[1]
-
The first colored band to elute is typically the fluorescently labeled protein.
-
Alternatively, extensive dialysis can be used for purification.
5. Storage:
-
Store the purified protein conjugate under the same conditions as the unlabeled protein, typically at -20°C or -80°C in aliquots.[7] Protect from light.
Oligonucleotide Labeling Protocol
This protocol is suitable for labeling amine-modified oligonucleotides.
1. Preparation of Oligonucleotide:
-
Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer with a pH of 8-9 to a concentration of 0.1 mM.[4]
2. Preparation of Dye Solution:
-
Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[4]
3. Conjugation Reaction:
-
Add the oligonucleotide solution to the dye solution.
-
Incubate the reaction at room temperature for 2 hours with shaking.[4] For longer reaction times, the pH can be adjusted to 7-7.5.
4. Purification:
-
Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.
Applications in Research and Drug Development
The bright and stable fluorescence of ATTO 532 makes it a valuable tool in a range of applications:
-
High-Resolution Microscopy: Its high photostability makes it suitable for super-resolution imaging techniques like STED, PALM, and dSTORM.[1]
-
Flow Cytometry (FACS): The strong fluorescence signal allows for clear identification and sorting of labeled cells.[1]
-
Fluorescence In-Situ Hybridization (FISH): ATTO 532 can be used to label probes for the detection of specific DNA or RNA sequences within cells.[1]
-
Immunoassays: Labeled antibodies are used in various immunoassay formats, including western blotting and ELISA, for sensitive detection of target proteins.
-
Single-Molecule Detection: The high quantum yield and low background signal enable the detection of individual labeled molecules.[3]
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for protein labeling and the chemical principle of the labeling reaction.
Caption: Workflow for Protein Labeling with this compound.
Caption: Reaction Principle of NHS Ester with a Primary Amine.
References
ATTO 532 NHS Ester: A Technical Guide to Photostability and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 532 NHS ester is a fluorescent dye belonging to the rhodamine family of dyes.[1][2][3][4] It is widely recognized for its exceptional photophysical properties, including strong absorption of light, a high fluorescence quantum yield, and most notably, high photostability.[1][2][3][4][5] These characteristics make it a preferred probe for a variety of advanced fluorescence-based applications, particularly those requiring intense and prolonged signal detection, such as single-molecule spectroscopy and super-resolution microscopy.[5][6][7] This technical guide provides an in-depth overview of the photostability of this compound, alongside its core photophysical properties and detailed experimental protocols for its use.
Core Photophysical Properties
The performance of a fluorophore is defined by several key photophysical parameters. ATTO 532 exhibits a favorable profile for demanding imaging applications.
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | 532 nm | [2][4] |
| Maximum Emission Wavelength (λem) | 553 nm | [2][4] |
| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φf) | 0.90 | [2][4] |
| Fluorescence Lifetime (τfl) | 3.8 ns | [4] |
Photostability of ATTO 532
Photostability, the ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light, is a critical parameter for quantitative and long-term fluorescence imaging. ATTO 532 is consistently reported to have high photostability.[1][2][3][4][5] This robustness is attributed to its rigid molecular structure, which minimizes non-radiative decay pathways and chemical reactions that lead to the irreversible loss of fluorescence.[5]
Comparative Photostability
In the absence of direct quantitative comparisons, the selection of ATTO 532 is often based on its reported superior performance in demanding applications compared to other dyes in the same spectral region.
| Dye | Reported Photostability | Applications Requiring High Photostability |
| ATTO 532 | High / Excellent | Single-molecule detection, STED, FISH[1][3][5] |
| Alexa Fluor 532 | Good | General immunofluorescence, flow cytometry |
| Cy3 | Moderate | Microarrays, immunofluorescence |
Experimental Protocols
Labeling of Proteins with this compound
This protocol describes the general procedure for conjugating this compound to proteins.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous, amine-free DMF or DMSO
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any amine-containing substances.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.
-
Conjugation: Add a 5-15 fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching solution to stop the reaction and remove any non-specifically bound dye. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored fraction will be the conjugated protein.
Protocol for Assessing Photostability
This protocol provides a method for comparing the photostability of ATTO 532-labeled molecules to other fluorophores.
Materials:
-
Fluorophore-labeled sample (e.g., protein, oligonucleotide) immobilized on a microscope slide
-
Fluorescence microscope with a suitable laser line (e.g., 532 nm) and a sensitive detector (e.g., EMCCD camera)
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a slide with the immobilized fluorescently labeled molecules.
-
Image Acquisition:
-
Locate a field of view with multiple well-separated fluorescent spots.
-
Set the laser power and camera settings to achieve a good signal-to-noise ratio without saturating the detector.
-
Acquire a time-lapse series of images under continuous laser illumination. The frame rate and total acquisition time will depend on the photobleaching rate of the fluorophores being compared.
-
-
Data Analysis:
-
For each fluorescent spot, measure the integrated fluorescence intensity over time.
-
Correct for background fluorescence.
-
Normalize the initial intensity of each spot to 1.
-
Plot the normalized intensity as a function of time for each fluorophore.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be used as a quantitative measure of photostability.
-
Visualizing Workflows with Graphviz
Generic Labeling Workflow
References
- 1. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. metabion.com [metabion.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
ATTO 532 NHS Ester: A Technical Guide to Quantum Yield and Brightness
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties and applications of ATTO 532 NHS ester, a fluorescent probe widely utilized in biological research. This document details its quantum yield, brightness, and the experimental protocols necessary for its effective use and characterization.
Core Photophysical Properties
ATTO 532 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules, such as proteins and antibodies, forming a stable amide bond.[1][2][3] These properties make this compound a versatile tool for a range of applications including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[4]
The key photophysical parameters of ATTO 532 are summarized in the table below.
| Property | Value | Reference |
| Quantum Yield (ηfl) | 90% | [5][6] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M-1 cm-1 | [5][6] |
| Absorption Maximum (λabs) | 532 nm | [5][6] |
| Emission Maximum (λfl) | 552 - 553 nm | [5][6] |
| Fluorescence Lifetime (τfl) | 3.8 - 4.1 ns | [6] |
| Molecular Weight (NHS Ester) | 1081 g/mol | [5] |
Fluorescence Brightness
The brightness of a fluorophore is a critical parameter for assessing its performance in fluorescence-based assays. It is determined by the product of its molar extinction coefficient and its fluorescence quantum yield.[7]
Brightness = Molar Extinction Coefficient (ε) x Quantum Yield (Φ)
For ATTO 532:
Brightness = (1.15 x 10^5 M-1 cm-1) x 0.90 = 1.035 x 10^5 M-1 cm-1
This high brightness value underscores the utility of ATTO 532 in applications requiring high sensitivity.
Experimental Protocols
I. Protocol for Labeling Proteins with this compound
This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 532 nm.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. metabion.com [metabion.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
ATTO 532 NHS ester solubility in different solvents
An In-depth Technical Guide to the Solubility of ATTO 532 NHS Ester
Introduction
ATTO 532 is a fluorescent label that shares structural similarities with the well-known dye Rhodamine 6G.[1][2] Key characteristics of this label include strong absorption, a high fluorescence quantum yield, and notable thermal and photochemical stability.[3][4] These properties make ATTO 532 highly suitable for sensitive applications such as single-molecule detection and high-resolution microscopy techniques like PALM, dSTORM, and STED.[2][5] Additionally, it finds applications in flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[2][5] The N-hydroxysuccinimidyl (NHS) ester derivative of ATTO 532 is designed for the covalent labeling of primary amino groups in biomolecules such as proteins and antibodies.[1][3][4]
This guide provides a detailed overview of the solubility of this compound in various solvents, offering experimental protocols and best practices for its use in labeling reactions.
Solubility of this compound
This compound is generally soluble in polar aprotic solvents.[1] However, due to the high reactivity of the NHS ester group, careful consideration of the solvent's properties is crucial to maintain the dye's functionality for conjugation.
Data Presentation: Solubility Summary
| Solvent | Solubility and Recommended Concentration | Important Considerations |
| Dimethylformamide (DMF) | Soluble. Recommended for preparing stock solutions at concentrations of 2 mg/mL to 10 mg/mL.[2][6] | Must be anhydrous and amine-free to prevent hydrolysis and reaction with the NHS ester.[1][2] |
| Dimethyl sulfoxide (DMSO) | Soluble. Recommended for preparing stock solutions at concentrations of 2 mg/mL to 10 mg/mL.[1][2][7] | Must be anhydrous and amine-free.[1][2] Solutions should be prepared immediately before use.[1] |
| Acetonitrile | Soluble.[1][8] | Must be anhydrous and amine-free.[8] |
| Water and Aqueous Buffers | Insoluble/Unstable. The NHS ester is highly susceptible to hydrolysis in aqueous environments, which renders it non-reactive.[1][9] The parent dye, ATTO 532 with a free carboxylic acid, has excellent water solubility.[1][10] | Avoid water and OH-containing solvents to prevent deactivation of the NHS ester.[1] |
| Alcohols (e.g., Ethanol, Methanol) | Incompatible. These solvents contain hydroxyl groups that will react with and deactivate the NHS ester.[1] | Not recommended for dissolving the reactive NHS ester form of the dye.[1] |
Experimental Protocols
The following is a generalized protocol for the dissolution and handling of this compound for labeling reactions, based on recommendations from various suppliers.
Materials Required:
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Appropriate personal protective equipment
Protocol for Preparing a Stock Solution:
-
Equilibrate the Vial: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation onto the product.[1]
-
Solvent Addition: Add the required volume of anhydrous, amine-free DMF or DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL solution from 1 mg of dye, add 100 µL of solvent).[6][7]
-
Dissolution: Vortex the vial until the NHS ester is completely dissolved.[6] This solution should always be prepared immediately before conjugation.[2]
-
Handling and Storage:
-
It is strongly recommended to use the freshly prepared solution immediately for the labeling reaction.[1]
-
If short-term storage is necessary, some sources suggest that a high-quality dye solution in anhydrous solvent can be stable for up to two weeks at -20°C, protected from light and moisture.[6][11] However, the stability of such solutions can be limited depending on the quality of the solvent used.[1]
-
Always work under low-light conditions when handling the fluorophore or its conjugates to prevent photobleaching.[6]
-
Mandatory Visualization
The following diagram illustrates the recommended workflow for selecting a solvent and preparing this compound for a labeling reaction.
Caption: Solvent selection and preparation workflow for this compound.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound For Fluorescent Labelling [sigmaaldrich.com]
- 6. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 9. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
An In-depth Technical Guide to NHS Ester Chemistry for Labeling
<
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, widely utilized for their efficiency in labeling biomolecules.[1] This guide details the core principles of NHS ester chemistry, providing quantitative data, experimental protocols, and visualizations to enable robust and reproducible labeling for research and drug development applications.
Core Principle: The Amine-Reactive Chemistry
The fundamental reaction of NHS ester chemistry is the nucleophilic acyl substitution between an NHS ester and a primary amine (-NH₂).[2] This reaction is highly selective for unprotonated primary amines, which are found at the N-terminus of polypeptides and on the side chain of lysine residues.[1] The reaction proceeds under mild, aqueous conditions, which helps preserve the structure and function of sensitive biomolecules like proteins and antibodies.[1]
The process involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a highly stable amide bond.[2][]
The reaction mechanism of an NHS ester with a primary amine.
A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[2] This side reaction produces an unreactive carboxylic acid and NHS, reducing the overall efficiency of the desired conjugation.[2] The rate of hydrolysis increases significantly with pH.[1]
Key Quantitative Parameters for NHS Ester Reactions
The success of an NHS ester conjugation reaction is critically dependent on several parameters. The following table summarizes key quantitative data to guide the planning and execution of labeling experiments.
| Parameter | Recommended Value/Range | Notes |
| Optimal pH Range | 8.3 - 8.5[4][5] | This range provides the best balance between amine reactivity and NHS ester stability. A broader functional range of 7.2 to 9.0 is also cited.[5][6] |
| Reaction Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, 50 mM Borate, HEPES[4][7] | Buffers must be free of primary amines (e.g., Tris, glycine) to avoid competing reactions.[8] |
| Reaction Time | 0.5 - 4 hours at room temperature; overnight at 4°C[6][9] | Optimization may be required based on the specific biomolecule and label. |
| NHS Ester Molar Excess | 5- to 20-fold over the protein[7][10] | This is a common starting point and may need to be optimized for specific applications. |
| NHS Ester Half-life in Aqueous Solution | ~4-5 hours at pH 7.0, 0°C[6] | Decreases to ~10 minutes at pH 8.6, 4°C.[6] |
| Storage of NHS Ester (Solid) | -20°C in a desiccator, protected from light[11] | Low temperature and desiccation minimize hydrolysis from atmospheric moisture. |
| Storage of NHS Ester (Stock Solution) | Anhydrous DMSO or DMF at -20°C for up to 1-2 months[9][11] | Prepare fresh immediately before use for best results. Avoid repeated freeze-thaw cycles.[11] |
Detailed Experimental Protocol: General Protein Labeling
This protocol provides a general workflow for labeling a protein with an NHS ester-activated molecule.
Materials and Reagents
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[4]
-
NHS ester-activated molecule (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]
-
Purification column (e.g., size-exclusion chromatography)[12]
Procedure
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[9] If the protein is in an incompatible buffer (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column.[10]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[10] Aqueous solutions of NHS esters should be used immediately after preparation.[9]
-
Perform the Labeling Reaction: While gently stirring, add the calculated amount of the NHS ester stock solution to the protein solution.[9] A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7] This will react with any remaining NHS ester.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (size-exclusion chromatography).[7][12]
A typical experimental workflow for NHS ester bioconjugation.
Applications in Research and Drug Development
The versatility of NHS ester chemistry has led to its widespread adoption in various scientific fields:
-
Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[13]
-
Immunoassays: The immobilization of antibodies or antigens onto surfaces like microplates for ELISAs is a fundamental application.[13]
-
Protein-Protein Interaction Studies: Homobifunctional NHS ester crosslinkers can covalently link interacting proteins, aiding in their identification and the study of their complexes.[13]
-
Fluorescent Labeling: A common application is the attachment of fluorescent dyes to proteins and antibodies for use in various imaging techniques and immunoassays.[14][15]
-
Biotinylation: The attachment of biotin to proteins for affinity purification and detection is another widespread use.[6]
-
Cell Surface Labeling: NHS esters can be used to label proteins on the outer surface of live cells.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
ATTO 532 NHS Ester for Single-Molecule Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 532, a fluorescent label belonging to the rhodamine family of dyes, has emerged as a powerful tool for single-molecule spectroscopy and high-resolution microscopy.[1][2] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, make it an ideal candidate for demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy.[1] This technical guide provides an in-depth overview of ATTO 532 NHS ester, its properties, detailed experimental protocols for labeling, and its application in single-molecule studies.
Core Properties of ATTO 532
ATTO 532 is characterized by its rigid molecular structure, which minimizes cis-trans isomerization and contributes to its stable optical properties across various solvents and temperatures.[3] This rigidity, combined with its excellent water solubility, makes it a reliable choice for labeling biomolecules in aqueous environments.[3] A key feature of ATTO 532 is its efficient excitation by the 532 nm line of frequency-doubled Nd:YAG lasers, a common light source in many single-molecule setups.[1]
Photophysical Data
The following table summarizes the key quantitative photophysical properties of ATTO 532. These parameters are crucial for designing and interpreting single-molecule experiments.
| Property | Value | Reference |
| Absorption Maximum (λabs) | 532 nm | [1][4] |
| Emission Maximum (λem) | 552 nm | [4] |
| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1 cm-1 | [1][4] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][4] |
| Fluorescence Lifetime (τfl) | 3.8 - 4.1 ns | [1][4] |
| Correction Factor at 260 nm (CF260) | 0.20 - 0.22 | [1][4] |
| Correction Factor at 280 nm (CF280) | 0.09 - 0.11 | [1][4] |
Biomolecule Labeling with this compound
ATTO 532 is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amino groups (-NH₂) present on proteins (N-terminus and lysine side chains) and modified oligonucleotides to form a stable amide bond.[1][5]
Labeling Reaction
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester, leading to the formation of a covalent amide linkage and the release of N-hydroxysuccinimide.
Caption: Amine-reactive labeling with this compound.
Experimental Protocol: Protein Labeling
This protocol provides a detailed methodology for labeling a protein with this compound for single-molecule studies.
1. Reagent Preparation:
-
Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[4][6] Suitable buffers include phosphate-buffered saline (PBS) or bicarbonate buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate amine-free buffer.
-
Labeling Buffer: A 0.1 M sodium bicarbonate buffer with a pH of 8.3 is recommended for optimal labeling efficiency.[4] The pH should be in the range of 8.0-9.0 to ensure that the primary amino groups are sufficiently deprotonated for the reaction.[7]
-
This compound Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[4][7]
2. Labeling Reaction:
-
Dye-to-Protein Ratio: The optimal molar ratio of dye to protein varies depending on the protein and the desired degree of labeling. For single-molecule FRET, a 1:1 ratio is often desired. A starting point is to use a 5- to 20-fold molar excess of the dye.
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Incubate the reaction mixture for 1 hour at room temperature, protected from light.
3. Purification of the Labeled Protein:
-
Removal of Unreacted Dye: It is crucial to remove the unconjugated dye from the labeled protein. This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[4][7]
-
Column Equilibration and Elution: Equilibrate the column with a suitable storage buffer (e.g., PBS). Apply the reaction mixture to the column and elute with the same buffer. The first colored fraction to elute will be the labeled protein, followed by the free dye.
4. Storage of the Conjugate:
-
Store the purified labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[6] It is advisable to store the conjugate at a concentration of >0.5 mg/mL in the presence of a carrier protein like 0.1% bovine serum albumin (BSA) and protected from light.
Single-Molecule FRET (smFRET) Studies
ATTO 532 is frequently used as a donor fluorophore in smFRET experiments, often paired with acceptors like ATTO 647N.[8][9] smFRET allows for the real-time observation of conformational changes and dynamics of single biomolecules.
Experimental Workflow for smFRET
The following diagram illustrates a typical workflow for an smFRET experiment using immobilized molecules.
Caption: A generalized workflow for a single-molecule FRET experiment.
Enhancing Photostability in Single-Molecule Imaging
Photobleaching is a significant challenge in single-molecule experiments. To enhance the photostability of ATTO 532 and other fluorophores, an oxygen scavenging system is often employed in the imaging buffer.[5] These systems remove molecular oxygen, which can lead to the formation of reactive oxygen species that damage the fluorophore.
Common Oxygen Scavenging Systems:
-
Glucose Oxidase and Catalase (GODCAT): This system uses glucose oxidase to consume oxygen and glucose, producing gluconic acid and hydrogen peroxide. Catalase then neutralizes the hydrogen peroxide.[5]
-
Protocatechuic Acid (PCA) and Protocatechuate-3,4-dioxygenase (PCD): This enzymatic system is also effective at removing dissolved oxygen.[6]
Imaging Buffer Additives:
In addition to enzymatic oxygen scavengers, triplet state quenchers like Trolox (a water-soluble vitamin E analog) are often added to the imaging buffer.[5] These molecules help to return the fluorophore from a long-lived, non-emissive triplet state back to the emissive singlet state, thereby increasing the total number of photons that can be detected before photobleaching.
Conclusion
This compound is a high-performance fluorescent probe that is exceptionally well-suited for single-molecule studies. Its robust photophysical properties, combined with straightforward and efficient labeling chemistries, make it a valuable tool for researchers investigating the dynamics and mechanisms of biological processes at the single-molecule level. By following the detailed protocols and considerations outlined in this guide, researchers can effectively utilize ATTO 532 to generate high-quality data in their single-molecule experiments.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
ATTO 532 Fluorescent Dye: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 532 is a high-performance fluorescent dye belonging to the rhodamine family of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4] These properties make it a versatile and reliable tool for a wide range of applications in biological research and drug development, including super-resolution microscopy (STED, PALM, dSTORM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][4] The dye is highly water-soluble and its fluorescence is efficiently excited by the 532 nm laser line, which is common on many commercially available instruments.[1][2][3]
Core Photophysical & Chemical Properties
The performance of a fluorescent dye is dictated by its intrinsic photophysical and chemical properties. ATTO 532 exhibits exceptional characteristics that contribute to its robust performance in various applications.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 532 nm | [1][3][5] |
| Maximum Emission Wavelength (λem) | 553 nm | [1][5] |
| Molar Extinction Coefficient (ε) | 1.15 x 10⁵ M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 90% | [1] |
| Fluorescence Lifetime (τ) | 4.1 ns | [1] |
| Molecular Weight (Carboxy) | 765 g/mol | [1] |
| Molecular Weight (NHS-ester) | 1081 g/mol | [1] |
| Solubility | Excellent in water and polar solvents (DMF, DMSO) | [1] |
| Photostability | High | [1][2][3][4][6] |
Principles of Fluorescence: The Jablonski Diagram
The process of fluorescence, from the absorption of light to the emission of a photon, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.
Caption: A simplified Jablonski diagram illustrating the process of fluorescence.
Experimental Protocols
Protein Labeling with ATTO 532 NHS-ester
This protocol provides a general guideline for the covalent labeling of proteins with ATTO 532 N-hydroxysuccinimidyl (NHS) ester. NHS esters react with primary amines (e.g., the side chain of lysine residues) on the protein to form a stable amide bond.
Materials:
-
ATTO 532 NHS-ester
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
1 M Sodium Bicarbonate buffer, pH 8.3-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer such as PBS. If the protein solution contains amine-containing buffers like Tris, it must be dialyzed against PBS.
-
The recommended protein concentration is 2-10 mg/mL.[7]
-
-
Dye Solution Preparation:
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-9.0 by adding the 1 M sodium bicarbonate buffer. The optimal pH for the labeling reaction is around 8.3.[7][9]
-
Add the dissolved ATTO 532 NHS-ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling. A starting point is often a 5- to 20-fold molar excess of the dye.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or shaking.[7][10] Protect the reaction from light.
-
-
Purification:
-
Storage:
Experimental Workflow: Protein Labeling
The following diagram illustrates the key steps in the protein labeling workflow.
Caption: Workflow for labeling proteins with ATTO 532 NHS-ester.
Applications
The excellent photophysical properties of ATTO 532 make it suitable for a wide array of advanced fluorescence-based applications:
-
Super-Resolution Microscopy: Its high photostability and quantum yield are advantageous for techniques like Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (dSTORM), enabling imaging at the nanoscale.[1][4]
-
Flow Cytometry: The strong absorption and bright emission of ATTO 532 allow for clear and sensitive detection of labeled cells and particles in flow cytometry.[1][3]
-
Fluorescence In-Situ Hybridization (FISH): ATTO 532-labeled probes provide bright and stable signals for the detection of specific DNA or RNA sequences within cells and tissues.[1][3]
-
Single-Molecule Detection: The high brightness and photostability of ATTO 532 are crucial for the detection and tracking of individual molecules, providing insights into molecular dynamics and interactions.[1][3]
-
Immunofluorescence: Conjugated to antibodies, ATTO 532 serves as a robust reporter for visualizing the localization and distribution of target proteins in immunofluorescence microscopy.
Conclusion
ATTO 532 is a versatile and high-performance fluorescent dye that offers researchers a reliable tool for a multitude of fluorescence-based applications. Its exceptional brightness, photostability, and water solubility make it an excellent choice for demanding imaging and detection experiments. By following established labeling protocols, researchers can effectively conjugate ATTO 532 to various biomolecules, enabling new discoveries in cellular biology, diagnostics, and drug development.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 3. metabion.com [metabion.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. docs.aatbio.com [docs.aatbio.com]
ATTO 532 NHS Ester: A Technical Guide for High-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 532 is a fluorescent label derived from the well-known dye Rhodamine 6G.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2] These features make ATTO 532 highly suitable for demanding applications such as single-molecule detection and high-resolution microscopy, including techniques like PALM, dSTORM, and STED.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the convenient labeling of primary and secondary amino groups in biomolecules, such as proteins and antibodies.[1][4][5][6]
Photophysical Properties
The performance of a fluorophore in high-resolution microscopy is dictated by its photophysical properties. ATTO 532 exhibits a favorable profile for fluorescence-based imaging. A suitable excitation source for ATTO 532 is the 532 nm output from a frequency-doubled Nd:YAG laser.[1]
| Property | Value | Reference |
| Maximum Excitation (λabs) | 532 nm | [2] |
| Maximum Emission (λfl) | 552 nm | [2] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M-1 cm-1 | [2] |
| Fluorescence Quantum Yield (ηfl) | 90% | [2] |
| Fluorescence Lifetime (τfl) | 3.8 ns | [2] |
| Molecular Weight (MW) | 1081 g/mol | [2] |
Chemical Labeling Principle
The ATTO 532 NHS ester facilitates the covalent attachment of the fluorophore to biomolecules through a reaction with primary amino groups, commonly found on the N-terminus of proteins or the side chain of lysine residues. The NHS ester reacts with a non-protonated amino group to form a stable amide bond. To ensure the amino group is sufficiently reactive, the labeling reaction is typically carried out at a pH between 8.2 and 8.5.[7] It is important to note that at high pH, the competing hydrolysis of the NHS ester can occur.[1][7]
Caption: Reaction of this compound with a primary amine.
Experimental Protocol: Protein Labeling
This protocol provides a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein to be labeled (e.g., IgG)
-
Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1][2]
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[2]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[7]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of at least 2 mg/mL.[2][7][8] Lower concentrations can decrease labeling efficiency.[2][7][8]
-
Ensure the protein solution is free of amine-containing substances like Tris or glycine.[2] If necessary, dialyze the protein against PBS and then adjust the pH with sodium bicarbonate buffer.[2]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
The optimal dye-to-protein molar ratio can vary, so it is recommended to test a range of ratios (e.g., 5:1, 10:1, 15:1) to determine the best result for your specific protein.[9]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[7]
-
Incubate the reaction for 1 hour at room temperature with continuous shaking or rotation, protected from light.[7][9]
-
-
Purification:
-
Storage:
Caption: Workflow for protein labeling with this compound.
Applications in High-Resolution Microscopy
The exceptional photostability and brightness of ATTO 532 make it a valuable tool for various super-resolution microscopy techniques.[10]
-
Stimulated Emission Depletion (STED) Microscopy: ATTO 532 is well-suited for STED microscopy, a technique that overcomes the diffraction limit of light to achieve nanoscale resolution.[10][11] Its high photostability allows it to withstand the high laser intensities required for efficient stimulated emission.
-
Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (dSTORM): These single-molecule localization techniques rely on the precise localization of individual fluorophores. The high photon output of ATTO 532 contributes to a higher localization precision, resulting in higher-resolution images.[2]
Storage and Handling
Upon receipt, this compound should be stored at -20°C, desiccated, and protected from light.[1] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1] Stock solutions of the NHS ester in anhydrous DMSO or DMF can be stored at -20°C for a limited time, but fresh solutions are always recommended for best results.[1][9]
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound For Fluorescent Labelling [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. amsbio.com [amsbio.com]
- 7. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. abberior.rocks [abberior.rocks]
- 11. researchgate.net [researchgate.net]
A Technical Guide to ATTO 532 NHS Ester: Sourcing and Application for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of ATTO 532 NHS ester, a fluorescent label widely used in life sciences research. Aimed at researchers, scientists, and drug development professionals, this document details the procurement options from various suppliers, presents key technical data in a comparative format, and offers a detailed experimental protocol for its application in protein labeling. Furthermore, this guide illustrates the core chemical reaction and a relevant experimental workflow using standardized diagrams.
Introduction to this compound
This compound is a fluorescent dye belonging to the rhodamine family of dyes.[1][2] It is characterized by its strong absorption and high fluorescence quantum yield, making it a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines, such as those found on the N-terminus of proteins and the side chains of lysine residues, through a stable amide bond.[3]
Supplier and Purchasing Options for this compound
A variety of life science suppliers offer this compound. To facilitate procurement decisions, the following table summarizes key quantitative data from several prominent vendors. Prices are subject to change and may not include shipping and handling fees.
| Supplier | Purity | Available Package Sizes | Price per mg (USD) |
| Sigma-Aldrich | ≥90% (HPLC) | 1 mg, 5 mg | $313.00 (for 1 mg) |
| MedchemExpress | Not specified | 1 mg | $620.00 |
| AAT Bioquest (via Biomol) | Not specified | 1 mg | ~$155.00 (€141.00) |
| TargetMol | Not specified | Inquire for details | Inquire for details |
| AMSBIO | Not specified | Inquire for details | Inquire for details |
| Jena Bioscience | Not specified | 1 mg (in labeling kit) | Inquire for details |
| ATTO-TEC | High-quality | 1 mg, 5 mg | Inquire for details |
Core Technical Specifications
This compound exhibits the following key spectral and physical properties:
| Parameter | Value |
| Excitation Maximum (λex) | 532 nm |
| Emission Maximum (λem) | 552 nm |
| Molar Extinction Coefficient (ε) | 115,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.90 |
| Molecular Weight | ~1081 g/mol |
Experimental Protocol: Labeling of Proteins with this compound
This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.3-9.0
-
Gel filtration column (e.g., Sephadex G-25) for purification
-
Reaction tubes
-
Shaker/rocker
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer such as PBS. The presence of primary amines in the buffer (e.g., Tris or glycine) will compete with the labeling reaction.
-
The recommended protein concentration is 2-10 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-9.0 by adding a small volume of 1 M sodium bicarbonate buffer.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).
-
The first colored band to elute is typically the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 532 nm (for the dye).
-
Visualizing Core Concepts
To further elucidate the application of this compound, the following diagrams illustrate the underlying chemical reaction and a representative experimental workflow.
Conclusion
This compound is a versatile and highly fluorescent probe for the labeling of proteins and other biomolecules. This guide provides researchers with the necessary information to source this reagent effectively and to apply it in their experimental workflows. The provided protocol and diagrams serve as a foundation for the successful implementation of this powerful tool in cellular and molecular research.
References
In-Depth Technical Guide: Safety and Handling of ATTO 532 NHS Ester Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental applications of ATTO 532 NHS ester powder, a fluorescent label widely used in biological research. The information is intended to ensure safe laboratory practices and successful experimental outcomes.
Product Information and Physicochemical Properties
ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes.[1] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it suitable for a range of applications including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins and amine-modified oligonucleotides.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Weight | ~1081 g/mol | [1] |
| Excitation Maximum (λex) | 532 nm | [1] |
| Emission Maximum (λem) | 553 nm | [1] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M⁻¹ cm⁻¹ | [1] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1] |
| Fluorescence Lifetime (τfl) | 4.1 ns | [1] |
| Recommended Excitation Source | 532 nm (e.g., frequency-doubled Nd:YAG laser) | [1][2] |
| Form | Powder | [2] |
| Solubility | Polar solvents (e.g., DMF, DMSO, acetonitrile) | [1] |
Safety and Handling
The use of this compound powder should be supervised by technically qualified personnel experienced in handling potentially hazardous chemicals.[1] While not classified as a dangerous substance under GHS, good laboratory practices should always be followed.[3]
Hazard Identification and Personal Protective Equipment (PPE)
To our knowledge, this product does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice.[4] However, as with any chemical powder, inhalation of dust should be avoided.
Recommended Personal Protective Equipment:
| PPE | Specification | Source |
| Eye Protection | Eyeshields / Safety glasses | |
| Hand Protection | Gloves | |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | |
| Body Protection | Lab coat | [5] |
Storage and Stability
Proper storage is crucial to maintain the reactivity and stability of the this compound.
| Condition | Recommendation | Source |
| Powder (Unopened) | ||
| Temperature | -20°C | [1][2] |
| Light | Protect from light | [1] |
| Moisture | Store in a desiccated environment | [5] |
| Stability | At least three years when stored properly | [1] |
| Solutions | ||
| Solvent | Anhydrous and amine-free DMF or DMSO | [1] |
| Preparation | Prepare immediately before use | [1] |
| Storage | Limited stability; if necessary, store at -20°C for up to two weeks | [4] |
Handling Precautions:
-
To avoid moisture condensation, allow the vial to equilibrate to room temperature before opening.[1]
-
NHS-esters are sensitive to moisture and will hydrolyze, rendering them non-reactive.[1] Use anhydrous solvents and protect from humidity.
-
Avoid contact with OH-containing solvents like water and ethanol.[1]
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. | [4] |
| Skin Contact | Wash skin with plenty of water. | [4] |
| Eye Contact | Rinse eyes with water as a precaution. | [4] |
| Ingestion | Call a poison center or a doctor if you feel unwell. | [4] |
Spill and Waste Disposal
In case of a spill, mechanically recover the product.[4] Dispose of the material and its container in accordance with licensed collector's sorting instructions.[4]
Experimental Protocols
The following are generalized protocols for labeling proteins and oligonucleotides with this compound. These should be adapted based on the specific biomolecule and experimental requirements.
Protein Labeling Workflow
This workflow outlines the key steps for conjugating this compound to a protein.
Caption: Workflow for protein labeling with this compound.
Detailed Methodology:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer such as 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of at least 2 mg/mL.[6] Buffers containing primary amines (e.g., Tris, glycine) are not suitable as they will compete for reaction with the NHS ester.[4]
-
Prepare Dye Solution: Immediately before use, dissolve the this compound powder in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[6]
-
Reaction: Add the dye solution to the protein solution. A common starting point is a 2-fold molar excess of the dye.[6] Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.[6]
-
Purification: Separate the labeled protein from the unreacted dye using gel permeation chromatography (e.g., a Sephadex G-25 column).[6] The first colored band to elute is the labeled protein.
-
Storage: Store the purified conjugate under the same conditions as the unlabeled protein, typically at -20°C in aliquots and protected from light.[6] For storage at 4°C, 2 mM sodium azide can be added as a preservative.[6]
Oligonucleotide Labeling Workflow
This workflow illustrates the process of labeling an amine-modified oligonucleotide.
Caption: Workflow for oligonucleotide labeling with this compound.
Detailed Methodology:
-
Prepare Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer, pH 8-9.[6]
-
Prepare Dye Solution: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[6]
-
Reaction: Add the dye solution to the oligonucleotide solution. A typical ratio is 30 µL of dye solution to 50 µL of oligonucleotide solution.[6] Incubate for 2 hours at room temperature with shaking.[6] For longer reaction times, the pH can be lowered to 7-7.5.[6]
-
Purification: Purify the labeled oligonucleotide from the unreacted dye, for example, by gel filtration or dialysis.[6]
Chemical Reactivity and Considerations
The labeling reaction relies on the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond. This reaction is pH-dependent.
Caption: Reaction pathways of this compound.
Key Considerations:
-
pH: The optimal pH for the labeling reaction is between 8.0 and 9.0.[7] At this pH, primary amines are largely unprotonated and thus more reactive.
-
Hydrolysis: The NHS ester can also react with water (hydrolysis), which inactivates the dye. This competing reaction becomes more significant at higher pH. Therefore, a careful balance of pH is necessary to maximize labeling efficiency while minimizing hydrolysis.[1]
-
Amine-Free Buffers: It is critical to use buffers that do not contain primary amines to avoid quenching the labeling reaction.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound For Fluorescent Labelling [sigmaaldrich.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
ATTO 532 NHS Ester: A Technical Guide to Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the proper storage and stability of ATTO 532 NHS ester, a widely used fluorescent label in biological research. Understanding and adhering to these conditions are critical for ensuring the reactivity of the dye and the reproducibility of labeling experiments.
Core Principles of Storage and Handling
ATTO 532 N-hydroxysuccinimidyl (NHS) ester is a reactive molecule designed to form stable covalent bonds with primary amines on proteins, antibodies, and other biomolecules. The reactivity of the NHS ester group is highly susceptible to degradation, primarily through hydrolysis. Therefore, meticulous storage and handling are paramount.
Key factors influencing the stability of this compound include:
-
Moisture: The presence of water is the primary cause of NHS ester degradation through hydrolysis, which converts the reactive ester into a non-reactive carboxylic acid.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and can also lead to the degradation of the fluorophore itself.
-
Light: Like many fluorescent dyes, ATTO 532 is susceptible to photobleaching upon exposure to light, which can reduce its fluorescence quantum yield.
-
pH: The stability of the NHS ester is highly dependent on pH. Hydrolysis is significantly accelerated at neutral and alkaline pH.
Recommended Storage Conditions
To maximize the shelf-life and performance of this compound, it is crucial to adhere to the following storage recommendations.
Solid Form
| Parameter | Recommendation | Notes |
| Temperature | -20°C[1][2] | Long-term storage at this temperature is recommended. |
| Environment | Desiccated (dry) and protected from light[3] | Store in a light-blocking container with a desiccant. |
| Shelf Life | At least three years when stored properly[3] | Minimize exposure to ambient air and humidity. |
Before use, it is critical to allow the vial of the lyophilized powder to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold product, which would lead to rapid hydrolysis.[3]
Stock Solutions
For frequent use, it is advisable to prepare a concentrated stock solution in an anhydrous, amine-free solvent and store it in small, single-use aliquots.
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3] | Ensure the solvent is of high purity and stored under dry conditions. |
| Temperature | -20°C[1] | For short-term storage (up to two weeks).[4] |
| Long-term Storage | -80°C | For storage longer than two weeks, although preparing fresh solutions is highly recommended.[5] |
| Handling | Protect from light | Store aliquots in amber vials or wrap them in aluminum foil. |
Stock solutions of this compound in anhydrous DMSO or DMF should always be prepared immediately before use whenever possible, as their stability can be limited depending on the quality of the solvent.[3]
Stability Profile
The stability of the NHS ester is a critical factor in the success of conjugation reactions. The primary competing reaction is hydrolysis, which is significantly influenced by pH and temperature.
pH Stability
The labeling reaction with primary amines is typically carried out at a slightly basic pH (8.0 - 9.0) to ensure that the target amino groups are deprotonated and thus nucleophilic.[6] However, this pH range also accelerates the hydrolysis of the NHS ester.
| pH | Temperature | Half-life of NHS Ester Hydrolysis (General) |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
This data represents the general stability of NHS esters and may not be specific to ATTO 532. It is intended to illustrate the trend of increasing hydrolysis rate with higher pH.
Buffering the reaction at a pH of around 8.3 is often a good compromise to achieve efficient labeling while minimizing hydrolysis.[6]
Experimental Protocols
While specific quantitative stability studies for this compound are not publicly available, a general protocol can be followed to assess the reactivity of the stored compound. This is typically done by spectrophotometrically measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.
Protocol: Assessment of NHS Ester Reactivity
Objective: To determine the amount of active NHS ester remaining in a sample.
Materials:
-
This compound sample
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
0.5 M Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Sample Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Dilute the stock solution in the amine-free buffer to a concentration that gives an absorbance reading below 1.0 at the absorbance maximum of the dye (around 532 nm).
-
-
Initial Absorbance Measurement:
-
Measure the absorbance of the diluted solution at 260 nm (A_initial). This reading corresponds to any free NHS already present in the sample due to prior hydrolysis.
-
-
Forced Hydrolysis:
-
To a known volume of the diluted sample, add a small volume of 0.5 M NaOH to induce complete hydrolysis of the remaining active NHS ester.
-
Mix thoroughly and immediately proceed to the next step.
-
-
Final Absorbance Measurement:
-
Measure the absorbance of the base-treated solution at 260 nm (A_final) within one minute. The N-hydroxysuccinimide leaving group has a strong absorbance at this wavelength.
-
-
Calculation of Reactivity:
-
The difference between the final and initial absorbance readings (A_final - A_initial) is proportional to the amount of active NHS ester that was present in the sample. This can be compared to a fresh, unhydrolyzed sample to determine the percentage of remaining reactivity.
-
Visualizing Workflows
Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the storage and handling of this compound to ensure its stability and reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ATTO 532 NHS Ester: Application Notes and Protocols for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the covalent labeling of proteins with ATTO 532 NHS ester. This fluorescent dye is a valuable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.
Introduction to this compound
ATTO 532 is a fluorescent label derived from the well-known dye Rhodamine 6G.[1][2][3][4] It exhibits strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it highly suitable for sensitive and high-resolution imaging techniques.[1][2][3][4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary amino groups (-NH₂) present on proteins, such as the N-terminus and the side chains of lysine residues, forming a stable amide bond.[5][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative properties of ATTO 532.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [8][9] |
| Emission Maximum (λem) | 552 nm | [8][9] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10⁵ M⁻¹ cm⁻¹ | [8] |
| Fluorescence Quantum Yield (ηfl) | 90% | [8] |
| Fluorescence Lifetime (τfl) | 3.8 ns | [8] |
| Molecular Weight (MW) | 1081 g/mol | [8] |
Experimental Protocols
This section outlines a detailed protocol for labeling proteins with this compound. The protocol is generalized for IgG antibodies but can be adapted for other proteins.
Materials and Reagents
-
Protein to be labeled (e.g., IgG antibody)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][5][8]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[6][8][10][11][12] (or 50mM Sodium Phosphate buffer, pH 7.2-8.0[13])
-
Purification Column: Sephadex® G-25 or equivalent size-exclusion chromatography column[8][14]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Bovine Serum Albumin (BSA) (optional, for stabilization)[5][10]
Experimental Workflow Diagram
Caption: Workflow for labeling proteins with this compound.
Detailed Protocol
1. Preparation of Protein Solution:
-
Dissolve the protein in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2.5 mg/mL.[10]
-
Important: The protein solution must be free of amine-containing substances such as Tris, glycine, or ammonium salts, as these will compete with the labeling reaction.[8][10][14] If necessary, dialyze the protein against a suitable buffer like PBS before adjusting the pH for labeling.[7][8]
2. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[10] For example, add 100 µL of DMSO to 1 µmol of the dye.[10]
-
Vortex briefly to ensure the dye is fully dissolved.[10] This solution should be prepared fresh immediately before use.[1][13][14]
3. Labeling Reaction:
-
The optimal molar ratio of dye to protein for achieving a suitable degree of labeling (DOL) can vary. A common starting point for IgG antibodies is a 10:1 to 20:1 molar excess of dye.[15]
-
While gently stirring, add the calculated volume of the this compound stock solution to the protein solution.[5]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][8][10] Gentle stirring or rotation during incubation can improve labeling efficiency.[5]
4. Purification of the Labeled Protein:
-
Immediately after the incubation, purify the labeled protein from the unreacted dye and hydrolysis byproducts.[6]
-
Size-exclusion chromatography is a commonly used method.[6][8][14]
-
Alternative purification methods include dialysis and ultrafiltration.[6]
5. Determination of the Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 532 nm (for ATTO 532).
-
The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)
Where:
-
A_max is the absorbance at 532 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹ cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of ATTO 532 at 532 nm (115,000 M⁻¹ cm⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (0.09 for ATTO 532).[8]
-
6. Storage of the Labeled Protein:
-
Store the purified protein conjugate at 4°C for short-term storage (up to two months) in the presence of 2 mM sodium azide and protected from light.[15]
-
For long-term storage, add a stabilizing protein like BSA to a final concentration of 0.1%, aliquot into single-use vials, and store at -20°C or -80°C.[7][10][15] Avoid repeated freeze-thaw cycles.[7]
Signaling Pathway Example: Receptor-Mediated Endocytosis
Proteins labeled with ATTO 532 can be used to visualize and track their movement and interactions within cellular signaling pathways. One such example is receptor-mediated endocytosis.
Caption: Visualization of receptor-mediated endocytosis using a labeled ligand.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Low protein concentration | - Concentrate the protein solution to at least 2 mg/mL.[8][16][17] |
| - Presence of amine-containing buffers | - Dialyze the protein against an amine-free buffer before labeling.[8][14] | |
| - Incorrect pH of labeling buffer | - Ensure the pH is between 8.3 and 8.5 for optimal reaction efficiency.[6][11][12][16] | |
| - Hydrolyzed NHS ester | - Prepare the dye stock solution fresh immediately before use.[1][13][14] | |
| Precipitation of Protein | - High concentration of organic solvent | - Keep the volume of added DMSO or DMF to a minimum. |
| High Background Fluorescence | - Incomplete removal of free dye | - Ensure thorough purification using size-exclusion chromatography or dialysis.[6][8][14] |
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. AATOM(TM) 532 NHS ester | AAT Bioquest | Biomol.com [biomol.com]
- 10. biotium.com [biotium.com]
- 11. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. bidmc.org [bidmc.org]
- 14. spectra.arizona.edu [spectra.arizona.edu]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 17. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: Antibody Conjugation with ATTO 532 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of antibodies with ATTO 532 NHS ester. ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] These characteristics make it a suitable candidate for various applications, including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward covalent attachment of the dye to primary amino groups on the antibody, such as the side chains of lysine residues.[1][4][5]
Properties of this compound
A summary of the key spectroscopic and physical properties of ATTO 532 is provided in the table below. This information is crucial for the successful conjugation and subsequent quantification of the labeled antibody.
| Property | Value | Reference |
| Molecular Weight ( g/mol ) | 1081 | |
| Excitation Maximum (λabs) | 532 nm | [1] |
| Emission Maximum (λfl) | 552-553 nm | [1] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M-1 cm-1 | [1] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1] |
| Correction Factor at 280 nm (CF280) | 0.09 - 0.11 | [1] |
| Recommended Storage | -20°C, protected from light and moisture | [1] |
Experimental Protocols
Required Materials
Reagents:
-
Antibody to be labeled (in an amine-free buffer)
-
This compound
-
Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[4][6]
-
Purification/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[7]
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer[8]
Equipment:
-
Spectrophotometer
-
pH meter
-
Microcentrifuge tubes
-
Pipettes
-
Reaction tube rotator or shaker
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or spin desalting column[6][7]
Antibody Preparation
It is critical to ensure the antibody solution is free from amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the antibody for reaction with the NHS ester.[4][6] If the antibody is in such a buffer, it must be exchanged for an amine-free buffer like PBS. This can be achieved through dialysis, diafiltration, or using a desalting column.[6] The recommended antibody concentration for labeling is between 2-10 mg/mL for optimal efficiency.[4][9]
This compound Stock Solution Preparation
To avoid hydrolysis, the this compound stock solution should be prepared immediately before use.[6]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.[4][7] Vortex briefly to ensure complete dissolution.
Antibody Conjugation Reaction
-
Adjust the pH of the antibody solution to 8.3-9.0 by adding the 0.1 M sodium bicarbonate reaction buffer. A common approach is to add 1 part of 1 M sodium bicarbonate solution to 9 parts of the antibody solution.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess of dye to antibody. A starting point for optimization is a 5- to 15-fold molar excess.[8]
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.[4][6][7]
Purification of the Labeled Antibody
The purification step is essential to remove unconjugated ATTO 532 dye.[6]
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4.[6]
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored band to elute will be the labeled antibody, while the free dye will elute later.[6]
-
Alternatively, a spin desalting column can be used for smaller scale reactions following the manufacturer's instructions.[7]
Characterization of the Conjugate
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, needs to be determined. The optimal DOL for most antibodies is between 2 and 10.[9][10]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of ATTO 532 (approximately 532 nm, Amax).
-
Calculate the DOL using the following formula:[4]
DOL = (Amax * ε_protein) / [(A280 - (Amax * CF280)) * ε_dye]
Where:
-
Amax = Absorbance of the conjugate at 532 nm.
-
A280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M-1 cm-1 for IgG).[10]
-
ε_dye = Molar extinction coefficient of ATTO 532 at 532 nm (115,000 M-1 cm-1).
-
CF280 = Correction factor for the absorbance of ATTO 532 at 280 nm (~0.11).[1]
-
Storage of the Conjugated Antibody
Store the purified antibody-dye conjugate under the same conditions as the unlabeled antibody. For long-term storage, it is recommended to store the conjugate at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[4][6] The solution should be protected from light.[6] For storage at 4°C, a preservative such as 2 mM sodium azide can be added.[6]
Data Presentation
| Parameter | Symbol | Typical Value |
| Antibody Concentration | [Ab] | 2-10 mg/mL |
| Molar Ratio (Dye:Ab) | 5:1 to 15:1 | |
| Reaction Time | 1 hour | |
| Reaction Temperature | Room Temperature | |
| Optimal Degree of Labeling | DOL | 2-10 |
Visualizations
Caption: Covalent bond formation between this compound and a primary amine on an antibody.
Caption: Step-by-step workflow for labeling antibodies with this compound.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for ATTO 532 NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to labeling biomolecules with ATTO 532 NHS ester, a high-performance fluorescent dye. These application notes detail the chemical principles, experimental protocols, and data presentation for successful and reproducible bioconjugation.
Introduction to this compound
ATTO 532 is a fluorescent label analogous to the well-known dye Rhodamine 6G.[1][2] It exhibits strong absorption and high fluorescence quantum yield, making it an excellent choice for sensitive detection methods.[1][3][4] Key features of ATTO 532 include high photostability and excellent water solubility.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amino groups (-NH₂) present on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][5][] This reaction forms a stable and effectively irreversible amide bond under physiological conditions.[5][]
The primary targets for labeling on proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[5][] The reaction is highly dependent on pH, with an optimal range of 8.0 to 9.0 to ensure the amino groups are deprotonated and thus reactive.[1][7][8]
This compound is well-suited for a variety of applications, including:
Chemical Reaction Pathway
The labeling reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][]
Caption: Chemical reaction of this compound with a primary amine on a biomolecule.
Experimental Protocols
Materials and Reagents
-
This compound
-
Biomolecule to be labeled (e.g., protein, antibody, oligonucleotide)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[7] or Phosphate-Buffered Saline (PBS) with pH adjusted to 8.3[8]
-
Purification Column: Sephadex® G-25 or equivalent gel filtration column[8][9]
-
Quenching Reagent (optional): 1 M Tris-HCl or Glycine, pH 7.4[10]
Protocol 1: Labeling of Proteins (e.g., Antibodies)
This protocol is a general guideline for labeling proteins. The optimal conditions may vary depending on the specific protein.
1. Preparation of Reagents:
-
Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[2][11] Ensure the protein solution is free of amine-containing substances like Tris or glycine.[2][8] If necessary, dialyze the protein against PBS and then adjust the pH with 1 M sodium bicarbonate.[2][8]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.[2][9][11]
2. Labeling Reaction:
-
While gently stirring, add the calculated amount of the this compound stock solution to the protein solution. The recommended molar excess of dye to protein is typically between 2 and 10-fold.[2][7]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2][10] Constant stirring or rotation is recommended.[9]
3. Quenching the Reaction (Optional):
-
To stop the labeling reaction, you can add a quenching reagent like Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[10]
4. Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[8]
-
Elute the conjugate with an appropriate buffer (e.g., PBS, pH 7.4).[8] The first colored fraction will be the labeled protein.
5. Storage:
-
Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage, protected from light.[9][11] Adding a carrier protein like 0.1% BSA can improve stability.[9]
Protocol 2: Labeling of Amino-Modified Oligonucleotides
1. Preparation of Reagents:
-
Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM (e.g., 5 nmol in 50 µL).[2]
-
This compound Stock Solution: Prepare a 5 mg/mL solution of the activated dye in anhydrous DMF.[2]
2. Labeling Reaction:
-
Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[2]
-
Incubate the mixture for 2 hours at room temperature with shaking.[2] For longer reaction times, the pH can be adjusted to 7-7.5.[2]
3. Purification:
-
Purify the labeled oligonucleotide using standard methods such as ethanol precipitation, gel filtration, or HPLC.
Experimental Workflow Diagram
Caption: Step-by-step workflow for labeling proteins with this compound.
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data for the labeling reaction. These values should be considered as starting points and may require optimization for your specific application.
| Parameter | Recommended Range | Notes | Source(s) |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. | [2][11] |
| Reaction pH | 8.0 - 9.0 (Optimal: 8.3) | Critical for ensuring primary amines are deprotonated and reactive. | [1][7][8][11] |
| Dye to Protein Molar Ratio | 2:1 to 10:1 | Varies depending on the protein and desired degree of labeling. Start with a lower ratio and optimize. | [2][9] |
| Reaction Time | 30 - 120 minutes | Longer incubation times do not always lead to higher labeling efficiency due to hydrolysis of the NHS ester. | [2][][10] |
| Reaction Temperature | Room Temperature (or 37°C) | [2][9][10] | |
| This compound Storage | < -15°C, desiccated, protected from light | Reconstituted DMSO stock solutions can be stored at < -15°C for up to two weeks. | [9] |
Calculation of Degree of Labeling (DOL)
The degree of labeling, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of ATTO 532 (~532 nm, A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:
-
Calculate the concentration of the protein:
-
Concentration_protein (M) = A₂₈₀_corrected / (ε_protein × path length)
-
-
Calculate the DOL:
-
DOL = Concentration_dye / Concentration_protein
-
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
Application Note: Determining the Dye-to-Protein Ratio of ATTO 532-Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalently labeling proteins with fluorescent dyes is a fundamental technique in biological research and drug development. The degree of labeling (DOL), or the dye-to-protein ratio, is a critical quality attribute of the resulting conjugate. An optimal DOL ensures a strong fluorescent signal without compromising the protein's biological activity through steric hindrance or conformational changes. This document provides a detailed protocol for calculating the dye-to-protein ratio for proteins conjugated with ATTO 532, a bright and photostable fluorescent dye.
Principle
The dye-to-protein ratio is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths. The concentration of the ATTO 532 dye is calculated from its absorbance maximum (λ_max) at approximately 532 nm. The protein concentration is determined by its absorbance at 280 nm, which is primarily due to the aromatic amino acids tryptophan and tyrosine.[1][2]
A crucial correction must be applied, as the ATTO 532 dye also exhibits some absorbance at 280 nm.[3][4] This contribution is subtracted from the total absorbance at 280 nm to isolate the absorbance of the protein alone. The ratio of the molar concentration of the dye to the molar concentration of the protein yields the DOL.[5]
Spectroscopic Properties
Accurate calculation of the DOL relies on precise values for the molar extinction coefficients of both the protein and the dye, as well as a specific correction factor for the dye.
| Parameter | Symbol | Value | Unit |
| ATTO 532 Max. Absorbance Wavelength | λ_max | 532 | nm[3][6] |
| ATTO 532 Molar Extinction Coefficient at λ_max | ε_dye | 115,000 | M⁻¹cm⁻¹[3][7][8][9][10] |
| ATTO 532 Correction Factor at 280 nm | CF₂₈₀ | 0.09 - 0.11 | dimensionless[3][7][8][9][11] |
| Molar Extinction Coefficient of Protein at 280 nm | ε_prot | Protein-specific (e.g., IgG ≈ 210,000) | M⁻¹cm⁻¹[1] |
Note on Correction Factor (CF₂₈₀): Different suppliers may report slightly different values (e.g., 0.09, 0.11).[3][8] For highest accuracy, use the value provided on the certificate of analysis for your specific dye lot. If unavailable, 0.11 is a commonly cited value.[3][7]
Experimental Protocol
This protocol outlines the general steps for labeling a protein with an amine-reactive ATTO 532 NHS-ester and purifying the conjugate for analysis.
4.1. Materials
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
ATTO 532 NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25 gel filtration column)
-
UV-Vis Spectrophotometer and quartz cuvettes
4.2. Procedure
-
Protein Preparation: Ensure the protein solution is concentrated (ideally 2-10 mg/mL) and free of amine-containing buffers (like Tris) or stabilizers (like BSA or glycine), which compete with the labeling reaction.[4][12] If necessary, perform a buffer exchange into PBS or a similar amine-free buffer.
-
Adjust pH: Add labeling buffer to the protein solution to raise the pH to 8.3-8.5. This ensures that the lysine residues' primary amino groups are sufficiently deprotonated and reactive.[4][5]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 532 NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL.[4][5]
-
Labeling Reaction: Add a calculated molar excess of the dye stock solution to the protein solution. A starting point is often a 10:1 molar ratio of dye to protein.[12][13] Mix gently and incubate for 1 hour at room temperature, protected from light.[4][5][12]
-
Purification: Separate the dye-protein conjugate from the unreacted, free dye. This is most commonly achieved using a gel filtration column (e.g., Sephadex G-25).[5] Elute with PBS (pH 7.4). The first colored fraction to elute will be the labeled protein.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 532 nm (A₅₃₂).
-
If the solution is too concentrated (A₅₃₂ > 1.5), dilute it with PBS and re-measure. Remember to account for the dilution factor in the calculations.
-
Protocol: Calculation of Dye-to-Protein Ratio
1. Objective: To calculate the Degree of Labeling (DOL) for a protein conjugated with ATTO 532 using absorbance measurements.
2. Required Data:
-
Absorbance of the conjugate at 532 nm (A₅₃₂)
-
Absorbance of the conjugate at 280 nm (A₂₈₀)
-
Molar extinction coefficient of ATTO 532 at 532 nm (ε_dye = 115,000 M⁻¹cm⁻¹)
-
Correction Factor for ATTO 532 at 280 nm (CF₂₈₀ = 0.11)
-
Molar extinction coefficient of your specific protein at 280 nm (ε_prot)
3. Calculation Steps:
Step 1: Calculate the Molar Concentration of the Dye. Use the Beer-Lambert law with the absorbance at the dye's λ_max. Concentration_Dye (M) = A₅₃₂ / ε_dye (Assuming a 1 cm pathlength)
Step 2: Calculate the Corrected Absorbance of the Protein. Subtract the contribution of the dye's absorbance at 280 nm from the total measured absorbance at 280 nm. Corrected_A₂₈₀ = A₂₈₀ - (A₅₃₂ * CF₂₈₀)
Step 3: Calculate the Molar Concentration of the Protein. Use the Beer-Lambert law with the corrected A₂₈₀ and the protein's specific molar extinction coefficient. Concentration_Protein (M) = Corrected_A₂₈₀ / ε_prot (Assuming a 1 cm pathlength)
Step 4: Calculate the Dye-to-Protein Ratio (DOL). Divide the molar concentration of the dye by the molar concentration of the protein. DOL = Concentration_Dye / Concentration_Protein
This simplifies to the following comprehensive formula: DOL = (A₅₃₂ * ε_prot) / ((A₂₈₀ - (A₅₃₂ * CF₂₈₀)) * ε_dye)[5]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for labeling, purification, and analysis.
Calculation Logic Diagram
Caption: Logic flow for calculating the Dye-to-Protein Ratio (DOL).
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Measuring protein concentration using absorbance at 280 nm [ruf.rice.edu]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. metabion.com [metabion.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. ATTO 532 carboxy, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
ATTO 532 NHS Ester: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 532 is a fluorescent dye belonging to the rhodamine family, known for its exceptional performance in various fluorescence-based applications, including flow cytometry (FACS).[1][2] Its NHS ester derivative is specifically designed for the covalent labeling of primary and secondary amine groups present in proteins, such as antibodies, making it an invaluable tool for immunophenotyping and other cell analysis assays.[3] Key characteristics of ATTO 532 include strong absorption, high fluorescence quantum yield, excellent photostability, and superb water solubility, which contribute to bright and stable fluorescent signals in aqueous environments.[2][4] This document provides detailed application notes and protocols for the use of ATTO 532 NHS ester in flow cytometry.
Properties of ATTO 532
ATTO 532 is optimally excited by the 532 nm laser line, which is common on many flow cytometers.[1][3] Its spectral properties make it a suitable alternative to other fluorochromes such as Alexa Fluor 532 and HEX™.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [5] |
| Emission Maximum (λem) | 553 nm | [5] |
| Molar Extinction Coefficient (εmax) | 115,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (η) | 0.90 | [5] |
| Fluorescence Lifetime (τ) | 3.8 ns | [5] |
Experimental Protocols
I. Antibody Labeling with this compound
This protocol outlines the procedure for conjugating this compound to an antibody. The protocol is optimized for labeling 1 mg of an IgG antibody but can be scaled accordingly.
Materials:
-
This compound
-
Antibody (e.g., IgG) free of amine-containing buffers (like Tris) and stabilizers (like BSA).[6]
-
Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3]
-
Sodium bicarbonate buffer (1 M, pH 8.3-9.0).[6]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[6]
-
Purification column (e.g., Sephadex G-25 or equivalent).[7]
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in bicarbonate buffer (0.1 M, pH 8.3) to a final concentration of 2 mg/mL. Protein concentrations below 2 mg/mL may decrease labeling efficiency.
-
If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS prior to labeling.
-
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
The optimal molar ratio of dye to antibody can vary. A starting point of a 5:1 to 20:1 molar ratio is recommended.[6] For an IgG antibody (150 kDa), a 10:1 molar ratio is a good starting point.[6]
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.[6]
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring or rotation.[6]
-
-
Purification of the Conjugate:
-
Storage of the Conjugate:
Diagram of the Antibody Labeling Workflow:
References
- 1. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 2. metabion.com [metabion.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. jenabioscience.com [jenabioscience.com]
Application Note: Utilizing ATTO 532 NHS Ester for Enhanced Fluorescence In-Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In-Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. The choice of fluorophore is critical for the success of FISH experiments, directly impacting signal brightness, photostability, and signal-to-noise ratio. ATTO 532 NHS ester is a high-performance fluorescent label that is exceptionally well-suited for FISH applications.[1][2][3]
ATTO 532 is a rhodamine-based dye characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability.[2][4][5] These features make it an ideal candidate for demanding imaging applications like FISH, where bright and stable signals are paramount for accurate detection and analysis. Its excellent water solubility also simplifies the labeling of biomolecules in aqueous environments.[1][3] This application note provides detailed protocols for labeling oligonucleotide probes with this compound and their subsequent use in FISH experiments.
Quantitative Data Presentation
The selection of a fluorophore for FISH often involves a trade-off between brightness, photostability, and cost. The table below provides a comparison of the key photophysical properties of ATTO 532 with other commonly used fluorophores in a similar spectral range, Cy3 and Alexa Fluor 546.
| Property | ATTO 532 | Cy3 | Alexa Fluor 546 |
| Excitation Maximum (nm) | 532 | ~550 | 556 |
| Emission Maximum (nm) | 552 | ~570 | 573 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 115,000 | 150,000 | 112,000 |
| Fluorescence Quantum Yield | 0.90 | ~0.31 | 0.79 |
| Photostability | High | Moderate | High |
| Solubility | Excellent | Good | Excellent |
Data compiled from various sources. Exact values may vary depending on conjugation and environmental factors.
Experimental Protocols
Protocol 1: Oligonucleotide Probe Labeling with this compound
This protocol describes the labeling of an amino-modified oligonucleotide with this compound.
Materials:
-
Amino-modified oligonucleotide probe
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.2 M Sodium bicarbonate buffer (pH 8.5-9.0)
-
Nuclease-free water
-
Ethanol (70% and 100%)
-
3 M Sodium acetate
-
Purification column (e.g., gel filtration or HPLC)
Methodology:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 µg/µL.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 5-10 µg of the amino-modified oligonucleotide with 0.2 M sodium bicarbonate buffer to a final volume of 50 µL.
-
Add a 10-20 fold molar excess of the dissolved this compound to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark with gentle agitation.
-
-
Probe Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate and 3 volumes of ice-cold 100% ethanol to the labeling reaction.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in an appropriate buffer (e.g., TE buffer).
-
-
Purification: Purify the labeled probe from unconjugated dye using a suitable purification column or HPLC. The removal of free dye is crucial to minimize background fluorescence.
Protocol 2: Fluorescence In-Situ Hybridization (FISH)
This protocol provides a general workflow for FISH using an ATTO 532-labeled probe on adherent cells. Optimization may be required depending on the cell type and target sequence.
Materials:
-
ATTO 532-labeled oligonucleotide probe
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
20x SSC buffer
-
Formamide
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
Methodology:
-
Sample Preparation:
-
Wash cells on coverslips twice with PBS.
-
Fix with 4% PFA for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Pre-hybridization:
-
Equilibrate the coverslips in 2x SSC for 5 minutes.
-
Dehydrate through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
-
-
Hybridization:
-
Prepare the hybridization mix containing the ATTO 532-labeled probe (final concentration typically 1-10 ng/µL).
-
Denature the probe by heating at 75°C for 5 minutes, then place on ice.
-
Apply the hybridization mix to the coverslip, cover with a larger coverslip to prevent evaporation, and seal.
-
Denature the cellular DNA by placing the slide on a heat block at 75°C for 5 minutes.
-
Transfer to a humidified chamber and incubate overnight at 37°C.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash twice in 2x SSC at 42°C for 5 minutes each.
-
Wash once in 0.1x SSC at 60°C for 5 minutes.
-
Wash once in 2x SSC at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Rinse briefly in PBS.
-
Mount the coverslip on a microscope slide using antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope equipped with appropriate filters for ATTO 532 (Excitation/Emission: ~532/552 nm) and DAPI.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inefficient probe labeling- Probe degradation- Insufficient permeabilization- Over-fixation of the sample | - Verify labeling efficiency by spectrophotometry.- Use fresh, properly stored probes.- Optimize permeabilization time and reagent concentration.- Reduce fixation time or PFA concentration. |
| High Background | - Incomplete removal of unbound probe- Probe concentration too high- Non-specific binding of the probe | - Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).[6]- Titrate the probe to determine the optimal concentration.- Include blocking agents (e.g., Cot-1 DNA for repetitive sequences) in the hybridization buffer. |
| Photobleaching | - Excessive exposure to excitation light- Mounting medium without antifade | - Minimize light exposure during imaging.- Use a high-quality antifade mounting medium. ATTO 532 is highly photostable, but good practice is still recommended.[1] |
| Spectral Bleed-through (in multiplex FISH) | - Emission spectrum of one fluorophore overlaps with the detection channel of another. | - Select fluorophores with minimal spectral overlap.- Use narrow bandpass emission filters.- Perform sequential image acquisition for each channel.- Apply spectral unmixing algorithms if available. |
Conclusion
This compound is an outstanding choice for labeling oligonucleotide probes for FISH applications. Its superior brightness and photostability contribute to a high signal-to-noise ratio and robust performance in imaging. The detailed protocols and troubleshooting guide provided in this application note will enable researchers to effectively utilize ATTO 532-labeled probes to achieve high-quality and reproducible FISH results.
References
Application Notes and Protocols for PALM and dSTORM Imaging with ATTO 532 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to Super-Resolution Microscopy: PALM and dSTORM
Conventional fluorescence microscopy is limited by the diffraction of light, restricting resolution to approximately 200-300 nanometers.[1] Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and direct Stochastic Optical Reconstruction Microscopy (dSTORM), bypass this limitation to achieve near-molecular-level resolution.[2][3] These single-molecule localization microscopy (SMLM) methods rely on the temporal separation of fluorescence emission from individual fluorophores.[1][3]
Photoactivated Localization Microscopy (PALM) typically utilizes photoactivatable fluorescent proteins that are genetically fused to a protein of interest.[4][5] A low-power activation laser stochastically converts a sparse subset of these proteins from a dark to a fluorescent state. These activated fluorophores are then imaged with an excitation laser until they photobleach.[6] By repeating this cycle thousands of times, the precise location of each molecule can be determined and a super-resolved image is reconstructed.[6] While originally developed for fluorescent proteins, the principles of PALM can be extended to certain organic dyes.[1]
Direct Stochastic Optical Reconstruction Microscopy (dSTORM) employs conventional fluorescent dyes that can be induced to "blink" by switching them between a fluorescent "on" state and a long-lived dark "off" state.[1][3] This is typically achieved by using a specific imaging buffer containing a reducing agent and an oxygen scavenger system, in conjunction with high-power laser excitation.[3] Like in PALM, the stochastic activation of a sparse subset of fluorophores in each frame allows for their precise localization.[3]
ATTO 532, a bright and photostable fluorescent dye, is well-suited for both PALM-like and dSTORM imaging applications.[7][8][9] Its favorable photophysical properties allow for the high-precision localization of single molecules, making it a valuable tool for researchers seeking to unravel cellular structures and molecular interactions at the nanoscale.[7][10]
Properties of ATTO 532 NHS Ester
ATTO 532 is a rhodamine-based dye that exhibits strong absorption and high fluorescence quantum yield.[7][10][11] The N-hydroxysuccinimidyl (NHS) ester reactive group allows for the covalent labeling of primary amines on proteins and other biomolecules.[7][12] The key quantitative properties of ATTO 532 are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [7][8][11] |
| Emission Maximum (λem) | 552 nm | [7][13] |
| Molar Extinction Coefficient (ε) | 1.15 x 10^5 M⁻¹cm⁻¹ | [7][8][13] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [8][13][14] |
| Fluorescence Lifetime (τ) | 3.8 ns | [8][13] |
| Molecular Weight | 765 g/mol (free acid) | [8] |
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins, such as antibodies, with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.
Protein labeling workflow with this compound.
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[8]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7]
-
Gel filtration column (e.g., Sephadex G-25)[12]
-
Reaction tubes
-
Shaker/rotator
Protocol:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of approximately 2 mg/mL.[8] Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for labeling.[12] The optimal pH for the labeling reaction is between 8.2 and 8.5.[12]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[12]
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. A general starting point is a molar ratio of 1-2 moles of dye per mole of protein.[8]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous gentle stirring or rotation, protected from light.[12]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[12] The first colored fraction to elute will be the labeled protein.
-
Storage: Store the purified, labeled protein at -20°C, protected from light.
PALM and dSTORM Imaging
The following are generalized protocols for PALM and dSTORM imaging with ATTO 532-labeled samples. Optimal parameters, particularly laser powers, will need to be adjusted based on the specific microscope setup and sample.
General workflow for PALM/dSTORM imaging.
dSTORM Imaging Protocol:
-
Sample Preparation: Prepare cells or other samples labeled with this compound conjugates. Mount the sample in an imaging chamber suitable for high-resolution microscopy.
-
dSTORM Buffer: Prepare a dSTORM imaging buffer. A common formulation includes an oxygen scavenger system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., 100 mM mercaptoethylamine (MEA)) in a buffered solution.[15][16]
-
Microscope Setup:
-
Use a microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination to minimize background fluorescence.
-
A 532 nm laser is suitable for excitation of ATTO 532.[7][17] A second laser, often at 405 nm, can be used for stochastic reactivation of the fluorophores.[18]
-
-
Image Acquisition:
-
Locate the region of interest using low laser power.
-
Increase the 532 nm laser power to a high intensity (typically on the order of kW/cm²) to induce the blinking of the ATTO 532 molecules.[19]
-
Adjust the laser power and camera exposure time (typically 10-50 ms) to achieve a sparse distribution of single-molecule blinking events in each frame.[20]
-
Acquire a long series of images (typically 10,000 to 100,000 frames) to capture a sufficient number of localization events.
-
PALM-like Imaging with ATTO 532:
For PALM-like imaging with organic dyes like ATTO 532, a photoactivation or photoconversion step is employed.
-
Microscope Setup: A 532 nm laser is used for excitation, and a lower wavelength laser (e.g., 405 nm) is used for photoactivation.[6]
-
Image Acquisition:
-
Use a very low power 405 nm laser to sparsely and stochastically activate the ATTO 532 molecules.
-
Simultaneously, excite the activated molecules with the 532 nm laser and record the fluorescence until the molecules photobleach.
-
Repeat this cycle of activation and imaging for thousands of frames.
-
Data Analysis
The raw data from a PALM or dSTORM experiment is a stack of thousands of images, each containing a few stochastically activated fluorophores.[6] The subsequent data analysis workflow is crucial for reconstructing the final super-resolution image.
References
- 1. ZEISS Microscopy Online Campus | Introduction to Photoactivated Localization Microscopy (PALM) [zeiss-campus.magnet.fsu.edu]
- 2. Recent progress on single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MyScope [myscope.training]
- 4. oni.bio [oni.bio]
- 5. Photoactivated Localization Microscopy (PALM) of Adhesion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZEISS Microscopy Online Campus | Practical Aspects of Photoactivated Localization Microscopy (PALM) [zeiss-campus.magnet.fsu.edu]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound For Fluorescent Labelling [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Atto 532 BioReagent, suitable for fluorescence, ≥90% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 15. microscopyu.com [microscopyu.com]
- 16. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 17. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 18. Photoswitchable Fluorophores for Single-Molecule Localization Microscopy | Radiology Key [radiologykey.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Optimal Buffer Conditions for ATTO 532 NHS Ester Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal labeling of proteins and other biomolecules with ATTO 532 NHS ester. The N-hydroxysuccinimide (NHS) ester functional group of ATTO 532 readily reacts with primary amino groups (-NH2) on biomolecules, such as the ε-amino group of lysine residues or the N-terminus of proteins, to form a stable amide bond.[1][2] Achieving high labeling efficiency while minimizing dye hydrolysis and protein denaturation is critically dependent on the reaction buffer conditions.
Key Principles of Amine Labeling Chemistry
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. For the primary amine to be reactive, it must be in its unprotonated form.[1] This necessitates a reaction pH that is slightly alkaline. However, a competing reaction, the hydrolysis of the NHS ester, is also accelerated at higher pH, leading to a non-reactive carboxylic acid form of the dye.[1][3] Therefore, the selection of an optimal pH is a crucial balance between maximizing the rate of the desired labeling reaction and minimizing the rate of NHS ester hydrolysis.
Summary of Optimal Buffer Conditions
The following table summarizes the key quantitative parameters for optimal this compound labeling based on established protocols.
| Parameter | Recommended Condition | Notes |
| pH | 8.0 - 9.0[1] | A pH of 8.3 is often cited as an ideal compromise between amine reactivity and NHS ester stability.[1][2][4] |
| Buffer Type | Sodium Bicarbonate[2][4] or Sodium Borate[5] | These buffers provide good pH control in the optimal range and are free of primary amines. |
| Buffer Concentration | 50 - 100 mM | Sufficient buffering capacity is needed to maintain the pH throughout the reaction.[2] |
| Amine-Free Environment | Crucial | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the NHS ester and must be avoided.[2][6] |
| Solvent for Dye | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | This compound should be dissolved immediately before use to prevent hydrolysis.[1][7] |
| Protein Concentration | ≥ 2 mg/mL | Higher protein concentrations can improve labeling efficiency.[2][8] |
| Reaction Temperature | Room Temperature | A controlled room temperature is generally sufficient for the labeling reaction.[9] |
| Reaction Time | 1 hour | While many reactions are complete within 5-10 minutes, a 1-hour incubation ensures completion.[1][9] |
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general guideline for labeling proteins. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous DMSO or DMF
-
Quenching Buffer (optional): 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer such as hydroxylamine or Tris can be added.[9] Incubate for an additional 10-15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
Visualizing the Workflow
The following diagrams illustrate the key chemical reaction and the experimental workflow.
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. spectra.arizona.edu [spectra.arizona.edu]
- 2. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
ATTO 532 NHS Ester: Application Notes and Protocols for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ATTO 532 N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of biomolecules. ATTO 532 is a versatile fluorescent dye related to Rhodamine 6G, offering strong absorption, a high fluorescence quantum yield, and excellent photo- and thermal stability.[1][2][3][4] These characteristics make it highly suitable for a range of applications, including high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][4]
The NHS ester functional group of ATTO 532 readily reacts with primary amino groups (-NH2) on biomolecules, such as the N-terminus of proteins or the ε-amino group of lysine residues, to form a stable covalent amide bond.[5] This document will guide users through the key parameters of the labeling reaction, including reaction time and temperature, to achieve optimal labeling efficiency.
Reaction Parameters and Conditions
The efficiency of the labeling reaction with ATTO 532 NHS ester is influenced by several factors, including pH, temperature, incubation time, and the molar ratio of dye to the biomolecule. A summary of the recommended conditions from various protocols is provided in the table below.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Reaction Temperature | Room Temperature (RT) to 37°C | Most protocols recommend RT. One protocol suggests 37°C for IgG labeling.[6] | [2][5][6] |
| Reaction Time | 30 minutes to 2 hours | In many cases, the reaction is complete within 5-10 minutes.[7] For oligonucleotides, a 2-hour incubation is recommended.[2] | [2][5][6][7] |
| pH | 8.0 - 9.0 | The optimal pH for the reaction is around 8.3.[2][5][7] The amino group must be non-protonated to be reactive. | [2][5][7] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS) with added bicarbonate | Buffers containing primary amines (e.g., Tris) should be avoided as they will compete for reaction with the NHS ester.[2][7] | [2][6][7] |
| Dye to Protein Molar Ratio | 2:1 to 10:1 | The optimal ratio can vary depending on the protein and the desired degree of labeling. A 2-fold molar excess is often a good starting point for antibodies.[2] | [2][6][7] |
| Protein Concentration | ≥ 2 mg/mL | Labeling efficiency can decrease at lower protein concentrations.[2][5] | [2][5] |
Experimental Workflow
The general workflow for labeling a biomolecule with this compound involves preparation of the reagents, the labeling reaction itself, and subsequent purification of the conjugate to remove unreacted dye.
Detailed Experimental Protocols
Below are two detailed protocols for labeling proteins and oligonucleotides with this compound.
Protocol 1: Labeling of Proteins (e.g., IgG Antibody)
This protocol is adapted from publicly available guidelines and is suitable for labeling antibodies and other proteins.[2][6][7]
Materials:
-
This compound
-
Protein to be labeled (e.g., IgG)
-
Amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3, or PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[2][5]
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS prior to labeling.
-
Adjust the pH of the protein solution to 8.3 using 1 M sodium bicarbonate solution if necessary.[2][5]
-
-
Prepare the this compound Solution:
-
Perform the Labeling Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. For IgG, a 10:1 molar ratio of dye to protein is a good starting point.[6]
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature with continuous stirring or rotation, protected from light.[2] Some protocols suggest incubation for 1 hour at 37°C for IgG.[6]
-
-
Purify the Conjugate:
-
Determine the Degree of Labeling (DOL):
-
The DOL can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 532 nm (for ATTO 532).
-
Protocol 2: Labeling of Amino-Modified Oligonucleotides
This protocol is a guideline for labeling oligonucleotides containing a primary amine modification.[2]
Materials:
-
This compound
-
Amino-modified oligonucleotide
-
0.2 M Carbonate buffer (pH 8-9)
-
Anhydrous Dimethylformamide (DMF)
-
Gel filtration or HPLC for purification
-
Reaction tubes
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[2]
-
-
Prepare the this compound Solution:
-
Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[2]
-
-
Perform the Labeling Reaction:
-
Purify the Conjugate:
-
Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[2]
-
Storage and Stability
-
This compound (powder): Store at -20°C, protected from light and moisture.[1][2][3] When stored correctly, the product is stable for at least three years.[1]
-
Reconstituted this compound solution: Solutions in anhydrous DMSO or DMF can be stored at -20°C for a few weeks, protected from light and moisture.[6][7] However, it is highly recommended to prepare the dye solution fresh for each use.[7]
-
Labeled Conjugates: Protein conjugates can be stored at 4°C for several months in the presence of a preservative like 2 mM sodium azide.[2][7] For long-term storage, it is recommended to aliquot and freeze at -20°C or -80°C.[2][8] Avoid repeated freeze-thaw cycles.[2][8] Always protect the conjugate from light.[2][7]
Signaling Pathway and Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
By following these guidelines and protocols, researchers can effectively label their biomolecules of interest with ATTO 532 for a wide array of fluorescence-based applications. It is always recommended to optimize the labeling conditions for each specific biomolecule to achieve the desired degree of labeling.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound For Fluorescent Labelling [sigmaaldrich.com]
- 5. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for ATTO 532 NHS Ester: Dissolution and Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the dissolution, handling, and use of ATTO 532 N-hydroxysuccinimidyl (NHS) ester for labeling primary amine-containing molecules such as proteins, antibodies, and amine-modified oligonucleotides.
Introduction to ATTO 532 NHS Ester
ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes.[1] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2][3][4] The NHS ester derivative is a widely used chemical tool that allows for the covalent attachment of the ATTO 532 dye to primary amines on biomolecules.[1][2][3] The reaction forms a stable, covalent amide bond.[5][] This labeling chemistry is fundamental for a variety of applications, including fluorescence microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1]
The primary challenge in using NHS esters is their susceptibility to hydrolysis in aqueous environments, a competing reaction that reduces labeling efficiency.[5][7][8] Therefore, careful control of experimental conditions, particularly pH and moisture, is critical for successful conjugation.[1][7]
Product Information and Storage
Proper handling and storage are crucial to maintain the reactivity of this compound.
-
Storage (Solid Form): Upon receipt, the lyophilized powder should be stored at -20°C, protected from light and moisture.[1] Before opening the vial, it must be equilibrated to room temperature to prevent moisture condensation.[1] When stored correctly, the solid product is stable for at least three years.[1]
-
Storage (Solution): Stock solutions of this compound in anhydrous organic solvents are of limited stability and should always be prepared fresh immediately before use.[1][7] Due to the high quality of ATTO NHS-esters, some manufacturers suggest that solutions in anhydrous DMF or DMSO can be stored for a longer period if frozen and protected from light, however, it is difficult to avoid moisture contamination with repeated use.[8] Therefore, fresh preparation is strongly advised.[8]
Quantitative Data Summary
The following tables summarize the key properties of this compound and the critical parameters for its use in labeling reactions.
Table 1: Physicochemical and Spectroscopic Properties of ATTO 532
| Property | Value | Reference |
| Molecular Weight (NHS Ester) | 1081 g/mol | |
| Absorption Maximum (λabs) | 532 nm | [1] |
| Extinction Coefficient (εmax) | 1.15 x 105 M-1 cm-1 | [1] |
| Emission Maximum (λfl) | 552 - 553 nm | [1] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1] |
| Fluorescence Lifetime (τfl) | 3.8 - 4.1 ns | [1] |
| Correction Factor (CF260) | 0.20 - 0.22 | [1] |
| Correction Factor (CF280) | 0.09 - 0.11 | [1] |
Table 2: NHS Ester Hydrolysis Half-Life in Aqueous Solution
| pH | Temperature | Half-Life | Reference |
| 7.0 | 0°C | 4 - 5 hours | [5][9] |
| 8.6 | 4°C | 10 minutes | [5][9] |
Experimental Protocols
4.1. Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution for immediate use in a labeling reaction.
Materials:
-
This compound vial
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Micropipettes and tips
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous, amine-free DMF or DMSO to the vial to achieve a desired concentration. A stock concentration of 2 mg/mL or ~10 mM is commonly used.[7]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Proceed immediately to the labeling reaction. Do not store the solution.[1]
4.2. Protocol for Labeling Proteins with this compound
This protocol provides a general procedure for conjugating the dye to proteins, such as antibodies.
Materials:
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3; Phosphate-Buffered Saline (PBS), pH 7.2-7.4; HEPES buffer)
-
Freshly prepared this compound stock solution
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)
-
Purification column (e.g., Sephadex G-25 gel filtration column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into an amine-free buffer at a concentration of 2-10 mg/mL. Protein concentrations below 2 mg/mL will decrease labeling efficiency.
-
Ensure the buffer is free of primary amine-containing substances like Tris or glycine.[7][10]
-
Adjust the pH of the protein solution to be within the optimal range of 7.2 - 8.5, with pH 8.3 being ideal.[7]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.[7][10]
-
Add the calculated amount of the dye stock solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction for 1-2 hours at room temperature or up to 4 hours at 4°C, protected from light.[5][10]
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted NHS ester, add a quenching buffer to the reaction mixture. For example, add Tris buffer to a final concentration of 50-100 mM.[7]
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25).[8][10]
-
Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is typically the labeled protein.
-
-
Store the Conjugate:
-
Store the purified conjugate under the same conditions as the unlabeled protein.[8]
-
For short-term storage, keep at 4°C. Sodium azide (2 mM final concentration) can be added as a preservative.[8]
-
For long-term storage, divide the conjugate into single-use aliquots and store at -20°C. Avoid repeated freeze-thaw cycles and protect from light.[8]
-
Visualizations
5.1. Reaction Mechanism
The diagram below illustrates the reaction between this compound and a primary amine on a biomolecule, resulting in a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of this compound with a primary amine.
5.2. Experimental Workflow
The following diagram outlines the key steps for dissolving this compound and performing a typical protein labeling experiment.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
ATTO 532 NHS Ester: Application Notes and Protocols for Labeling Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes.[1][2][3] It exhibits strong absorption, a high fluorescence quantum yield, and excellent photostability, making it a versatile tool for various fluorescence-based applications.[1][2][3][4][5] These applications include single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[4][6] The N-hydroxysuccinimidyl (NHS) ester functional group of ATTO 532 allows for its covalent attachment to primary amino groups (-NH₂) present on proteins, antibodies, peptides, and other biomolecules, forming a stable amide bond.[7][8][9][10] This document provides detailed application notes and protocols for the use of ATTO 532 NHS ester in labeling primary amines.
Photophysical and Chemical Properties
A summary of the key properties of ATTO 532 is presented in the table below. This data is crucial for designing experiments and selecting appropriate instrumentation.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [2][4][8] |
| Emission Maximum (λem) | 553 nm | [2][8] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10⁵ M⁻¹cm⁻¹ | [4][8] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [2][8] |
| Fluorescence Lifetime (τ) | 3.8 - 4.1 ns | [4][8] |
| Molecular Weight (NHS ester) | ~1081 g/mol | [4] |
| Correction Factor (CF₂₈₀) | 0.09 - 0.11 | [4][8] |
| Correction Factor (CF₂₆₀) | 0.20 - 0.22 | [4][8] |
Principle of Labeling
The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly efficient and specific for primary amines under appropriate pH conditions.
Figure 1: Reaction of this compound with a primary amine.
Experimental Protocols
I. Preparation of Reagents
A. Protein/Antibody Solution:
-
The protein or antibody to be labeled should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS), MES, or HEPES.[7]
-
Buffers containing primary amines like Tris or glycine are not suitable as they will compete with the labeling reaction.[4][7] If your protein is in such a buffer, it must be exchanged by dialysis or gel filtration into a suitable amine-free buffer.[4][7]
-
The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[4][7][11] Lower concentrations can be used but may result in lower labeling efficiency.[7][11]
B. Labeling Buffer:
-
A 0.1 M sodium bicarbonate buffer with a pH of 8.3 is recommended for the labeling reaction.[4][7] This pH is a compromise to ensure the primary amines are sufficiently deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[7][8]
-
To prepare the labeling buffer, you can add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to your protein solution.[4]
C. This compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[4][7][12]
-
Vortex the solution until the dye is completely dissolved.[7] Unused stock solution in DMSO can be stored at -20°C for a few weeks, protected from light and moisture.[12] However, freshly prepared solutions are always recommended.[10]
II. Labeling Protocol
The following workflow outlines the key steps in the labeling process.
Figure 2: Experimental workflow for labeling primary amines.
-
Determine Molar Ratio: The optimal molar ratio of dye to protein depends on the specific protein and the desired degree of labeling (DOL). A starting point for antibodies is a 5:1 to 20:1 molar excess of dye to protein.[12]
-
Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7] Constant stirring or rotation is recommended.[12]
III. Purification of the Conjugate
It is essential to remove any unreacted dye from the labeled protein.
-
Gel Filtration: The most common method for purification is size exclusion chromatography using a resin like Sephadex G-25.[4][7]
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
The first colored band to elute is the fluorescently labeled protein conjugate. The second, slower-moving band is the free, unreacted dye.
-
-
Dialysis: Dialysis can also be used to remove the free dye.
-
Spin Columns: For smaller sample volumes, spin columns are a convenient purification method.[12]
IV. Characterization of the Conjugate
A. Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of ATTO 532, which is 532 nm (A₅₃₂).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₅₃₂ x CF₂₈₀)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF₂₈₀ is the correction factor for ATTO 532 at 280 nm (see table above).
-
-
Calculate the DOL using the following formula:
DOL = A₅₃₂ / (ε_dye x Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of ATTO 532 at 532 nm.
-
An ideal DOL for most applications is between 2 and 7.
V. Storage of the Conjugate
-
Store the purified conjugate under the same conditions as the unlabeled protein.[7]
-
For short-term storage, 4°C with the addition of a bacteriostatic agent like sodium azide (0.02%) is suitable.[12]
-
For long-term storage, it is recommended to divide the conjugate into single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Presence of primary amines in the buffer (e.g., Tris, glycine). | - Perform buffer exchange into an amine-free buffer. |
| - Incorrect pH of the reaction buffer. | - Ensure the pH of the labeling buffer is between 8.0 and 9.0 (optimally 8.3).[7] | |
| - Hydrolyzed NHS ester. | - Prepare the this compound stock solution immediately before use. | |
| - Low protein concentration. | - Concentrate the protein solution to at least 2 mg/mL.[4][7] | |
| Precipitation of Protein | - High degree of labeling. | - Reduce the molar ratio of dye to protein in the labeling reaction. |
| - Use of a high concentration of organic solvent (DMSO/DMF). | - Ensure the final concentration of the organic solvent in the reaction mixture is less than 10%.[12] | |
| Free Dye in Final Product | - Incomplete purification. | - Repeat the purification step or use a longer gel filtration column. |
References
- 1. metabion.com [metabion.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. amsbio.com [amsbio.com]
- 6. This compound For Fluorescent Labelling [sigmaaldrich.com]
- 7. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. Atto 532 Protein Labeling Kit, Fluorescent labeling of thiol groups - 2BScientific [2bscientific.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. biotium.com [biotium.com]
- 12. docs.aatbio.com [docs.aatbio.com]
ATTO 532: Detailed Application Notes and Protocols for Advanced Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 532 is a versatile and robust fluorescent dye belonging to the rhodamine family of dyes.[1] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, make it an ideal candidate for a wide array of applications in cellular imaging.[1][2] This document provides detailed application notes and protocols for the use of ATTO 532 in various advanced cell imaging techniques, including super-resolution microscopy and single-molecule studies.
Photophysical Properties of ATTO 532
A summary of the key photophysical properties of ATTO 532 is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [1][2] |
| Emission Maximum (λem) | 553 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [1][2] |
| Fluorescence Lifetime (τ) | 3.8 ns | [2] |
| Molecular Weight | ~966 g/mol | [2] |
Application Note 1: Super-Resolution Imaging of the Actin Cytoskeleton with STED Microscopy
ATTO 532's high photostability and bright fluorescence make it an excellent choice for Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light.[1][3] One of its key applications in this area is the visualization of the intricate network of actin filaments within cells.
ATTO 532 can be conjugated to phalloidin, a bicyclic peptide that specifically binds to filamentous actin (F-actin) with high affinity.[4] This allows for precise and high-contrast labeling of the actin cytoskeleton. STED microscopy of ATTO 532-phalloidin stained cells enables the resolution of fine actin structures, such as individual filaments and their organization within complex networks, which are not discernible with conventional confocal microscopy.[5][6]
Experimental Protocol: Staining of F-Actin with ATTO 532-Phalloidin for STED Microscopy
This protocol is adapted for cultured mammalian cells grown on coverslips.
Materials:
-
Cells cultured on high-quality glass coverslips (#1.5)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
ATTO 532-Phalloidin conjugate (e.g., from Sigma-Aldrich/Merck)[4]
-
Methanol (for stock solution preparation)[1]
-
STED mounting medium
-
STED microscope with a 532 nm excitation laser and a STED laser appropriate for ATTO 532 (e.g., 660 nm).
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on coverslips and culture until they reach the desired confluency.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Staining with ATTO 532-Phalloidin:
-
Prepare a stock solution of ATTO 532-Phalloidin by dissolving it in methanol to a concentration of ~10-20 µM.[1][7] Store the stock solution at -20°C, protected from light.
-
Dilute the ATTO 532-Phalloidin stock solution in Blocking Buffer to a final working concentration of 100-500 nM.
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound phalloidin.
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto microscope slides using a STED-compatible mounting medium.
-
Seal the coverslips with nail polish and allow to dry.
-
-
STED Imaging:
-
Image the samples using a STED microscope.
-
Use a 532 nm laser for excitation and a suitable STED laser (e.g., 660 nm) for depletion.
-
Optimize laser powers and detector settings to achieve the best resolution and signal-to-noise ratio.
-
Experimental Workflow for F-Actin Staining
Caption: Workflow for F-actin staining using ATTO 532-Phalloidin for STED microscopy.
Application Note 2: Probing Protein Conformational Dynamics in Live Cells using Single-Molecule FRET
ATTO 532 is frequently employed as a donor fluorophore in single-molecule Förster Resonance Energy Transfer (smFRET) experiments due to its high quantum yield and photostability.[8] smFRET allows for the measurement of intramolecular distances in the range of 2-8 nm, providing insights into the conformational dynamics of biomolecules in their native environment.[9] By labeling a protein with a donor (ATTO 532) and an acceptor fluorophore at specific sites, changes in the protein's conformation can be monitored by observing changes in the FRET efficiency.[8]
This technique has been successfully used to study the folding and unfolding of proteins, ligand-induced conformational changes, and protein-protein interactions directly within living cells.[8][10]
Experimental Protocol: Labeling and Microinjection of Proteins for in-cell smFRET
This protocol describes the labeling of a protein with ATTO 532 (donor) and an appropriate acceptor dye, followed by microinjection into live cultured cells for smFRET analysis.
Materials:
-
Purified protein with two accessible cysteine residues for labeling.
-
ATTO 532 maleimide.[11]
-
Acceptor dye maleimide (e.g., ATTO 647N).
-
Reducing agent (e.g., DTT or TCEP).
-
Labeling Buffer: Phosphate buffer (e.g., 50 mM, pH 7.0) with EDTA.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
Cultured mammalian cells (e.g., HeLa) grown on a glass-bottom dish.
-
Microinjection setup.
-
Confocal microscope equipped for single-molecule detection.
Procedure:
-
Protein Labeling:
-
Reduce the disulfide bonds in the protein by incubating with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column.
-
Immediately incubate the reduced protein with a 5 to 10-fold molar excess of ATTO 532 maleimide and the acceptor maleimide dye for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
Quench the labeling reaction by adding a 100-fold molar excess of a thiol-containing compound (e.g., β-mercaptoethanol).
-
Separate the labeled protein from the unreacted dyes using a size-exclusion chromatography column.
-
Verify the labeling efficiency by UV-Vis spectrophotometry.
-
-
Cell Culture and Microinjection:
-
Culture cells on a glass-bottom dish suitable for microscopy.
-
Prepare the labeled protein for microinjection by diluting it in an appropriate injection buffer (e.g., PBS) to a final concentration of 1-10 µM.
-
Load the protein solution into a microinjection needle.
-
Using a micromanipulator, carefully inject the labeled protein into the cytoplasm of the target cells.
-
Allow the cells to recover for at least 30 minutes before imaging.
-
-
smFRET Data Acquisition:
-
Identify the injected cells on the microscope.
-
Use a 532 nm laser to excite the ATTO 532 donor dye.
-
Collect the fluorescence emission from both the donor and acceptor channels simultaneously using appropriate filters and detectors.
-
Record time traces of donor and acceptor fluorescence intensity from single diffusing molecules.
-
-
Data Analysis:
-
Calculate the FRET efficiency for each single-molecule event.
-
Generate FRET efficiency histograms to identify different conformational states of the protein.
-
Analyze the time traces to study the dynamics of conformational changes.
-
Logical Relationship for in-cell smFRET Experiment
Caption: Logical flow of an in-cell single-molecule FRET experiment to study protein dynamics.
Application Note 3: Immunofluorescence Imaging of Subcellular Structures
ATTO 532 is available as an NHS-ester or maleimide, which allows for its conjugation to primary or secondary antibodies.[1][11] ATTO 532-labeled antibodies are valuable reagents for immunofluorescence microscopy, enabling the specific and bright visualization of various subcellular structures and proteins. Its excellent water solubility minimizes aggregation and non-specific binding, resulting in high-contrast images.[1][12]
Experimental Protocol: Immunofluorescence Staining using ATTO 532-Conjugated Secondary Antibodies
This protocol provides a general procedure for immunofluorescence staining of a target protein in cultured cells.
Materials:
-
Cells cultured on coverslips.
-
PBS, pH 7.4.
-
Fixation Solution: 4% PFA in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.
-
Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) and 1% BSA in PBS.
-
Primary antibody specific to the target protein.
-
ATTO 532-conjugated secondary antibody.
-
Antifade mounting medium with DAPI (optional, for nuclear counterstaining).
Procedure:
-
Cell Preparation:
-
Perform cell culture, fixation, and permeabilization as described in the F-actin staining protocol. The choice of permeabilization agent may depend on the target protein's localization.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the ATTO 532-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with appropriate filter sets for ATTO 532 (and DAPI if used).
-
Experimental Workflow for Immunofluorescence
Caption: Step-by-step workflow for immunofluorescence staining using ATTO 532-conjugated secondary antibodies.
Conclusion
ATTO 532 is a powerful and versatile fluorescent probe for a multitude of cell imaging applications. Its superior photophysical characteristics make it particularly well-suited for demanding techniques such as super-resolution microscopy and single-molecule studies. The protocols provided herein offer a starting point for researchers to harness the full potential of ATTO 532 in their cellular imaging experiments, paving the way for new discoveries in cell biology and drug development.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion (STED) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 8. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 9. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. metabion.com [metabion.com]
Troubleshooting & Optimization
Technical Support Center: ATTO 532 NHS Ester Labeling
Welcome to the technical support center for ATTO 532 NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low labeling efficiency during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines (like the N-terminus and lysine residues on proteins) is between 8.3 and 8.5.[1][2][3] In this pH range, a good balance is struck: the primary amines are sufficiently deprotonated to be reactive, while the competing reaction—hydrolysis of the NHS ester—is minimized.[1][4] At a lower pH, the amine groups are protonated and therefore unreactive.[1][3] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the amount of active dye available to label the protein.[1][2][3][5] For proteins sensitive to higher pH, a lower pH of around 7.4 can be used, but this will slow the reaction and may require a longer incubation time.[1]
Q2: Which buffers should I use for the labeling reaction, and which should I avoid?
It is critical to use a buffer that is free of primary amines.[1][2]
-
Compatible Buffers: Buffers such as 0.1 M sodium bicarbonate, phosphate-buffered saline (PBS), HEPES, and borate are all suitable for NHS ester reactions, provided their pH is adjusted to the optimal range of 8.3-8.5.[1][5]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[1][5] These buffer components will compete with the primary amines on your target protein, drastically reducing labeling efficiency.[1] If your protein is in an incompatible buffer, you must perform a buffer exchange using methods like dialysis or gel filtration before starting the labeling reaction.[1]
Q3: My labeling efficiency is still low. Could the this compound reagent itself be the problem?
Yes, the stability and handling of the NHS ester are crucial. NHS esters are highly sensitive to moisture.[1][6]
-
Storage: Upon receipt, this compound should be stored at -20°C, protected from light and moisture (desiccated).[6][7][8]
-
Handling: Before opening a new vial, always allow it to warm to room temperature.[1][6] This prevents atmospheric moisture from condensing onto the cold powder, which would cause hydrolysis and inactivate the reagent.[1][9]
-
Stock Solutions: The dye should be dissolved in a high-quality, anhydrous (water-free) and amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6] Stock solutions should be prepared fresh immediately before use.[1][6] While some sources suggest DMSO stock solutions can be stored at < -15°C for less than two weeks, preparing it fresh is the safest approach to ensure maximum reactivity.[7]
Q4: What is the main competing reaction that reduces labeling efficiency?
The primary side reaction is the hydrolysis of the NHS ester by water.[1][2][4] This reaction converts the reactive NHS ester into an unreactive carboxylic acid, making it unable to label the protein.[1] The rate of this hydrolysis reaction is highly dependent on pH; it increases significantly at higher pH values.[2][3][5] This is why maintaining the pH in the optimal 8.3-8.5 range is critical.[1][2]
Q5: How does my protein concentration affect the labeling reaction?
The concentration of your protein is a key factor. Labeling is a bimolecular reaction, and its efficiency depends on the concentration of both the protein and the dye. Low protein concentrations (below 1-2 mg/mL) can lead to poor labeling outcomes because the competing hydrolysis reaction (which is pseudo-first order) becomes more dominant.[1] For better results, a protein concentration of 2 mg/mL or higher is recommended.[2]
Troubleshooting Guide
If you are experiencing low labeling efficiency, consult the following table to diagnose and resolve the issue.
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal 8.3-8.5 range using a calibrated pH meter.[1][2] A pH that is too low results in unreactive protonated amines, while a pH that is too high accelerates dye hydrolysis.[1][3] |
| Presence of Competing Amines | Ensure the protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other substances with primary amines (e.g., ammonium salts, BSA).[1] Perform buffer exchange via dialysis or a desalting column if necessary.[1] |
| Hydrolyzed/Inactive NHS Ester | Always allow the dye vial to warm to room temperature before opening to prevent condensation.[1][6] Prepare fresh stock solutions in high-quality, anhydrous DMSO or DMF immediately before each use.[1][6] |
| Low Protein Concentration | The efficiency of the labeling reaction depends on reactant concentrations. If possible, concentrate the protein to at least 2 mg/mL.[1][2] |
| Inappropriate Dye-to-Protein Molar Ratio | An insufficient molar excess of the dye will result in a low degree of labeling (DOL). A common starting point is an 8- to 20-fold molar excess of dye over the protein.[1] This ratio may need to be optimized for your specific protein. |
| Suboptimal Reaction Time/Temperature | Labeling is typically performed for 1-4 hours at room temperature or overnight at 4°C.[1][5] If efficiency is low, consider extending the incubation time, especially if reacting at a lower temperature or suboptimal pH.[1] |
| Inaccessible Primary Amines on Protein | The labeling reaction targets the N-terminus and lysine residues. If your protein has few accessible primary amines due to its tertiary structure, labeling will be inherently inefficient.[1][2] Consider alternative labeling chemistries that target other functional groups. |
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Value | Rationale & Notes |
| pH | 8.3 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[1][2][3] |
| Buffer | 0.1 M Sodium Bicarbonate, PBS, Borate | Must be free of primary amines like Tris or glycine.[1][5] |
| Protein Concentration | ≥ 2 mg/mL | Higher concentration favors the bimolecular labeling reaction over hydrolysis.[1][2] |
| Dye Solvent | Anhydrous DMSO or DMF | Must be high-quality and free of water and amines.[1][6] |
| Molar Excess (Dye:Protein) | 8:1 to 20:1 (start) | This is a starting point and should be optimized for the target protein and desired DOL.[1] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is faster; 4°C can be used for sensitive proteins (requires longer time).[1][5] |
| Reaction Time | 1 - 4 hours | May be extended (e.g., overnight at 4°C) to improve yield if necessary.[1][5] |
Table 2: Effect of pH on NHS Ester Stability
| pH | Half-life of NHS Ester | Implication for Labeling |
| 7.0 (at 0°C) | ~4 - 5 hours | Reaction is slow due to protonated amines; hydrolysis is also slow.[5][10] |
| 8.3 - 8.5 (at RT) | Minutes to < 1 hour | The "sweet spot" where amine reaction is rapid enough to outcompete moderate hydrolysis.[1][2] |
| 8.6 (at 4°C) | ~10 minutes | Hydrolysis is very rapid, significantly reducing the amount of active dye available for labeling.[5][10] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol is a starting point and may require optimization.
1. Buffer Exchange (Preparation of Protein)
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
The recommended protein concentration is 2-10 mg/mL.[1]
-
If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column (e.g., Sephadex G-25) or dialysis.
2. Prepare this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.[1][6]
-
Immediately before use, dissolve the NHS ester in anhydrous, amine-free DMSO or DMF to a stock concentration of 10 mg/mL.[7] Mix well by vortexing. This solution should be used promptly.[1][6]
3. Labeling Reaction
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess (e.g., 10:1 dye-to-protein ratio).
-
Add the calculated volume of the this compound stock solution to your protein solution while gently stirring. The final concentration of DMSO or DMF in the reaction should be less than 10% of the total volume.[7]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.[1]
4. Purification of the Labeled Conjugate
-
Stop the reaction and remove unreacted, hydrolyzed dye using a gel filtration or desalting column (e.g., Sephadex G-25). This is the most common and effective method.
-
Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The first colored band to elute is the labeled protein conjugate. The second, slower-moving band is the free dye.[4]
-
Collect the fractions containing the labeled protein.
5. Characterization (Optional but Recommended)
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 532 nm (for ATTO 532 dye). A correction factor is needed to account for the dye's absorbance at 280 nm.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. This compound For Fluorescent Labelling [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: ATTO 532 NHS Ester Conjugation
Welcome to the technical support center for ATTO 532 NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to my protein?
The optimal pH for reacting this compound with primary amines on a protein is between 8.2 and 8.5.[1] Within this range, the primary amine groups (like the ε-amino group of lysine) are sufficiently deprotonated and thus nucleophilic enough to react with the NHS ester.[2][3][4] A pH below this range will result in protonated, unreactive amines, while a higher pH will significantly increase the rate of hydrolysis of the NHS ester, reducing the efficiency of the conjugation reaction.[1][2][3][4] A pH of 8.3 is often recommended as a good starting point.[1][4]
Q2: What buffers should I use for the conjugation reaction?
It is crucial to use a buffer that is free of primary amines.[2][5] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[1][6] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the this compound, leading to low labeling efficiency.[1][2][5] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[1][5]
Q3: What is the ideal dye-to-protein molar ratio for my experiment?
There is no single optimal ratio for all proteins; it is dependent on the specific protein and the desired degree of labeling (DOL).[6] A common starting point is a 5:1 to 20:1 molar ratio of dye to protein.[6][7] It is highly recommended to perform a titration series (e.g., 5:1, 10:1, 15:1, 20:1) to empirically determine the optimal ratio for your specific protein and application.[6][7]
Q4: How do I calculate the Degree of Labeling (DOL)?
The DOL, which is the average number of dye molecules per protein molecule, can be determined using UV-Vis spectrophotometry.[8][9] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of ATTO 532 (approximately 532 nm).[3] A correction factor is needed to account for the dye's absorbance at 280 nm.[1][10]
The formula for calculating DOL is: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_dye][11]
Where:
-
A_max = Absorbance of the conjugate at the λ_max of the dye (~532 nm).
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of ATTO 532 at its λ_max (115,000 M⁻¹cm⁻¹).[3]
-
CF_280 = Correction factor for the dye's absorbance at 280 nm (A_280 of free dye / A_max of free dye; for ATTO 532, this is approximately 0.11).[3]
Q5: My protein has precipitated during or after the labeling reaction. What could be the cause?
Protein precipitation can be caused by several factors:
-
High Degree of Labeling: ATTO 532 is a hydrophobic dye. Attaching too many hydrophobic molecules can decrease the overall solubility of the protein, leading to aggregation.[6] To address this, reduce the molar excess of the NHS ester.
-
High Concentration of Organic Solvent: this compound is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[2][3] If the final concentration of the organic solvent is too high (typically should be kept below 10%), it can denature and precipitate the protein.[2][12]
-
Incorrect Buffer Conditions: Significant deviations from the optimal pH range can affect protein stability and lead to precipitation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect Buffer pH | Verify the reaction buffer pH is between 8.2 and 8.5 using a calibrated pH meter.[1] |
| Presence of Competing Amines | Ensure the protein solution is free from amine-containing buffers (e.g., Tris, glycine) by performing a buffer exchange.[2][5] | |
| Hydrolyzed NHS Ester | Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[2][3] | |
| Low Protein Concentration | Increase the protein concentration. A concentration of 2-10 mg/mL is recommended for efficient labeling.[1][5][6] | |
| Insufficient Dye-to-Protein Ratio | Increase the molar excess of the this compound. Perform a titration to find the optimal ratio.[7] | |
| Protein Precipitation | Over-labeling (High DOL) | Reduce the molar ratio of dye to protein in the reaction.[6] |
| High Organic Solvent Concentration | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[2][12] | |
| Protein Instability | Ensure the buffer conditions (pH, ionic strength) are optimal for your specific protein's stability. | |
| Unexpected Fluorescence/ High Background | Presence of Free Dye | Ensure complete removal of unconjugated dye after the labeling reaction. Purification methods like gel filtration (e.g., Sephadex G-25) or dialysis are effective.[1][9] Consider a second purification step if necessary.[1] |
| Loss of Protein Activity | Labeling of Critical Residues | If the biological activity of your protein is compromised, it may be due to the dye modifying essential amine groups. Consider reducing the degree of labeling or exploring alternative labeling chemistries that target other functional groups.[2] |
| Denaturation | Avoid harsh conditions during the labeling and purification process, such as extreme pH or high organic solvent concentrations. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10%.[2][12] A common starting point for the dye-to-protein molar ratio is 10:1 to 15:1.[6]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a quenching agent like Tris or glycine to a final concentration of 20-100 mM to consume any unreacted NHS ester.[6]
-
-
Purification of the Conjugate:
Determination of Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Calculation:
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective molar extinction coefficients.
-
Use the DOL formula provided in the FAQ section to determine the average number of dye molecules per protein.
-
Visualizations
References
- 1. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
ATTO 532 NHS Ester: Technical Support Center
Welcome to the technical support center for ATTO 532 NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent label for their bioconjugation needs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a special focus on preventing the hydrolysis of the NHS ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye belonging to the rhodamine family.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2][3][4] These properties make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[4][5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amino groups on proteins, antibodies, and other biomolecules.[2][3][4]
Q2: My conjugation yield is low. Could hydrolysis of the this compound be the cause?
Yes, low conjugation yield is a common problem that can be caused by the hydrolysis of the NHS ester.[6][7] The NHS ester is highly susceptible to hydrolysis, a reaction with water that renders it inactive and unable to react with the primary amines on your target molecule.[4][8] This side reaction competes with the desired conjugation reaction.[4][9]
Q3: How can I prevent the hydrolysis of this compound?
Preventing hydrolysis is critical for successful conjugation. Here are the key factors to control:
-
Moisture Control: this compound is moisture-sensitive.[7] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][9] It is recommended to store the product in a desiccated environment at -20°C.[1][2][4]
-
Solvent Preparation: Use anhydrous (dry) and amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare the stock solution of the dye.[4][5][7] Prepare this solution immediately before use, as its stability can be limited depending on the solvent quality.[4][9]
-
pH of Reaction Buffer: The pH of the reaction buffer is a critical parameter. The optimal pH for NHS ester coupling is between 8.0 and 9.0.[8] A commonly recommended pH is 8.3, which represents a compromise between ensuring the deprotonation of primary amines for reactivity and minimizing the rate of NHS ester hydrolysis, which increases at higher pH values.[6][8]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[5][6][10] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.[6][7]
Q4: What are the recommended storage conditions for this compound and its conjugates?
-
This compound (Powder): Store at -20°C, protected from light and moisture.[1][2][4][5] When stored correctly, the product is stable for at least three years.[4]
-
This compound (in DMSO/DMF): Reconstituted stock solutions in anhydrous DMSO can be stored at ≤ -15°C for a short period (less than two weeks is suggested).[11] However, it is always best to prepare fresh solutions.[4][8]
-
Protein Conjugates: Store protein conjugates under the same conditions as the unlabeled protein.[5][8] For short-term storage, 4°C with a preservative like 2 mM sodium azide is suitable.[5][8] For long-term storage, it is recommended to aliquot the conjugate and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][10] Always protect the conjugate from light.[5][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous, amine-free DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).[6]
-
Vortex the vial until the NHS ester is completely dissolved.[6]
-
This solution should be prepared immediately before the conjugation reaction.[4][5]
Protocol 2: General Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[5][12] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[5][7][10]
-
Reaction Setup: While gently stirring, add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[7] The final concentration of the organic solvent (DMSO or DMF) should be kept below 10%.[7]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][6]
-
Purification: Separate the labeled protein from unreacted dye and hydrolysis byproducts using gel permeation chromatography (e.g., Sephadex G-25), dialysis, or spin concentrators.[5][6][8]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Powder) | -20°C[1][2][4] | Prevents degradation of the reactive NHS ester. |
| Reaction pH | 8.0 - 9.0 (Optimal: 8.3)[6][8] | Balances amine reactivity with the rate of hydrolysis. |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate)[5][6] | Avoids competitive reactions with buffer components. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF[4][5] | Minimizes hydrolysis before addition to the reaction. |
| Reaction Time | 30 - 60 minutes[5] | Sufficient for conjugation while limiting hydrolysis. |
Visual Guides
Caption: Competing reactions of this compound.
Caption: Recommended workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. This compound For Fluorescent Labelling [sigmaaldrich.com]
- 2. ATTO 532 NHS ester_TargetMol [targetmol.com]
- 3. amsbio.com [amsbio.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. jenabioscience.com [jenabioscience.com]
Technical Support Center: ATTO 532 NHS Ester Conjugation
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unconjugated ATTO 532 NHS ester after protein labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it crucial to remove unconjugated this compound?
A: It is essential to remove any unbound dye for several reasons. Firstly, free dye in the solution can lead to high background fluorescence, which can interfere with imaging or flow cytometry experiments and result in a low signal-to-noise ratio. Secondly, the presence of unconjugated dye will lead to an inaccurate calculation of the dye-to-protein ratio (degree of labeling), a critical parameter for ensuring experimental reproducibility.[1][2]
Q2: My purified conjugate still shows a high background signal. What could be the cause?
A: This could be due to several factors:
-
Incomplete removal of free dye: The purification method used may not have been sufficient. Consider repeating the purification step or using a more rigorous method. For instance, if you used a short gel filtration column, a longer one might be necessary for hydrophilic dyes like ATTO 532.[3][4]
-
Hydrolysis of the NHS ester: During the labeling reaction, some of the this compound will inevitably hydrolyze, becoming non-reactive but still fluorescent.[3][5] This hydrolyzed dye must be removed along with the unreacted NHS ester.
-
Non-covalent binding: Fluorescent dyes can sometimes bind non-covalently to proteins.[1] Ensure your purification buffer conditions are optimal to minimize such interactions.
Q3: What is the optimal pH for the labeling reaction, and how does it affect the removal of unconjugated dye?
A: The optimal pH for labeling with NHS esters is between 8.0 and 9.0, with pH 8.3 being a common recommendation.[3][4][6] At this pH, the primary amino groups on the protein (like the side chain of lysine) are sufficiently deprotonated and reactive. However, a higher pH also increases the rate of hydrolysis of the NHS ester, creating more free dye that needs to be removed.[5][6] Therefore, maintaining the recommended pH is a critical balance between efficient labeling and minimizing the amount of hydrolyzed dye.
Q4: Can I use buffers containing Tris or glycine for my labeling reaction?
A: No, you should avoid buffers that contain primary amines, such as Tris or glycine.[3][6][7] These substances will compete with your protein for reaction with the this compound, leading to lower labeling efficiency and a higher concentration of unreacted dye that needs to be removed. If your protein is in such a buffer, it should be dialyzed against an amine-free buffer like PBS before starting the labeling reaction.[3][7]
Q5: How can I confirm that all the unconjugated dye has been removed?
A: One common method is to use SDS-PAGE. If the purification has been successful, the fluorescence should only be observed in the band corresponding to your protein, with no fluorescent bands at the dye front. You can also use analytical size-exclusion chromatography to check for the presence of free dye.
Comparison of Purification Methods
The following table summarizes common methods for removing unconjugated this compound.
| Method | Principle | Typical Resin/Setup | Efficiency & Sample Recovery | Time Required |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on size. Larger protein-dye conjugates elute first, while smaller, unconjugated dye molecules are retained in the porous beads and elute later.[8][9][10] | Sephadex G-25, Bio-Gel P-6 DG | High efficiency with good sample recovery. | 30-60 minutes |
| Dialysis | Uses a semi-permeable membrane to separate molecules based on size. Small, unconjugated dye molecules diffuse out into a larger volume of buffer, while the larger protein-dye conjugates are retained.[11] | Dialysis tubing or cassettes with a molecular weight cut-off (MWCO) of 10-14 kDa. | High efficiency, but can lead to sample dilution and may require longer processing times. | 4 hours to overnight, with multiple buffer changes.[11] |
| Spin Columns | A rapid form of size-exclusion chromatography that uses centrifugation to pass the sample through the resin. | Pre-packed spin columns with resins like Sephadex G-25. | Very fast and convenient with high sample recovery, but may be less efficient for complete removal with a single pass compared to gravity-flow columns. | < 15 minutes |
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using Size-Exclusion Chromatography (Gel Filtration)
This protocol is suitable for purifying protein-dye conjugates from unreacted and hydrolyzed dye.
Materials:
-
Sephadex G-25 or equivalent gel filtration medium.
-
Chromatography column (10-30 cm length).
-
Elution buffer (e.g., PBS, pH 7.4).
-
Labeled protein solution.
Procedure:
-
Prepare the Column:
-
Equilibrate the Column:
-
Wash the packed column with at least 3-5 column volumes of elution buffer to ensure it is fully equilibrated.
-
-
Load the Sample:
-
Carefully apply the labeled protein solution to the top of the column. Allow the sample to fully enter the resin bed.
-
-
Elute the Conjugate:
-
Collect and Pool Fractions:
-
Collect the fractions containing the purified conjugate. You can monitor the elution by eye or by measuring the absorbance at 280 nm (for protein) and 532 nm (for ATTO 532).
-
Pool the relevant fractions. To prevent denaturation, a stabilizer like BSA can be added to the purified conjugate.[3]
-
Protocol 2: Removal of Unconjugated this compound using Dialysis
This method is effective but generally more time-consuming than chromatography.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa).
-
Large beaker (e.g., 1-2 L).
-
Magnetic stir plate and stir bar.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Labeled protein solution.
Procedure:
-
Prepare the Dialysis Membrane:
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This often involves rinsing with water to remove any preservatives.
-
-
Load the Sample:
-
Carefully load your labeled protein solution into the dialysis tubing/cassette and seal it securely, ensuring no leaks.
-
-
Perform Dialysis:
-
Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1 L for a 1-2 mL sample).
-
Place the beaker on a magnetic stir plate and stir the buffer gently.
-
Dialyze for at least 4 hours or overnight at 4°C.[11]
-
-
Change the Buffer:
-
For efficient removal of the unconjugated dye, change the dialysis buffer at least 2-3 times. A typical schedule would be to change the buffer after 2-4 hours, then again after another 2-4 hours, and finally, let it dialyze overnight.
-
-
Recover the Sample:
-
Carefully remove the dialysis tubing/cassette from the buffer and recover your purified protein-dye conjugate.
-
Workflow and Pathway Diagrams
Caption: Workflow for protein labeling with this compound and subsequent purification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 9. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
ATTO 532 NHS ester background fluorescence issues
Welcome to the technical support center for ATTO 532 NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the use of this compound in labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the main causes of high background fluorescence when using this compound?
High background fluorescence is a common issue that can obscure specific signals and reduce the sensitivity of an assay. The primary causes include:
-
Hydrolysis of the NHS ester: this compound is sensitive to moisture. In aqueous solutions, especially at high pH, the NHS ester can hydrolyze, creating a non-reactive carboxylated dye. This free dye can bind non-specifically to surfaces or other proteins, leading to high background.[1][2][3]
-
Excess unbound dye: Insufficient removal of unconjugated this compound after the labeling reaction is a major contributor to background fluorescence.[2][3]
-
Non-specific binding of the conjugate: The fluorescently labeled protein (conjugate) itself may bind non-specifically to other components in the sample or to surfaces. This can be caused by hydrophobic interactions or charge-based interactions.[4]
-
Over-labeling of the target protein: Attaching too many dye molecules to a protein can lead to aggregation and precipitation, which can appear as background fluorescence.[2]
-
Autofluorescence: The sample itself (cells, tissues, etc.) may have endogenous fluorescence, which can contribute to the overall background signal.[4]
-
Contaminated reagents or buffers: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for reaction with the NHS ester, reducing labeling efficiency and potentially contributing to background.[5]
Q2: How can I minimize the hydrolysis of this compound?
To minimize hydrolysis and ensure efficient labeling, follow these recommendations:
-
Proper Storage: Store the this compound vial at -20°C, protected from light and moisture.[1][5][6] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]
-
Use Anhydrous Solvents: Dissolve the this compound in a high-quality, anhydrous, and amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1][5]
-
Control Reaction pH: The labeling reaction with primary amines is most efficient at a pH between 8.0 and 9.0. A common recommendation is to use a bicarbonate buffer at pH 8.3.[2][3][5] While a higher pH increases the reactivity of primary amines, it also accelerates the rate of NHS ester hydrolysis. Therefore, careful pH control is crucial.[1][3]
Q3: What is the best way to remove unbound this compound after the labeling reaction?
Thorough purification is critical to reduce background fluorescence. The most common and effective method is size-exclusion chromatography.
-
Gel Permeation Chromatography (GPC): Use a gel filtration column, such as Sephadex G-25, to separate the larger labeled protein from the smaller, unbound dye molecules.[2][3][5] The labeled protein will elute first, followed by the free dye.[3][5] For hydrophilic dyes like ATTO 532, a longer column (e.g., 30 cm) may be preferable for better separation.[3][7]
-
Dialysis: For larger sample volumes, extensive dialysis can also be used to remove the free dye. However, this method is generally slower than chromatography.[5]
-
Spin Columns: For smaller sample volumes (e.g., 100 µL), spin columns pre-packed with a suitable gel filtration medium are a convenient option.[8]
Q4: I am still experiencing high background after purification. What else can I do?
If high background persists after purification, consider the following troubleshooting steps:
-
Optimize the Dye-to-Protein Ratio: A high molar excess of the dye can lead to over-labeling and aggregation. Try reducing the amount of this compound in the labeling reaction.[2] A common starting point is a 5:1 to 20:1 molar ratio of dye to protein.[8]
-
Use Blocking Agents: In applications like immunofluorescence or western blotting, use appropriate blocking buffers (e.g., Bovine Serum Albumin - BSA, or specialized commercial blockers) to prevent non-specific binding of the fluorescent conjugate.[4][9][10]
-
Include Detergents: Adding a non-ionic detergent like Tween-20 (typically 0.05-0.1%) to your wash buffers can help reduce hydrophobic interactions and lower background.[9][11]
-
Perform Additional Purification: If you suspect residual free dye, a second round of purification may be necessary.[2]
-
Check for Autofluorescence: Run an unstained control sample to assess the level of endogenous fluorescence. If autofluorescence is high, consider using a different fluorophore with excitation and emission wavelengths that are further in the red spectrum.[4][12]
Quantitative Data Summary
The photophysical properties of ATTO 532 are crucial for designing experiments and troubleshooting issues.
Table 1: Photophysical Properties of ATTO 532
| Property | Value | Reference |
| Excitation Maximum (λabs) | 532 nm | [1][5] |
| Emission Maximum (λfl) | 553 nm | [1][13][14] |
| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1 cm-1 | [1][5] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][5] |
| Fluorescence Lifetime (τfl) | 3.8 - 4.1 ns | [1][5] |
| Correction Factor (CF280) | 0.09 - 0.11 | [1][5][13] |
The Correction Factor (CF280) is used to determine the concentration of the labeled protein by correcting for the absorbance of the dye at 280 nm.
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
1 M Sodium Bicarbonate buffer (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is common.[8]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2][8] Gentle shaking or rotation during incubation is recommended.[8]
-
-
Purification:
-
Storage:
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for high background fluorescence.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. biotium.com [biotium.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. app.fluorofinder.com [app.fluorofinder.com]
ATTO 532 NHS ester labeling in amine-containing buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ATTO 532 NHS ester for labeling biomolecules, with a specific focus on challenges encountered when working with amine-containing buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound labeling efficiency low when using a Tris-based buffer?
A1: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine group.[1][2][3] This primary amine will compete with the primary amines on your target molecule (e.g., lysine residues on a protein) for reaction with the this compound.[1][2] This competition significantly reduces the amount of dye that can bind to your target, leading to low labeling efficiency.[1] It is strongly recommended to perform the labeling reaction in an amine-free buffer.[1][2]
Q2: Can I use glycine in my labeling reaction with this compound?
A2: No, you should not include glycine in your labeling reaction. Glycine is an amino acid and possesses a primary amine group, which will react with the NHS ester and consume the dye, preventing it from labeling your target protein or molecule.[1][2] Glycine is, however, often used to quench the labeling reaction after it has completed.[1][4]
Q3: What are the recommended buffers for this compound labeling?
A3: Amine-free buffers with a pH between 8.0 and 9.0 are optimal for NHS ester labeling reactions.[5] The most commonly recommended buffers are phosphate-buffered saline (PBS) adjusted to the appropriate pH, sodium bicarbonate buffer, or borate buffer.[1][3][6] A pH of 8.3 is often cited as a good compromise between activating the primary amines of the target molecule and minimizing the hydrolysis of the NHS ester.[5][7][8]
Q4: What is the primary competing reaction to my labeling reaction?
A4: The primary competing reaction is the hydrolysis of the NHS ester by water.[2][9][10] This reaction inactivates the dye by converting the NHS ester into an unreactive carboxylic acid. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[2][9][10]
Q5: How can I stop or "quench" the labeling reaction?
A5: You can quench the labeling reaction by adding a solution containing a primary amine.[1] Common quenching agents include Tris or glycine, typically added to a final concentration of 20-50 mM.[1] The quenching agent will react with any remaining unreacted this compound, preventing further labeling of your target molecule.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound labeling, particularly in the context of amine-containing buffers.
dot
Caption: Troubleshooting workflow for low this compound labeling efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low or no labeling | Presence of primary amines in the buffer: Buffers such as Tris or glycine are competing with the target molecule for the dye.[1][2][3] | Perform a buffer exchange into an amine-free buffer like PBS, sodium bicarbonate, or borate buffer prior to labeling.[1][2][6] Dialysis or gel filtration are effective methods for buffer exchange.[7][11] |
| Incorrect buffer pH: If the pH is too low (<7.5), the primary amines on the target molecule will be protonated and less reactive. If the pH is too high (>9.0), hydrolysis of the NHS ester will be rapid, inactivating the dye.[2][12] | Ensure the reaction buffer pH is within the optimal range of 8.0-9.0.[5] A pH of 8.3 is often recommended.[5][7] | |
| Hydrolyzed/Inactive this compound: The dye is sensitive to moisture and can hydrolyze if not stored or handled properly.[1][5][13] | Store the dye desiccated at -20°C.[1][8] Allow the vial to warm to room temperature before opening to prevent condensation.[1] Prepare stock solutions in anhydrous solvents like DMSO or DMF and use them immediately or store them in tightly sealed aliquots at -20°C.[1][14] | |
| Low protein/target molecule concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants.[1][2] | For optimal results, a protein concentration of 2-10 mg/mL is often recommended.[1][15][16] If your sample is too dilute, consider concentrating it before labeling.[8][15] | |
| Protein precipitation after adding the dye | High concentration of organic solvent: The dye is typically dissolved in DMSO or DMF, and adding too much to the aqueous reaction mixture can cause protein precipitation. | The final concentration of the organic solvent in the reaction mixture should typically be less than 10%.[2] |
| Over-labeling: An excessive amount of dye can lead to protein precipitation.[1] | Empirically determine the optimal dye-to-protein molar ratio. A common starting point is a 10- to 20-fold molar excess of the dye.[1] |
Experimental Protocols
Protocol 1: Buffer Exchange Using a Spin Desalting Column
This protocol is for removing amine-containing buffers (e.g., Tris) from a protein sample before labeling with this compound.
-
Column Equilibration: Equilibrate a spin desalting column (e.g., Zeba™ Spin Desalting Column) with an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer, followed by washing with the labeling buffer.
-
Sample Loading: Apply your protein sample to the top of the equilibrated column.
-
Elution: Centrifuge the column according to the manufacturer's protocol. The purified protein will be collected in the eluate, while the smaller molecules from the original buffer will be retained in the column matrix.
-
Protein Concentration Determination: Determine the protein concentration of the eluate.
dot
Caption: Workflow for buffer exchange using a spin desalting column.
Protocol 2: Standard this compound Labeling of Proteins
This protocol provides a general procedure for labeling proteins with this compound.
-
Prepare Protein Solution: Dissolve the protein in an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[1][15][16] Ensure the protein solution is free of any substances containing primary amines.[5]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5][16][17]
-
Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution. A 10- to 20-fold molar excess of the dye is a common starting point.[1] Mix gently and incubate for 1 hour at room temperature, protected from light.[5][18]
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[1][6]
-
Purification: Remove the unreacted dye and byproducts from the labeled protein using a suitable purification method such as gel filtration (e.g., Sephadex G-25), dialysis, or a spin desalting column.[5][7][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. leica-microsystems.com [leica-microsystems.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
impact of pH on ATTO 532 NHS ester labeling efficiency
This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals using ATTO 532 N-hydroxysuccinimide (NHS) ester for labeling proteins and other amine-containing biomolecules. The efficiency of this labeling reaction is critically dependent on the reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with ATTO 532 NHS ester?
The optimal pH for reacting this compound with primary amines (e.g., the N-terminus and the ε-amino group of lysine residues on a protein) is between pH 8.3 and 8.5.[1][2][3][4] This range offers the best compromise between the reactivity of the target amine groups and the stability of the NHS ester in aqueous solutions.[2][5]
Q2: How does pH fundamentally affect the labeling reaction?
The pH of the reaction buffer is a critical factor that governs two competing chemical reactions:
-
Amine Reactivity : For the labeling reaction to occur, the primary amine groups on the biomolecule must be in a deprotonated, nucleophilic state (-NH₂).[6] At a pH below 7.5-8.0, a significant portion of these amines will be protonated (-NH₃⁺), rendering them unreactive towards the NHS ester.[3][4] As the pH increases into the alkaline range, the concentration of reactive deprotonated amines increases, which favors the labeling reaction.[5]
-
NHS Ester Hydrolysis : this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the dye inactive for labeling.[2] The rate of this hydrolysis reaction increases significantly with pH.[7] At a pH above 9.0, the hydrolysis of the NHS ester can become so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[3][4]
Therefore, the optimal pH of 8.3-8.5 is a crucial balance that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[5]
Q3: Which buffers should I use for this compound labeling, and which should I avoid?
It is critical to use a buffer that is free of primary amines.[2] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[2]
| Compatible Buffers | Incompatible Buffers |
| 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6] | Tris (e.g., TBS)[6] |
| 0.1 M Sodium Phosphate, pH 8.0-8.5[3][4] | Glycine[6] |
| 0.1 M HEPES, pH 8.0-8.5 | Buffers with any primary amine additives |
| 50 mM Borate, pH 8.5[6] |
If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before labeling.[2]
Q4: What happens if my reaction pH is too low?
If the pH is below the optimal range (e.g., < 7.5), the majority of the primary amines on your protein will be protonated (-NH₃⁺). These protonated amines are not effective nucleophiles, leading to a very slow or incomplete reaction and low conjugation efficiency.[6]
Q5: What happens if my reaction pH is too high?
If the pH is above the optimal range (e.g., > 9.0), the rate of hydrolysis of the this compound will increase dramatically.[7] This competing reaction consumes the NHS ester before it can react with the target amine, resulting in the waste of the reagent and low yields of the desired conjugate.[6]
Quantitative Data: pH vs. NHS Ester Stability
While direct labeling efficiency data can vary between specific proteins and reaction conditions, the stability of the NHS ester is a critical factor. The half-life (the time it takes for 50% of the reactive ester to be consumed by hydrolysis) is highly dependent on pH. The following table summarizes representative data for a typical NHS ester in an aqueous solution.
| pH | Temperature | Approximate Half-life of NHS Ester | Impact on Labeling |
| 7.0 | 0°C | 4-5 hours[1][7] | Low hydrolysis, but amine reactivity is also low, resulting in a slow and potentially incomplete reaction. |
| 8.0 | Room Temp | ~1 hour[5] | A good balance between amine reactivity and ester stability, leading to efficient labeling. |
| 8.3 - 8.5 | Room Temp | Optimal Range [5] | Considered the optimal range for maximizing the labeling reaction while minimizing hydrolysis. |
| 8.6 | 4°C | 10 minutes[1][6][7] | The rate of hydrolysis is significantly increased, leading to a rapid loss of reactive dye and reduced labeling efficiency. |
| > 9.0 | Room Temp | Minutes[5] | Very rapid hydrolysis of the NHS ester, making it unsuitable for efficient labeling. |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Visualizing the Impact of pH
The following diagram illustrates the competing reactions that are governed by pH during the labeling process.
Troubleshooting Guide
Low labeling efficiency is one of the most common problems encountered. The following workflow can help diagnose the potential cause.
Experimental Protocol
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer : 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer : 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., desalting column like Sephadex G-25)
Procedure:
-
Prepare the Protein Solution :
-
Ensure the protein is in an appropriate amine-free buffer (e.g., PBS). The recommended protein concentration is 2-10 mg/mL.[8] Concentrations below 2 mg/mL can significantly decrease labeling efficiency.
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into PBS or a similar amine-free buffer.
-
Adjust the pH of the protein solution to 8.3 by adding 1/10th of the volume of 1 M sodium bicarbonate, pH 8.3.
-
-
Prepare the this compound Stock Solution :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL. This solution should be used immediately.[3]
-
-
Perform the Labeling Reaction :
-
Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point. This ratio may need to be optimized.
-
While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quench the Reaction (Optional but Recommended) :
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate :
-
Remove the unreacted dye and reaction byproducts by using a size-exclusion chromatography column (e.g., a desalting column).
-
Elute with a suitable buffer (e.g., PBS, pH 7.4). The first colored fraction to elute will be the labeled protein.
-
References
ATTO 532 NHS Ester Conjugate Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ATTO 532 NHS ester conjugates. Adherence to proper handling and storage protocols is critical to ensure the integrity and performance of these fluorescent labeling reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by moisture, pH, and the presence of primary amines. The N-hydroxysuccinimidyl (NHS) ester is highly susceptible to hydrolysis in aqueous environments, a reaction that accelerates with increasing pH.[1][2][3][4] It is also reactive towards primary amines, which are the intended targets for conjugation but can be a source of instability if present in buffers or solvents.[5]
Q2: How should I store the solid this compound powder?
A2: Upon receipt, the solid this compound should be stored at -20°C, desiccated, and protected from light.[1][6] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the reactive ester.[1] When stored correctly, the solid product is stable for at least three years.[1]
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound should be dissolved in an anhydrous and amine-free polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1][5] It is critical to use high-quality, dry solvents to minimize hydrolysis.[1]
Q4: How long is the reconstituted this compound solution stable?
A4: Reconstituted stock solutions in DMSO can be stored at <-15°C for less than two weeks.[6] However, it is strongly recommended to prepare the labeling solution immediately before use to ensure maximum reactivity.[1][3][5] The stability of the solution is dependent on the quality of the solvent and the exclusion of moisture.[1]
Q5: What is the optimal pH for the conjugation reaction?
A5: The optimal pH range for NHS-ester coupling reactions is between 8.0 and 9.0, with a pH of 8.3 often recommended as a good compromise.[2][3] In this pH range, the primary amino groups of the target molecule (e.g., lysine residues in proteins) are sufficiently deprotonated and reactive.[2][3] However, higher pH also increases the rate of NHS ester hydrolysis, which competes with the conjugation reaction.[1][2][3][4]
Q6: Can I use buffers containing Tris or glycine for my conjugation reaction?
A6: No, you must avoid buffers and solutions containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[5] If your protein is in such a buffer, it should be dialyzed against an amine-free buffer like PBS before labeling.[5]
Q7: How should I store my final ATTO 532-labeled conjugate?
A7: In general, the storage conditions for the conjugate should be similar to those of the unlabeled protein.[3][5] For short-term storage (up to a few months), the conjugate solution can be stored at 4°C, protected from light. The addition of a preservative like 2 mM sodium azide can prevent microbial growth.[3][5][6] For long-term storage, it is recommended to divide the conjugate into single-use aliquots and store them at -20°C or colder (≤ –60 °C).[3][5][6] Avoid repeated freeze-thaw cycles.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound conjugates.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Labeling Efficiency | Hydrolysis of NHS ester: The reactive ester has been deactivated by water. | - Use anhydrous, amine-free DMF or DMSO to reconstitute the dye.[1][5] - Prepare the dye solution immediately before the conjugation reaction.[1][3][5] - Ensure the reaction vial is protected from moisture. |
| Incorrect pH of reaction buffer: The pH is too low, leading to protonated, non-reactive amines on the target molecule. | - Adjust the pH of the reaction buffer to the optimal range of 8.0-9.0 (8.3 is often recommended).[2][3] - Use a suitable buffer such as sodium bicarbonate or PBS adjusted to the correct pH.[5][6] | |
| Presence of competing primary amines: Buffers or other reagents contain substances like Tris or glycine. | - Dialyze the protein or oligonucleotide against an amine-free buffer (e.g., PBS) prior to labeling.[5] | |
| Low protein/target concentration: Dilute solutions can decrease labeling efficiency. | - Maintain a protein concentration of at least 2 mg/mL for efficient labeling.[5] | |
| High Background Fluorescence | Presence of free, unreacted dye: The purification step was insufficient to remove all hydrolyzed or unreacted dye. | - Purify the conjugate using gel permeation chromatography (e.g., Sephadex G-25) to separate the labeled protein from the free dye.[3][5] - For highly hydrophilic dyes like ATTO 532, a longer chromatography column may be beneficial.[3] - Consider a second purification step if the background remains high.[2] |
| Precipitation of Conjugate | Protein instability: The labeling process or subsequent storage has led to protein aggregation. | - After long-term storage, centrifuge the conjugate solution to pellet any aggregates before use.[5] - Store the conjugate at an appropriate concentration (>0.5 mg/mL) and consider adding a carrier protein like BSA (0.1%) for improved stability, if compatible with the downstream application.[6] |
| Inconsistent Results | Variability in dye reactivity: The age or storage conditions of the reconstituted dye solution are inconsistent. | - Always prepare the this compound solution fresh for each experiment.[1][3][5] - Protect the solid dye and reconstituted solutions from light and moisture.[1][6] |
Key Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.[1]
-
Add the required volume of anhydrous, amine-free DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).[5][6]
-
Vortex the vial until the dye is completely dissolved.[2]
-
This solution should be used immediately for the labeling reaction.[1][5]
Protocol 2: Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Perform the Conjugation Reaction:
-
Add the freshly prepared this compound solution to the protein solution. A molar excess of the dye is typically used. The optimal dye-to-protein ratio may need to be determined empirically but often ranges from 5:1 to 20:1.[6]
-
Incubate the reaction at room temperature for 30-60 minutes with constant stirring or rotation.[5][6]
-
-
Purify the Conjugate:
Visualizing Workflows and Pathways
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Reaction pathways for this compound.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Optimizing Signal-to-Noise with ATTO 532
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the signal-to-noise ratio (SNR) when using the fluorescent dye ATTO 532. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments.
Troubleshooting Guide: Enhancing Your ATTO 532 Signal
This guide addresses common issues encountered during experiments with ATTO 532, offering potential causes and actionable solutions in a question-and-answer format.
Question: Why is my ATTO 532 fluorescence signal weak or undetectable?
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Labeling | Ensure your labeling protocol is optimized. For NHS-ester labeling, maintain a pH of 8.0-9.0.[1] For maleimide labeling, a pH of 7.0-7.5 is recommended.[2] Use fresh, high-quality DMSO or DMF for dissolving the reactive dye.[3] |
| Low Labeling Efficiency | Increase the molar excess of the dye to your protein or oligonucleotide. However, be cautious of over-labeling, which can lead to quenching. |
| Photobleaching | Reduce the excitation laser power and/or the exposure time. ATTO 532 is known for its high photostability, but all fluorophores will photobleach under intense or prolonged illumination.[3][4] |
| Incorrect Filter Sets | Verify that your microscope's excitation and emission filters are appropriate for ATTO 532 (Excitation max: ~532 nm, Emission max: ~552 nm).[4][5] |
| Low Quantum Yield Environment | While ATTO 532 has a high quantum yield in water, the local environment of the labeled molecule can affect its fluorescence.[3][4] Ensure your imaging buffer is compatible and does not quench the fluorescence. |
| Degraded Dye | Store ATTO 532 and its conjugates protected from light and at the recommended temperature (-20°C) to prevent degradation.[3] |
Question: How can I reduce high background fluorescence in my ATTO 532 experiments?
Possible Causes and Solutions:
| Cause | Solution |
| Unbound Dye | Ensure thorough removal of unconjugated ATTO 532 after labeling using appropriate purification methods like gel filtration or dialysis. For very hydrophilic dyes like ATTO 532, a longer gel filtration column may be necessary.[1] |
| Autofluorescence | Use a spectrally distinct control (e.g., an unlabeled sample) to assess the level of autofluorescence from your sample or buffers. Consider using a buffer with reduced autofluorescence. |
| Non-specific Binding | Block your sample adequately to prevent non-specific binding of the labeled molecule. The excellent water solubility of ATTO 532 helps to minimize aggregation and non-specific binding.[4][6] |
| Contaminated Optics or Buffers | Clean all microscope optics and use fresh, filtered buffers to minimize background from external sources. |
| Raman and Rayleigh Scattering | Utilize appropriate emission filters to block scattered excitation light.[6] |
Frequently Asked Questions (FAQs) about ATTO 532
Q1: What are the key spectral properties of ATTO 532?
ATTO 532 is a rhodamine-based fluorescent dye with an excitation maximum at approximately 532 nm and an emission maximum at around 552 nm.[4][5] It is characterized by strong absorption, a high fluorescence quantum yield (around 90% in water), and excellent photostability.[3][4]
Q2: What is the recommended laser line for exciting ATTO 532?
A 532 nm laser is the most suitable excitation source for ATTO 532.[3][4]
Q3: Is ATTO 532 suitable for single-molecule experiments?
Yes, due to its high brightness, photostability, and low triplet-state formation, ATTO 532 is highly suitable for single-molecule detection applications.[3][4][7]
Q4: How does pH affect ATTO 532 labeling and fluorescence?
For labeling with ATTO 532 NHS-ester, a pH between 8.0 and 9.0 is optimal for the reaction with primary amines.[1] For maleimide chemistry targeting thiols, a pH of 7.0-7.5 is recommended.[2] The fluorescence of the conjugated dye is generally stable over a wide pH range.
Q5: Can I use ATTO 532 for multiplexing experiments?
Yes, ATTO 532 can be used in multiplexing applications with other fluorophores that have distinct spectral characteristics.[8]
Quantitative Data on ATTO 532 Performance
The following tables summarize key quantitative parameters for ATTO 532 to aid in experimental design and optimization.
Table 1: Spectroscopic Properties of ATTO 532
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [4][5] |
| Emission Maximum (λem) | 552 nm | [4] |
| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.90 (in water) | [3][5] |
| Fluorescence Lifetime (τ) | 3.8 ns | [5] |
Table 2: Recommended pH Ranges for ATTO 532 Labeling Chemistries
| Labeling Chemistry | Target Functional Group | Optimal pH Range | Reference |
| NHS-ester | Primary Amines (-NH₂) | 8.0 - 9.0 | [1] |
| Maleimide | Thiols (-SH) | 7.0 - 7.5 | [2] |
Experimental Protocols
Protocol 1: Optimizing Laser Power for ATTO 532 Imaging
This protocol describes a method to determine the optimal laser power to maximize the signal-to-noise ratio while minimizing photobleaching.
-
Sample Preparation: Prepare a slide with your ATTO 532-labeled sample.
-
Initial Imaging: Start with the lowest possible laser power setting on your microscope.
-
Image Acquisition: Acquire an image and measure the mean signal intensity within a region of interest (ROI) containing your labeled structure and the mean background intensity in an adjacent region without your structure.
-
Incremental Increase: Gradually increase the laser power in small, defined steps (e.g., 1-2% increments). At each step, acquire a new image and record the signal and background intensities.
-
Calculate SNR: For each laser power setting, calculate the SNR using the formula: SNR = (Mean Signal - Mean Background) / Standard Deviation of Background.
-
Assess Photobleaching: At each power setting, acquire a time-lapse series of images (e.g., 20 frames) to observe the rate of photobleaching.
-
Data Analysis: Plot the SNR and the photobleaching rate as a function of laser power. The optimal laser power will be the one that provides the highest SNR before significant photobleaching occurs.
Protocol 2: Troubleshooting Low Signal in ATTO 532 Labeling
This protocol provides a systematic approach to diagnose and resolve issues of low fluorescence signal after labeling.
-
Verify Dye Integrity: Before labeling, dissolve a small amount of the ATTO 532 reactive dye in a suitable buffer and measure its absorbance to ensure it has not degraded.
-
Check Labeling Buffer pH: Use a calibrated pH meter to confirm that your labeling buffer is within the optimal range for your chosen chemistry (pH 8.0-9.0 for NHS-ester, pH 7.0-7.5 for maleimide).[1][2]
-
Titrate Dye-to-Protein Ratio: Perform a series of labeling reactions with varying molar ratios of ATTO 532 to your target molecule (e.g., 5:1, 10:1, 20:1) to find the optimal degree of labeling without causing quenching.
-
Purification and Analysis: After labeling and purification, run the conjugate on an SDS-PAGE gel. Image the gel using a fluorescence scanner to confirm that the fluorescence is associated with your protein of interest and that there is no free dye.
-
Spectroscopic Characterization: Measure the absorbance of your purified conjugate at 280 nm and 532 nm to determine the protein concentration and the degree of labeling.
Visualizations
References
- 1. spectra.arizona.edu [spectra.arizona.edu]
- 2. jenabioscience.com [jenabioscience.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. metabion.com [metabion.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Protein Precipitation During Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein precipitation during labeling experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the stability and functionality of your protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation during labeling?
Protein precipitation during labeling is generally caused by a disruption of the protein's stability. Several factors can contribute to this issue:
-
Hydrophobic Interactions: Many labeling reagents, particularly fluorescent dyes, are hydrophobic. Covalently attaching these molecules to the protein surface increases its overall hydrophobicity, which can lead to aggregation as the protein molecules attempt to minimize their exposure to the aqueous buffer.[1]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the labeling buffer are critical. If the buffer pH is close to the protein's isoelectric point (pI), the protein's net charge will be close to zero. This minimizes electrostatic repulsion between protein molecules, increasing the likelihood of aggregation.[1] Low ionic strength can also lead to increased electrostatic interactions and aggregation.
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which can promote aggregation, especially if the labeling conditions are not optimal.[2]
-
High Labeling Reagent to Protein Ratio: Using a large molar excess of the labeling reagent can result in over-labeling. This can significantly alter the protein's surface charge and increase its hydrophobicity, leading to precipitation.[3]
-
Presence of Organic Solvents: Many labeling reagents are dissolved in organic solvents like DMSO or DMF. Introducing too much of an organic solvent into the aqueous protein solution can cause denaturation and precipitation.[4]
-
Reaction Temperature: While room temperature is common for many labeling reactions, some proteins may be less stable and prone to aggregation at this temperature.[3]
Q2: How can I choose the right buffer to prevent precipitation?
Choosing the right buffer is crucial for maintaining protein stability. Here are some key considerations:
-
pH: For amine-reactive labeling (e.g., with NHS esters), a pH of 8.3-8.5 is often recommended for efficient conjugation to deprotonated primary amines.[1] However, it is critical to ensure this pH is at least 1-1.5 units away from your protein's pI.[2] If your protein is unstable at this pH, a lower pH (e.g., 7.4) can be used, though the reaction may be slower.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for the labeling reagent.[3] Bicarbonate or phosphate buffers are common choices.[5][6]
-
Ionic Strength: The salt concentration can influence protein stability. While low ionic strength can lead to aggregation for some proteins,[7] a moderate salt concentration (e.g., 50-150 mM NaCl) can help to shield surface charges and prevent electrostatic aggregation.[1] However, excessively high salt concentrations can cause "salting out".[1]
Q3: Can stabilizing additives help prevent precipitation?
Yes, various additives can be included in the labeling buffer to enhance protein stability. The choice and concentration of the additive should be optimized for your specific protein.
Q4: Does the type of label I use matter?
Absolutely. Highly hydrophobic dyes are more likely to cause aggregation.[1][2] If you are observing precipitation, consider switching to a more hydrophilic or sulfonated version of the dye, which can improve the water solubility of the final conjugate.[1][2]
Troubleshooting Guide
If you are observing cloudiness or visible precipitate during or after your labeling reaction, follow this step-by-step troubleshooting guide.
Step 1: Assess Initial Protein Quality
-
Question: Is your starting protein solution clear and free of aggregates?
-
Action: Before labeling, centrifuge your protein solution at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any pre-existing aggregates. For a more thorough analysis of protein purity and aggregation state, consider techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
Step 2: Evaluate and Optimize Labeling Buffer
-
Question: Is the buffer pH appropriate and far from the protein's pI? Is the ionic strength optimal?
-
Action: If the labeling pH is near the pI, consider performing the reaction at a pH further from the pI, even if it slows the reaction rate. You can also screen a range of salt concentrations (e.g., 50 mM, 150 mM, 250 mM NaCl) to find the optimal ionic strength for your protein's stability.
Step 3: Adjust Labeling Reaction Parameters
-
Question: Is the protein concentration or the label:protein molar ratio too high?
-
Action:
-
Reduce Protein Concentration: Try the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[2] If a higher final concentration is required, you can concentrate the labeled protein after purification.
-
Optimize Label:Protein Ratio: Perform a titration with varying molar ratios of the labeling reagent to the protein to find the optimal balance between labeling efficiency and protein stability. Start with a lower ratio (e.g., 5:1 or 10:1) and gradually increase it.[8]
-
Step 4: Control Reaction Temperature
-
Question: Is the reaction being performed at room temperature?
-
Action: If you suspect your protein is unstable at room temperature, try performing the labeling reaction at 4°C for a longer duration (e.g., 4 hours to overnight).[3]
Step 5: Re-evaluate the Labeling Reagent and its Preparation
-
Question: Is the labeling dye known to be hydrophobic? Is the volume of organic solvent used to dissolve the dye too high?
-
Action:
-
Choose a Hydrophilic Label: If precipitation persists, switch to a more water-soluble (e.g., sulfonated) dye.[1][2]
-
Minimize Organic Solvent: Dissolve the labeling reagent in the smallest possible volume of anhydrous DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.
-
Data Presentation: Optimizing Labeling Conditions
The following tables provide starting points for optimizing your labeling protocol to enhance protein stability.
Table 1: Common Stabilizing Additives for Labeling Buffers
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the protein's hydration shell.[1] |
| Arginine | 50-100 mM | Suppresses protein aggregation by interacting with hydrophobic patches.[1] |
| Sucrose | 0.25-1 M | Stabilizes protein structure through preferential exclusion.[1] |
| Polysorbate 20 (Tween-20) | 0.01-0.1% (v/v) | Non-ionic detergent that prevents surface-induced aggregation and solubilizes hydrophobic molecules.[1] |
| Sodium Chloride (NaCl) | 50-150 mM | Shields surface charges to prevent electrostatic aggregation.[1] |
Table 2: General Guidelines for Labeling Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Lower concentrations can reduce labeling efficiency but may be necessary for aggregation-prone proteins.[9] |
| Buffer pH (Amine-reactive) | 8.3 - 8.5 | Ensure this is at least 1-1.5 pH units away from the protein's pI.[2][10] |
| Label:Protein Molar Ratio | 5:1 to 20:1 | Highly protein-dependent; start with a lower ratio for sensitive proteins.[3] |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures may require longer incubation times but can improve stability.[3] |
| Organic Solvent (for label) | < 10% of total volume | Use minimal anhydrous DMSO or DMF to avoid protein denaturation. |
Experimental Protocols
Protocol 1: Buffer Exchange using a Spin Desalting Column
This protocol is for removing interfering substances (e.g., Tris, glycine) from your protein sample and exchanging it into a labeling-compatible buffer.
-
Column Preparation:
-
Remove the column's bottom closure and loosen the cap.
-
Place the spin column into a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[11]
-
-
Equilibration:
-
Sample Loading and Elution:
Protocol 2: General Procedure for Protein Labeling with an NHS-Ester Dye
This is a starting-point protocol for labeling a protein (e.g., an antibody) with an amine-reactive dye.
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. If not, perform a buffer exchange (see Protocol 1).
-
-
Dye Preparation:
-
Allow the vial of NHS-ester dye to warm to room temperature.
-
Dissolve the dye in a minimal volume of anhydrous DMSO or DMF to make a 10 mg/mL stock solution.[5]
-
-
Labeling Reaction:
-
Calculate the volume of dye stock solution needed to achieve the desired molar ratio of dye-to-protein (a 10:1 to 20:1 ratio is a common starting point for antibodies).
-
While gently stirring the protein solution, slowly add the dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[6] Alternatively, incubate at 4°C for 4 hours to overnight.
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography (SEC) or desalting column equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute is the labeled protein.
-
Mandatory Visualization
Caption: Troubleshooting workflow for protein precipitation during labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. glenresearch.com [glenresearch.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. assets.fishersci.com [assets.fishersci.com]
ATTO 532 NHS Ester Technical Support Center: A Guide to Preventing Over-labeling
Welcome to the technical support center for ATTO 532 NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for fluorescent labeling while avoiding common pitfalls such as over-labeling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye belonging to the rhodamine family of dyes.[1][2] It is characterized by strong absorption, high fluorescence quantum yield, and excellent photostability, making it suitable for a variety of applications including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[3][4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amino groups (-NH2) on proteins and other biomolecules.[5][6]
Q2: What are the consequences of over-labeling my protein with this compound?
Over-labeling your protein can lead to several undesirable effects:
-
Fluorescence Quenching: An excessive number of fluorophores in close proximity can lead to self-quenching, resulting in a decrease in the overall fluorescence signal.[7]
-
Altered Protein Function: The attachment of too many dye molecules can interfere with the protein's native conformation and biological activity, potentially affecting its binding to other molecules or its enzymatic function.[7][8]
-
Protein Precipitation: Increased hydrophobicity due to the attached dye molecules can lead to protein aggregation and precipitation out of solution.[9]
-
Difficulty in Purification: A high concentration of free, unreacted dye can make the purification of the labeled conjugate more challenging.[5][10]
Q3: How can I control the degree of labeling (DOL) with this compound?
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be controlled by carefully optimizing several reaction parameters:
-
Dye-to-Protein Molar Ratio: This is a critical factor. A lower molar excess of the dye will result in a lower DOL.[5][11]
-
Reaction pH: The optimal pH for the labeling reaction is between 8.0 and 9.0, with pH 8.3 being a good compromise.[6][12] At this pH, the primary amino groups on the protein are sufficiently deprotonated and reactive. Higher pH values increase the rate of hydrolysis of the NHS ester, reducing labeling efficiency.[6][13]
-
Protein Concentration: Higher protein concentrations (ideally ≥ 2 mg/mL) can improve labeling efficiency and help control the reaction.[5][11]
-
Reaction Time: Shorter incubation times will generally result in a lower DOL.[5] The reaction is often complete within 5-10 minutes, though it can be extended up to an hour.[6][14]
-
Temperature: The reaction is typically carried out at room temperature. Lowering the temperature can slow down the reaction rate.[11]
Troubleshooting Guide
Problem: My protein is over-labeled, what should I do?
If you suspect over-labeling, here are some steps to troubleshoot and optimize your protocol:
-
Reduce the Dye-to-Protein Molar Ratio: This is the most direct way to decrease the DOL. Start with a lower molar excess of this compound in your next labeling reaction.[5]
-
Decrease the Reaction Time: If you are incubating for an hour, try reducing the time to 15-30 minutes and assess the DOL.[5]
-
Lower the Reaction pH: While the optimal range is 8.0-9.0, you can try performing the reaction at the lower end of this range (e.g., pH 8.0) to slightly reduce the reaction rate.[6]
-
Increase the Protein Concentration: If your protein concentration is low, concentrating it before labeling can improve control over the reaction.[5]
-
Purify Thoroughly: Ensure that all free, unreacted dye is removed from your labeled protein. Gel filtration chromatography (e.g., using Sephadex G-25) is a common and effective method.[6][11] A second purification step might be necessary if free dye is still present.[5]
Experimental Protocols
Standard Protein Labeling Protocol with this compound
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)[5]
-
This compound
-
Anhydrous, amine-free DMSO or DMF[11]
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[11]
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze your protein into the labeling buffer at a concentration of 2-10 mg/mL.[5][11] Ensure the solution is free of any primary amine-containing substances like Tris or glycine.[5][11]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[11][15] Protect the solution from light.[5]
-
Calculate the Dye-to-Protein Ratio: Determine the desired molar excess of the dye to your protein. For initial experiments, a molar ratio of 3:1 to 10:1 (dye:protein) is a good starting point.[6][15]
-
Labeling Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[11]
-
Purification: Separate the labeled protein from the unreacted dye using a pre-equilibrated gel filtration column.[6] The first colored band to elute is the labeled protein conjugate.[6]
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and 532 nm (for ATTO 532). Calculate the DOL using the Beer-Lambert law and the extinction coefficients for your protein and the dye (εmax for ATTO 532 is 115,000 M⁻¹cm⁻¹).[5] A correction factor for the dye's absorbance at 280 nm should be applied.[5]
Data Presentation: Recommended Starting Conditions
| Parameter | Recommended Range | Notes |
| Dye:Protein Molar Ratio | 3:1 to 10:1 | Start with a lower ratio to avoid over-labeling and optimize as needed.[6][15] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency.[5][11] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | Amine-free buffers like PBS or HEPES are also suitable.[5][11] |
| Reaction pH | 8.0 - 9.0 | pH 8.3 is a common starting point.[6][12] |
| Reaction Time | 30 - 60 minutes | Shorter times can be used to reduce the DOL.[11] |
| Reaction Temperature | Room Temperature | |
| Dye Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[11] |
Visualizations
Caption: Experimental workflow for protein labeling and troubleshooting over-labeling.
Caption: Logical relationships between causes, consequences, and solutions for over-labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. This compound For Fluorescent Labelling [sigmaaldrich.com]
- 5. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Atto 532 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. setabiomedicals.com [setabiomedicals.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Purifying ATTO 532 Labeled Peptides
Welcome to the technical support center for challenges in purifying ATTO 532 labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of your labeled peptides.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of ATTO 532 labeled peptides.
Issue 1: Poor Solubility of the Labeled Peptide
Q1: My ATTO 532 labeled peptide has precipitated out of solution after labeling or during the initial purification steps. What should I do?
A1: Poor solubility can be a significant hurdle, often influenced by the peptide's intrinsic properties and the addition of the ATTO 532 dye. ATTO 532 itself is known to be hydrophilic and has excellent water solubility, which can sometimes aid in the solubility of the final conjugate.[1] However, the overall charge and hydrophobicity of the peptide sequence are dominant factors.
Troubleshooting Steps:
-
Initial Dissolution: If the lyophilized labeled peptide does not dissolve in aqueous buffers, try dissolving it first in a minimal amount of an organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1] Once dissolved, gradually add your aqueous buffer to the desired concentration while vortexing.
-
pH Adjustment: The net charge of your peptide is pH-dependent. For basic peptides, a slightly acidic buffer may improve solubility. Conversely, for acidic peptides, a slightly basic buffer might be beneficial. It is recommended to keep the pH near neutral (pH 6-8) where peptides tend to have more charges and better solubility.
-
Chaotropic Agents: In cases of severe aggregation, consider the use of chaotropic agents like guanidinium chloride or urea in your initial solubilization buffer. However, be mindful that these will need to be removed in subsequent purification steps and may not be compatible with all downstream applications.
Issue 2: Inefficient Removal of Free ATTO 532 Dye
Q2: After purification, I still see a significant amount of free ATTO 532 dye in my sample. How can I improve its removal?
A2: The presence of unreacted, hydrolyzed dye is a common issue. Due to the hydrolysis of the NHS-ester or maleimide group during labeling, free dye is often present in the reaction mixture.[2][3][4] Efficient removal is critical for accurate quantification and downstream applications.
Troubleshooting Steps:
-
Size Exclusion Chromatography (SEC): For a significant size difference between your peptide and the free dye, SEC is an effective method.[5] Sephadex G-25 is a commonly recommended resin for this purpose.[2][6] For very hydrophilic dyes like ATTO 532, a longer column may improve separation.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high-resolution separation of the labeled peptide from the free dye based on hydrophobicity.[5][7] The free ATTO 532 dye will have a different retention time than the labeled peptide. You can optimize the gradient to maximize this separation.
-
Spin Filters: For larger peptides, spin filters with an appropriate molecular weight cutoff (MWCO) can be used to remove the smaller free dye molecules.[5] This method is quick but may lead to some sample loss due to non-specific binding to the membrane.[5]
Frequently Asked Questions (FAQs)
General Questions
Q3: What are the main challenges I can expect when purifying ATTO 532 labeled peptides?
A3: The primary challenges include:
-
Separation of labeled from unlabeled peptide: Achieving baseline separation can be difficult if the hydrophobicity change upon labeling is minimal.
-
Removal of free dye: Unconjugated ATTO 532 must be thoroughly removed for accurate downstream applications.[2][4]
-
Peptide aggregation: The labeling process or changes in buffer conditions during purification can sometimes induce aggregation.[8]
-
Maintaining solubility: Labeled peptides can sometimes exhibit poor solubility in standard purification buffers.
-
Low recovery: Sample loss can occur at various stages of purification.
RP-HPLC Purification
Q4: How does the ATTO 532 label affect my peptide's retention time in RP-HPLC?
A4: ATTO 532 is a hydrophilic dye.[9] Attaching it to a peptide will generally decrease the overall hydrophobicity of the conjugate, leading to a shorter retention time on a C18 reverse-phase column compared to the unlabeled peptide. The magnitude of this shift will depend on the intrinsic hydrophobicity of your peptide sequence.
Q5: I am getting poor separation between my labeled peptide and impurities on a C18 column. What can I do?
A5: Optimizing your RP-HPLC method is key. Consider the following:
-
Gradient Slope: A shallower gradient of the organic mobile phase (e.g., acetonitrile) will increase the separation time and can significantly improve the resolution between closely eluting species.[10]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing agent that helps to improve peak shape.[11]
-
Column Chemistry: While C18 is the most common stationary phase, for very hydrophilic peptides, a C4 or C8 column might provide better retention and separation.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be cautious as it can also affect the stability of your peptide.
Aggregation and Recovery
Q6: My labeled peptide seems to be aggregating during purification. How can I prevent this?
A6: Peptide aggregation can be triggered by factors like high concentration, pH changes, and hydrophobic interactions.[8]
-
Work at lower concentrations: If possible, purify your peptide at a lower concentration to reduce the likelihood of aggregation.
-
Add detergents: Including a non-ionic detergent, such as Tween-20 (at a low concentration, e.g., 0.01%), in your buffers can help to prevent non-specific binding and aggregation.
-
Optimize buffer conditions: Ensure your buffer pH is not close to the isoelectric point (pI) of your peptide, as this is where solubility is often at its minimum.
Q7: My final recovery of the purified ATTO 532 labeled peptide is very low. What are the potential causes and solutions?
A7: Low recovery can be due to several factors:
-
Non-specific binding: The peptide may be adsorbing to plasticware or the chromatography column. Using low-binding tubes and pre-conditioning your column can help.
-
Precipitation: As discussed, solubility issues can lead to sample loss. Ensure your peptide remains dissolved throughout the purification process.
-
Harsh elution conditions: Very high concentrations of organic solvent or extreme pH can sometimes lead to irreversible binding to the column or degradation of the peptide.
-
Multiple purification steps: Each purification step will inevitably lead to some sample loss. Streamline your purification workflow where possible. A study on a 26-residue peptide showed recovery rates of over 90% with an optimized one-step RP-HPLC protocol.[10]
Data Presentation
Table 1: Example Purification Summary for an ATTO 532 Labeled Peptide
| Purification Step | Purity (%) | Recovery (%) | Method |
| Crude Labeled Peptide | 45 | 100 | - |
| Size Exclusion Chromatography | 70 | 85 | Sephadex G-25 |
| RP-HPLC | >95 | 75 | C18 column, Acetonitrile/Water/TFA gradient |
Note: These are example values and actual results will vary depending on the peptide sequence and experimental conditions.
Table 2: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility | Peptide hydrophobicity, aggregation | Dissolve in minimal DMSO first, adjust buffer pH. |
| Free Dye Contamination | Incomplete removal after reaction | Use size exclusion chromatography (Sephadex G-25) or optimize RP-HPLC gradient. |
| Co-elution of Labeled and Unlabeled Peptide | Insufficient resolution | Use a shallower RP-HPLC gradient, try a different column chemistry (e.g., C4, C8). |
| Peptide Aggregation | High concentration, unfavorable buffer | Work at lower concentrations, add non-ionic detergents, optimize buffer pH. |
| Low Final Yield | Non-specific binding, precipitation | Use low-binding tubes, pre-condition column, ensure peptide remains soluble. |
Experimental Protocols
Protocol 1: General Labeling of a Peptide with ATTO 532-NHS Ester
-
Peptide Preparation: Dissolve the peptide in an amine-free buffer at a concentration of 1-10 mg/mL. A suitable buffer is 100 mM sodium bicarbonate, pH 8.3.[3] Buffers containing primary amines like Tris or glycine are not suitable.[3]
-
Dye Preparation: Immediately before use, dissolve the ATTO 532-NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 10 mg/mL.[1][3]
-
Labeling Reaction: Add a 3 to 10-fold molar excess of the reactive dye solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3]
-
Purification: Proceed immediately to purification to separate the labeled peptide from unreacted dye and other impurities.
Protocol 2: Purification of ATTO 532 Labeled Peptide using RP-HPLC
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Sample Preparation: Acidify the labeling reaction mixture with a small amount of TFA before injection.
-
Initial Gradient: Start with a shallow gradient to allow for good separation of hydrophilic impurities and free dye. A typical starting point is a linear gradient of 5-15% B over 10 minutes.
-
Elution Gradient: Elute the labeled peptide with a gradient optimized for your specific peptide. A common gradient is 15-55% B over 40 minutes. The ATTO 532 labeled peptide is expected to elute earlier than the unlabeled peptide.
-
Detection: Monitor the elution at two wavelengths: 214/220 nm for the peptide bond and ~532 nm for the ATTO 532 dye.
-
Fraction Collection: Collect fractions corresponding to the desired peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[11][12]
Visualizations
Caption: Workflow for labeling and purifying ATTO 532 peptides.
Caption: Troubleshooting logic for ATTO 532 peptide purification.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. spectra.arizona.edu [spectra.arizona.edu]
- 3. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gentaur.com [cdn.gentaur.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. ATTO and alternative dye [biosyn.com]
- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
ATTO 532 NHS Ester Reaction: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATTO 532 NHS ester. Here you will find detailed information on reaction quenching methods, experimental protocols, and solutions to common issues encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching an this compound labeling reaction?
A1: Quenching is a critical step to stop the labeling reaction by deactivating any unreacted this compound.[1] This prevents the non-specific labeling of other primary amines in your sample or purification media, ensuring that the detected fluorescence is solely from your target molecule. It provides control over the reaction and prevents unwanted side reactions.[1]
Q2: How does the quenching process work for NHS esters?
A2: The quenching reaction involves adding a small molecule containing a primary amine.[1] This quenching agent acts as a nucleophile, attacking the carbonyl carbon of the unreacted NHS ester. This displaces the N-hydroxysuccinimide (NHS) group and forms a stable, inactive amide bond with the ATTO 532 dye.[1]
Q3: What are the common quenching reagents for this compound reactions?
A3: The most commonly used quenching reagents are small molecules or buffers that contain primary amines. These include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine.[1][2]
Q4: Can the quenching reagent affect the fluorescence of my ATTO 532-labeled molecule?
A4: While the primary amine quenchers react with the NHS ester, they are generally not expected to quench the fluorescence of the ATTO 532 dye itself, which is a stable rhodamine derivative.[3][4][5] However, it is always good practice to remove the excess quenching reagent and hydrolyzed dye after labeling and quenching to ensure accurate downstream fluorescence measurements.[6]
Q5: At what pH should I perform the quenching reaction?
A5: The quenching reaction is typically carried out at a pH similar to the labeling reaction, which is in the range of 7.2 to 8.5.[1][2] Many quenching buffers, like Tris-HCl, are used at a pH of around 8.0.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence after purification. | Incomplete quenching of the reaction, leading to labeling of purification media (e.g., amine-containing resins). | Ensure the quenching reagent is added at the recommended concentration and for the specified time. See the quenching protocol below for details. |
| Insufficient removal of unreacted/hydrolyzed dye and quenching reagent. | Use an appropriate purification method such as gel filtration (e.g., Sephadex G-25) or dialysis to separate the labeled protein from smaller molecules.[6] For hydrophilic dyes like ATTO 532, a longer gel filtration column may be beneficial.[6][7] | |
| Low labeling efficiency. | The labeling buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[2][8] | Use amine-free buffers such as phosphate, bicarbonate, borate, or HEPES for the labeling reaction.[8] |
| Hydrolysis of the this compound due to moisture or improper storage. | Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9] Prepare the NHS ester solution immediately before use.[3][10] | |
| Incorrect pH of the labeling reaction. The reaction of NHS esters with amines is highly pH-dependent.[11] | The optimal pH for NHS ester coupling is between 8.0 and 9.0. A pH of 8.3 is a good compromise to ensure reactive amines while minimizing hydrolysis.[6] | |
| Variability in labeling results between experiments. | Inconsistent reaction times or temperatures. | Standardize the incubation time and temperature for both the labeling and quenching steps. Reactions can be run for 1-4 hours at room temperature or overnight at 4°C.[8] |
| Degradation of the this compound stock solution. | For best results, prepare the this compound solution fresh for each experiment. If you need to store it, aliquot and store at -20°C for no more than a few weeks, protected from light and moisture.[12] |
Quantitative Data Summary
The following table summarizes common quenching conditions for NHS ester reactions. These are general guidelines, and optimization for your specific application may be necessary.
| Quenching Reagent | Final Concentration | Incubation Time | Temperature | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature | A very common and effective quenching agent. Ensure the final pH is around 8.0.[1] |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Another widely used and efficient quenching reagent.[1] |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Provides a primary amine for quenching.[1] |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine-containing quenching agent.[1] |
| Hydroxylamine | 10 mM | 15 minutes | Room Temperature | Can also be used to quench the reaction.[1] |
Experimental Protocols
Protocol: Quenching this compound Labeling Reaction
This protocol outlines the steps for effectively quenching the labeling reaction of a protein with this compound.
Materials:
-
This compound labeling reaction mixture
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification supplies (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0.
-
Add Quenching Buffer: At the end of the desired labeling incubation time, add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM. For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0.[1]
-
Incubate for Quenching: Incubate the reaction mixture for an additional 15-30 minutes at room temperature to ensure all unreacted ATTO 532 NHS esters are deactivated.[1]
-
Purification: Proceed with the purification of your labeled molecule to remove the excess this compound, the hydrolyzed dye, and the quenching reagent. This can be done using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.[1][6]
Visualizations
Caption: Workflow of this compound labeling and quenching.
Caption: Decision tree for troubleshooting high background.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bidmc.org [bidmc.org]
- 11. interchim.fr [interchim.fr]
- 12. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
A Head-to-Head Comparison: ATTO 532 NHS Ester vs. Alexa Fluor 532 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes, the choice between ATTO 532 NHS ester and Alexa Fluor 532 is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of these two popular dyes, focusing on their performance characteristics, supported by experimental data and detailed protocols to inform your selection for applications ranging from standard fluorescence microscopy to super-resolution imaging.
Executive Summary
Both ATTO 532 and Alexa Fluor 532 are bright, yellow-emitting fluorescent dyes well-suited for labeling proteins, antibodies, and other biomolecules through their amine-reactive N-hydroxysuccinimidyl (NHS) esters. While both dyes exhibit excellent spectral properties for detection with the common 532 nm laser line, subtle differences in their photophysical characteristics and photostability can make one a more suitable choice depending on the specific application. ATTO 532 is often highlighted for its exceptional photostability, making it a strong candidate for demanding applications like single-molecule detection and super-resolution microscopy (STED).[1][2][3][4][5][6][7][8] Alexa Fluor 532 is a well-established and widely used dye known for its brightness and good performance across a range of applications.[9][10]
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is fundamentally determined by its photophysical properties. The following table summarizes the key quantitative data for ATTO 532 and Alexa Fluor 532.
| Property | ATTO 532 | Alexa Fluor 532 |
| Excitation Maximum (λex) | 532 nm[2][3] | 532 nm[9] |
| Emission Maximum (λem) | 553 nm[2][3] | 554 nm[9] |
| Molar Extinction Coefficient (ε) | 115,000 cm⁻¹M⁻¹[2][3] | 81,000 cm⁻¹M⁻¹[9] |
| Fluorescence Quantum Yield (Φ) | 0.90[2][3][4] | 0.61[9][11] |
| Fluorescence Lifetime (τ) | ~3.8 ns[3] | ~2.5 ns[11] |
Key Takeaways:
-
Brightness: Brightness is proportional to the product of the molar extinction coefficient and the quantum yield. Based on the data, ATTO 532 exhibits a significantly higher brightness compared to Alexa Fluor 532.
-
Spectral Similarity: Both dyes have nearly identical excitation and emission maxima, making them compatible with the same filter sets and laser lines commonly found on fluorescence microscopes and flow cytometers.
Performance in Demanding Applications: Photostability
For applications requiring prolonged or intense illumination, such as time-lapse imaging, single-molecule studies, or super-resolution microscopy, photostability is a critical parameter. While direct, quantitative head-to-head photobleaching studies under identical conditions are not extensively published, the available literature consistently points to the high photostability of ATTO 532.
ATTO 532 is frequently mentioned as being highly suitable for single-molecule detection and super-resolution techniques like STED microscopy due to its high photostability and quantum yield.[2][3][4][5][6][7][8] One study noted that for single-molecule FRET, the green-red pair of ATTO 532 and Alexa 647 was a selected combination.[12] Another study on fluorescence lateral flow assays found Alexa Fluor 532 to be stable under constant LED illumination.[13][14] However, for the most demanding applications requiring resistance to photobleaching, the evidence suggests a potential advantage for ATTO 532.
Experimental Protocols: NHS Ester Labeling of Proteins and Antibodies
The following is a generalized protocol for labeling proteins and antibodies with this compound or Alexa Fluor 532 NHS ester. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.
Materials:
-
Protein or antibody solution (in amine-free buffer, e.g., PBS)
-
This compound or Alexa Fluor 532 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Protocol:
-
Prepare the Protein Solution:
-
Dissolve the protein or antibody in an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
-
Adjust the protein concentration to 1-10 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.3-8.5.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of NHS ester to warm to room temperature before opening.
-
Dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add the calculated amount of dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 to 20:1 (dye:protein) is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.
-
For gel filtration, the first colored band to elute is the labeled protein.
-
For dialysis, dialyze against PBS at 4°C with several buffer changes.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm and at the absorption maximum of the dye (532 nm).
-
Visualizing the Workflow
The following diagram illustrates the key steps in the NHS ester labeling of a protein.
References
- 1. metabion.com [metabion.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Atto 532 BioReagent, suitable for fluorescence, ≥90% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amsbio.com [amsbio.com]
- 9. app.fluorofinder.com [app.fluorofinder.com]
- 10. Alexa Fluor 532 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Low-Cost, High-Performance System for Fluorescence Lateral Flow Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 532nm-Excitable Fluorescent Dyes: ATTO 532 and Its Alternatives
For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent probes, the selection of the optimal dye is paramount for generating high-quality, reproducible data. This guide provides an in-depth, objective comparison of ATTO 532, a popular green-emitting fluorescent dye, with its main competitors excitable by the common 532 nm laser line: Alexa Fluor 532, Cy3, and DyLight 532.
This comparison focuses on key performance metrics, including quantum yield, molar extinction coefficient, and photostability, supported by a summary of their photophysical properties. Furthermore, detailed experimental protocols for comparative analysis and visualizations of a relevant signaling pathway and experimental workflow are provided to guide your research.
Performance Metrics: A Quantitative Overview
The brightness of a fluorophore is a critical determinant of its performance, directly impacting signal-to-noise ratios and the ability to detect low-abundance targets. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| ATTO 532 | 532 | 553 | 115,000 | 0.90 | 103,500 |
| Alexa Fluor 532 | 532 | 554 | 81,000 | 0.61 | 49,410 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.24 | ~36,000 |
| DyLight 550 * | 562 | 576 | 150,000 | 0.10 | 15,000 |
Based on these metrics, ATTO 532 emerges as a standout performer in terms of intrinsic brightness. Its high quantum yield, approaching 90%, coupled with a strong molar extinction coefficient, results in the highest relative brightness among the compared dyes.[1][] While Cy3 and DyLight 550 possess high extinction coefficients, their significantly lower quantum yields result in lower overall brightness.[3][4] Alexa Fluor 532 offers a respectable balance of properties but is surpassed by ATTO 532 in brightness.[5]
Beyond brightness, photostability—the ability of a dye to resist degradation upon exposure to excitation light—is a crucial factor for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies. While quantitative, standardized photostability data is often elusive, ATTO dyes are generally recognized for their superior photostability compared to many other fluorescent dyes.[3]
Experimental Protocols for Comparative Analysis
To empower researchers to make informed decisions based on their specific experimental context, the following are detailed protocols for comparing the performance of ATTO 532 and its alternatives.
Protocol 1: Comparative Analysis of Antibody-Conjugated Dyes by Fluorescence Microscopy
This protocol outlines a method to compare the brightness and photostability of different fluorescent dyes conjugated to a secondary antibody.
Materials:
-
Adherent cells cultured on glass-bottom imaging dishes
-
Primary antibody specific to a target protein
-
Secondary antibodies conjugated to ATTO 532, Alexa Fluor 532, Cy3, and DyLight 532
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Antifade mounting medium
-
Fluorescence microscope equipped with a 532 nm laser and appropriate filter sets
Procedure:
-
Cell Culture and Fixation: Culture cells to 70-80% confluency. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with the respective fluorescent dye-conjugated secondary antibodies, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS and mount with an antifade mounting medium.
-
Image Acquisition:
-
For brightness comparison, acquire images of cells stained with each dye using identical microscope settings (laser power, exposure time, gain).
-
For photostability comparison, acquire a time-lapse series of images of a selected field of view for each dye, keeping the illumination conditions constant.
-
Data Analysis:
-
Brightness: Measure the mean fluorescence intensity of specifically stained structures for each dye using image analysis software.
-
Photostability: Plot the fluorescence intensity of a region of interest over time for each dye. The rate of fluorescence decay indicates the photostability.
Protocol 2: In Vitro Photobleaching Assay
This protocol provides a method for quantifying the photostability of the free dyes in solution.
Materials:
-
ATTO 532, Alexa Fluor 532, Cy3, and DyLight 532 dyes
-
Spectrofluorometer or a fluorescence microscope with a photobleaching function
-
Quartz cuvettes or glass-bottom imaging dishes
-
PBS
Procedure:
-
Sample Preparation: Prepare solutions of each dye in PBS at the same concentration (e.g., 1 µM).
-
Photobleaching:
-
Spectrofluorometer: Continuously illuminate the sample in the cuvette with the 532 nm excitation light and record the fluorescence emission spectrum at regular intervals.
-
Microscope: Focus on the dye solution in the imaging dish and continuously illuminate a defined region of interest with the 532 nm laser at a constant power. Acquire images at regular time intervals.
-
-
Data Analysis: Plot the fluorescence intensity as a function of illumination time. The time it takes for the fluorescence to decrease to 50% of its initial value (the half-life) is a measure of its photostability.
Visualizing Experimental Workflows and Biological Pathways
To further aid in experimental design and conceptual understanding, the following diagrams, generated using the DOT language, illustrate a typical immunofluorescence workflow and a relevant signaling pathway where these dyes could be employed.
Caption: A generalized workflow for immunofluorescence staining.
Caption: A simplified MAPK/ERK signaling pathway.
Conclusion
The selection of a fluorescent dye for 532 nm excitation is a critical decision that can significantly impact the outcome of an experiment. While all the compared dyes have their merits, ATTO 532 stands out for its exceptional brightness, driven by a high quantum yield and strong molar extinction coefficient. This makes it a superior choice for applications demanding high sensitivity and robust signal detection. However, for researchers working with established protocols or specific instrumentation, Alexa Fluor 532 remains a reliable alternative. The choice between these dyes should ultimately be guided by the specific requirements of the experimental setup and the desired balance between brightness, photostability, and cost. The provided protocols offer a framework for conducting in-house comparisons to determine the most suitable dye for your research needs.
References
A Comparative Guide to ATTO 532 NHS Ester Alternatives for Protein Labeling
For researchers, scientists, and drug development professionals seeking optimal fluorescent labels for proteins, ATTO 532 NHS ester is a well-regarded choice due to its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] However, a variety of alternative dyes with similar spectral properties are available, each offering a unique profile of performance characteristics. This guide provides an objective comparison of this compound with prominent alternatives, supported by quantitative data and detailed experimental protocols to aid in selecting the most suitable reagent for your specific application.
Performance Comparison of ATTO 532 and its Alternatives
The selection of a fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. Key performance indicators include quantum yield (QY), a measure of the efficiency of photon emission after absorption, the molar extinction coefficient (ε), which indicates how strongly the dye absorbs light at a given wavelength, and photostability. The following table summarizes these quantitative metrics for ATTO 532 and its spectral counterparts.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (QY) | Key Features |
| ATTO 532 | 532[1][4] | 552[4][5][6] | 115,000[1][4] | 0.90[1] | High photostability, excellent water solubility, related to Rhodamine 6G.[1][2] |
| Alexa Fluor 532 | 532 | 554 | 81,000 | 0.61 | Spectrally similar to ATTO 532, good performance in various applications.[7] |
| DyLight 532 | 530 | 555 | 81,000[8] | Not specified | Spectrally similar to Alexa Fluor 532.[8] |
| CF®532 | Not specified | Not specified | Not specified | Not specified | Mentioned as a spectrally similar dye to ATTO 532.[4] |
| Cy3 | 550 | 570 | 150,000 | 0.31 | A commonly used alternative, though with a slight red shift.[7] |
Experimental Protocols: A Step-by-Step Guide to Protein Labeling
The following is a generalized protocol for labeling proteins with NHS ester-functionalized fluorescent dyes. It is crucial to optimize the dye-to-protein molar ratio for each specific protein and application to achieve the desired degree of labeling (DOL) without compromising protein function.
General Protein Labeling Protocol with NHS Esters
This protocol outlines the essential steps for conjugating an NHS ester dye to a protein.
Caption: A generalized workflow for protein labeling with NHS ester dyes.
1. Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[9][10] Buffers containing primary amines like Tris must be avoided.[11]
2. Dye Preparation:
-
Immediately before use, dissolve the NHS ester dye in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mg/mL.[10][12]
3. Labeling Reaction:
-
While gently vortexing, add a calculated molar excess of the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[13]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[14]
4. Purification:
-
Separate the labeled protein from unreacted dye using a desalting column or dialysis. Gel filtration is a commonly used method.[9]
5. Characterization:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the dye and the protein.[11]
-
The protein concentration can be determined by measuring the absorbance at 280 nm, correcting for the dye's absorbance at this wavelength.[11]
Visualizing the Labeling Chemistry
The fundamental reaction in this process is the formation of a stable amide bond between the NHS ester of the dye and a primary amine on the protein, typically the ε-amino group of a lysine residue.
Caption: Reaction of an NHS ester dye with a primary amine on a protein.
Considerations for Selecting an Alternative
While spectral similarity is a primary consideration, other factors should influence your choice of a fluorescent label:
-
Photostability: For applications involving prolonged exposure to light, such as super-resolution microscopy, a highly photostable dye is crucial.[1]
-
Quantum Yield: A higher quantum yield results in a brighter signal, which is advantageous for detecting low-abundance proteins.[3]
-
Water Solubility: Good water solubility of the dye-NHS ester can prevent aggregation and improve labeling efficiency in aqueous buffers.[15]
-
pH Sensitivity: Some dyes exhibit pH-dependent fluorescence. For experiments in varying pH environments, a pH-insensitive dye is preferable.
-
Cost: The price per labeling reaction can be a significant factor, especially for large-scale experiments.
By carefully considering these performance metrics and following a robust labeling protocol, researchers can confidently select and utilize alternatives to this compound to achieve high-quality, reproducible results in their protein analysis.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. metabion.com [metabion.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 6. Spectrum [Atto 532] | AAT Bioquest [aatbio.com]
- 7. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. APDye 532 NHS Ester | Alexa Fluor® 532 NHS Ester equivalent | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. ATTO and alternative dye [biosyn.com]
A Comparative Guide to Validating ATTO 532 NHS Ester Labeling Efficiency
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical step in ensuring the accuracy and sensitivity of their experimental results. This guide provides an objective comparison of ATTO 532 NHS ester with two common alternatives, Alexa Fluor 532 NHS ester and Cy3 NHS ester, focusing on their labeling efficiency and key performance metrics.
Introduction to Amine-Reactive Dyes
N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins and other biomolecules containing primary amines, such as the side chain of lysine residues. The NHS ester reacts with the amine group to form a stable amide bond, covalently attaching the fluorescent dye to the target molecule. The efficiency of this labeling reaction and the photophysical properties of the resulting conjugate are paramount for downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.
This guide focuses on three commercially available fluorescent dyes with similar spectral properties in the green-yellow region of the spectrum:
-
This compound: A rhodamine-based dye known for its high fluorescence quantum yield and photostability.[1][2][3]
-
Alexa Fluor 532 NHS ester: A popular dye from the Alexa Fluor family, recognized for its brightness and photostability.[4][5][]
-
Cy3 NHS ester: A well-established cyanine dye widely used in various biological applications.
Performance Comparison
Spectral and Physicochemical Properties
| Property | ATTO 532 | Alexa Fluor 532 | Cy3 |
| Excitation Maximum (nm) | 532 | 532 | ~550 |
| Emission Maximum (nm) | 553 | 554 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 115,000 | 81,000 | 150,000 |
| Quantum Yield (Conjugate) | 0.90[1] | Not specified for conjugate | ~0.20[7] |
| Photostability | High[1][2][3] | More photostable than Cy dyes[4] | Less photostable than Alexa Fluor dyes |
Labeling Efficiency and Performance
While direct comparative data on the degree of labeling (DOL) achieved under identical conditions is limited, some general observations can be made. The reactivity of NHS esters is influenced by factors such as pH, temperature, and the concentration of the protein and dye. For optimal labeling, a pH range of 8.0-9.0 is generally recommended.
ATTO dyes are reported to be highly hydrophilic, which can be advantageous in preventing aggregation of labeled proteins.[3] Alexa Fluor dyes are also known for their good water solubility. While specific comparative studies on labeling efficiency are scarce, the general performance of Alexa Fluor dyes is considered to be excellent, often outperforming Cy dyes in terms of brightness and photostability of the final conjugate.[8][9]
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, detailed protocols for protein labeling and determination of the degree of labeling are provided below.
Protein Labeling with NHS Esters
This protocol is a general guideline for labeling proteins with ATTO 532, Alexa Fluor 532, or Cy3 NHS esters. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (e.g., antibody, BSA) in an amine-free buffer (e.g., PBS)
-
ATTO 532, Alexa Fluor 532, or Cy3 NHS ester
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Adjust pH of Protein Solution: Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the protein solution.
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 can be used.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the labeled protein.
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max). Dilute the sample if the absorbance is too high.
-
Calculate Protein Concentration:
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × Correction Factor)
-
Protein Concentration (M) = Corrected A₂₈₀ / (Molar Extinction Coefficient of Protein × Path Length)
-
Note: The correction factor accounts for the dye's absorbance at 280 nm and can be found in the dye's documentation.
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / (Molar Extinction Coefficient of Dye × Path Length)
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in validating the labeling efficiency of NHS esters.
NHS Ester Labeling Workflow
Conceptual Flow of Labeling Validation
Conclusion
The choice between ATTO 532, Alexa Fluor 532, and Cy3 NHS esters will depend on the specific requirements of the experiment. ATTO 532 stands out for its exceptionally high reported quantum yield, making it an excellent candidate for applications requiring high sensitivity. Alexa Fluor 532 offers a robust and photostable option, often considered an improvement over traditional cyanine dyes. Cy3 remains a widely used and cost-effective choice for many standard applications. For critical applications, it is highly recommended to perform a side-by-side comparison using the protocols outlined in this guide to determine the optimal dye for your specific protein and experimental setup. This empirical validation will ensure the selection of the most efficient and reliable fluorescent label, ultimately leading to higher quality and more reproducible data.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Alexa Fluor 532 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
ATTO 532 vs. Cy3: A Comparative Guide for Fluorescence Microscopy
In the realm of fluorescence microscopy, the selection of an appropriate fluorophore is paramount to achieving high-quality imaging data. Both ATTO 532 and Cy3 are popular fluorescent dyes in the green-yellow region of the spectrum, frequently employed for labeling proteins, nucleic acids, and other biomolecules. This guide provides an objective comparison of their performance, supported by their photophysical and photochemical properties, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific applications.
Photophysical & Photochemical Properties
The performance of a fluorophore in fluorescence microscopy is largely dictated by its intrinsic photophysical and photochemical characteristics. ATTO 532, a rhodamine-based dye, is known for its rigid molecular structure, which contributes to its high fluorescence quantum yield and exceptional photostability[1][2][3][4]. In contrast, Cy3, a member of the cyanine dye family, exhibits photophysical properties that are highly sensitive to its local environment and can be influenced by factors such as conjugation to biomolecules[5].
A summary of the key quantitative data for ATTO 532 and Cy3 is presented in the table below for easy comparison.
| Property | ATTO 532 | Cy3 |
| Excitation Maximum (λex) | 532 nm[1][2] | ~550 - 555 nm[6][7][8][9] |
| Emission Maximum (λem) | 552 - 553 nm[1][4] | ~570 - 572 nm[6][7][9] |
| Molar Extinction Coefficient (ε) | 115,000 cm⁻¹M⁻¹[1][2] | 150,000 cm⁻¹M⁻¹[7][9] |
| Fluorescence Quantum Yield (Φ) | 0.90[1][2] | ~0.15 - 0.3 (environment dependent) |
| Fluorescence Lifetime (τ) | ~3.8 - 4.1 ns[1] | Variable (environment dependent) |
| Molecular Structure | Rhodamine derivative (rigid) | Cyanine (flexible) |
| Key Features | High photostability, high quantum yield, good water solubility[1][2][3] | High extinction coefficient, environmentally sensitive fluorescence |
Brightness , a critical parameter in fluorescence imaging, is proportional to the product of the molar extinction coefficient and the fluorescence quantum yield. While Cy3 possesses a higher molar extinction coefficient, its significantly lower and more variable quantum yield can result in lower overall brightness compared to ATTO 532, especially in certain microenvironments.
Photostability , the ability of a fluorophore to resist photodegradation upon excitation, is another crucial factor, particularly for demanding applications like single-molecule imaging and super-resolution microscopy. The rigid structure of ATTO 532 limits conformational changes that can lead to photobleaching, rendering it a highly photostable dye[1][2][10]. Cyanine dyes like Cy3 are more prone to photoisomerization, a process that can lead to a non-fluorescent state and subsequent photobleaching[5].
Experimental Protocols
While a direct head-to-head published study with a detailed experimental protocol comparing ATTO 532 and Cy3 photostability under identical conditions was not identified in the literature, a general methodology for such a comparison is provided below. This protocol can be adapted to specific experimental setups.
Protocol for Comparative Photostability Measurement of ATTO 532 and Cy3-Conjugated Antibodies in Immunofluorescence
This protocol outlines a method to quantify and compare the photobleaching rates of ATTO 532 and Cy3 when used as secondary antibody labels in a typical immunofluorescence experiment.
1. Antibody Conjugation:
-
Conjugate goat anti-mouse IgG secondary antibodies separately with ATTO 532-NHS ester and Cy3-NHS ester according to the manufacturer's protocols. Aim for a similar degree of labeling (DOL) for both dyes, typically between 2 and 4. The DOL can be determined spectrophotometrically.
2. Cell Culture and Preparation:
-
Culture a suitable adherent cell line (e.g., HeLa cells) on glass-bottom dishes.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
3. Immunostaining:
-
Incubate the cells with a primary antibody targeting a well-defined cellular structure (e.g., mouse anti-α-tubulin antibody) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with either ATTO 532-conjugated or Cy3-conjugated goat anti-mouse IgG secondary antibodies at a concentration of 2 µg/mL in 5% BSA/PBS for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips using an anti-fade mounting medium.
4. Image Acquisition:
-
Use a confocal laser scanning microscope equipped with appropriate laser lines and emission filters for ATTO 532 (e.g., 532 nm laser, 540-580 nm emission filter) and Cy3 (e.g., 552 nm laser, 560-600 nm emission filter).
-
For each dye, identify multiple fields of view with similar initial fluorescence intensities.
-
Acquire a time-lapse series of images of the same field of view under continuous laser illumination. Use identical laser power, exposure time, and acquisition intervals for both dyes. A typical setting would be acquiring an image every 10 seconds for a total duration of 5 minutes.
5. Data Analysis:
-
For each time series, select several regions of interest (ROIs) within the stained structures.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Subtract the background fluorescence measured from an area without cells.
-
Normalize the background-corrected fluorescence intensity of each ROI to its initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
Fit the decay curves to a single or double exponential decay function to determine the photobleaching time constant for each dye. A longer time constant indicates higher photostability.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for antibody labeling and a logical comparison of the key features of ATTO 532 and Cy3.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
performance of ATTO 532 in different microscopy techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent dye ATTO 532, detailing its performance across various microscopy techniques and benchmarking it against common alternatives. Experimental data and detailed protocols are included to support researchers in their experimental design and execution.
ATTO 532: An Overview
ATTO 532 is a fluorescent label derived from the well-known dye Rhodamine 6G.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it a versatile tool for a wide range of fluorescence-based applications.[1][2][3][4][5] Its excellent water solubility further enhances its utility in biological imaging.[1][2][4] The dye is most efficiently excited by the 532 nm laser line, which is common in many microscopy setups.[1][2][3]
Performance Across Microscopy Techniques
ATTO 532 has demonstrated robust performance in a variety of standard and advanced microscopy applications:
-
Confocal Microscopy & Fluorescence Microscopy: Due to its high brightness and photostability, ATTO 532 is well-suited for standard fluorescence and confocal microscopy, enabling high-contrast imaging of cellular structures.
-
Super-Resolution Microscopy: ATTO 532 is highly suitable for several super-resolution techniques, including Stimulated Emission Depletion (STED) microscopy, Structured Illumination Microscopy (SIM), and stochastic localization microscopy methods like PALM and dSTORM.[1][2][4] Its photophysical properties allow for the high laser powers and repeated excitation cycles required for these methods.
-
Single-Molecule Detection and Spectroscopy: The high quantum yield and photostability of ATTO 532 make it an excellent choice for sensitive single-molecule detection applications.[1][2][3][4] It has been successfully used as a FRET (Förster Resonance Energy Transfer) donor in combination with acceptor dyes like Atto 647N, Abberior Star 635, and Biotium CF680R for studying protein conformational dynamics.[6]
-
Flow Cytometry (FACS): The dye is also qualified for use in flow cytometry, allowing for the detection and sorting of labeled cell populations.[1][2][3]
-
Fluorescence In-Situ Hybridization (FISH): ATTO 532 can be used as a label for probes in FISH experiments to visualize specific DNA or RNA sequences within cells.[1][2][3]
Comparative Analysis: ATTO 532 vs. Alternatives
ATTO 532 is often compared with other popular fluorescent dyes in the same spectral region, such as Alexa Fluor 532 and Cy3. The following table summarizes their key photophysical properties.
| Property | ATTO 532 | Alexa Fluor 532 | Cy3 |
| Excitation Max (nm) | 532[4] | 532[7] | ~550 - 554[8] |
| Emission Max (nm) | 553[4] | 554[7] | ~568 - 570[8][9] |
| Extinction Coeff. (M⁻¹cm⁻¹) | 115,000[4] | 81,000[7] | 150,000[8] |
| Quantum Yield (%) | 90%[4] | 61%[7] | ~15%[8] |
| Fluorescence Lifetime (ns) | 3.8 - 4.1[1][4] | Not specified | Variable |
Note: The quantum yield and lifetime of Cy3 can be highly dependent on its local environment and conjugation state.[1][2][4]
Experimental Protocols
Detailed methodologies for common applications of ATTO 532 are provided below.
Protocol 1: Labeling of IgG Antibodies with ATTO 532 NHS-Ester
This protocol outlines the steps for conjugating ATTO 532 N-hydroxysuccinimidyl (NHS) ester to Immunoglobulin G (IgG) antibodies. NHS esters react with primary amine groups on the protein.[1]
Materials:
-
IgG solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
-
ATTO 532 NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solution: Dissolve the IgG in the sodium bicarbonate buffer at a concentration of 2 mg/mL.[8] Ensure the solution is free from amine-containing substances like Tris or glycine.[8] If necessary, dialyze the antibody against PBS and then adjust the pH with the bicarbonate buffer.[8]
-
Prepare Dye Solution: Immediately before use, dissolve the ATTO 532 NHS-ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[8]
-
Conjugation Reaction: While gently stirring, add a 2 to 10-fold molar excess of the reactive dye solution to the protein solution. For a typical antibody, this might involve adding ~10 µL of dye solution per 1 mL of protein solution.[8]
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring, protected from light.[8][9]
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[8] The first colored band to elute is the ATTO 532-conjugated antibody.
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light. Adding a carrier protein like BSA (0.1%) can improve stability.
Protocol 2: F-Actin Staining with Phalloidin-ATTO 532
This protocol describes the staining of filamentous actin (F-actin) in fixed cells using a phalloidin conjugate of ATTO 532.
Materials:
-
Phalloidin-ATTO 532
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (3-4% in PBS) for fixation
-
Triton X-100 (0.1% in PBS) for permeabilization
-
Bovine Serum Albumin (BSA, 1% in PBS) for blocking (optional)
Procedure:
-
Prepare Stock Solution: Dissolve the Phalloidin-ATTO 532 in 1 mL of methanol to create a stock solution. Store this stock solution at -20°C, protected from light.
-
Cell Fixation: Fix cells with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells 2-3 times with PBS.
-
Permeabilization: Incubate the fixed cells with 0.1% Triton X-100 in PBS for 3-5 minutes to permeabilize the cell membranes.
-
Washing: Wash the cells 2-3 times with PBS.
-
(Optional) Blocking: To reduce non-specific background staining, you can incubate the cells with 1% BSA in PBS for 20-30 minutes.
-
Staining: Dilute the Phalloidin-ATTO 532 stock solution in PBS (e.g., a 1:100 to 1:1000 dilution is common, but should be optimized). Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
-
Final Washes: Rinse the cells 2-3 times with PBS to remove unbound phalloidin conjugate.
-
Imaging: Mount the coverslip and image the stained cells using a fluorescence microscope with appropriate filters for ATTO 532.
Visualizations
Experimental Workflow: Immunofluorescence Staining
Caption: General workflow for indirect immunofluorescence using an ATTO 532-conjugated secondary antibody.
Signaling Pathway Example: Kinase Cascade
Caption: A simplified signaling cascade where "Kinase B" could be visualized using an ATTO 532-labeled antibody.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Cyanine - Wikipedia [en.wikipedia.org]
- 8. [PDF] Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA. | Semantic Scholar [semanticscholar.org]
- 9. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring the Degree of Labeling of ATTO 532 Conjugates
For researchers, scientists, and professionals in drug development, the precise characterization of fluorescently labeled biomolecules is paramount for the reliability and reproducibility of experimental results. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a protein or antibody, is a critical quality attribute. This guide provides a comprehensive comparison of ATTO 532 with common alternatives, detailed experimental protocols for DOL determination, and the necessary data for accurate calculations.
Comparing ATTO 532 with Alternative Fluorophores
ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes, known for its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2] These characteristics make it a popular choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1] When selecting a fluorescent label, it is essential to consider not only its spectroscopic properties but also its performance in conjugation reactions.
Here, we compare ATTO 532 with two widely used alternatives in a similar spectral range: Alexa Fluor 532 and Cyanine 3 (Cy3).
| Parameter | ATTO 532 | Alexa Fluor 532 | Cyanine 3 (Cy3) |
| Excitation Maximum (λex) | 532 nm[2] | 532 nm[3] | ~550 nm[4] |
| Emission Maximum (λem) | 553 nm[2] | 554 nm[3] | ~570 nm[4] |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 115,000[2] | 81,000[3] | 150,000[5] |
| Quantum Yield (Φ) | 0.90[2] | 0.61[3] | ~0.24 (on DNA)[5] |
| Correction Factor (CF₂₈₀) | 0.11[1] | 0.15[6] | ~0.08[7] |
| Reactive Group | NHS ester, Maleimide, etc.[1] | NHS ester, Maleimide, etc. | NHS ester, Maleimide, etc.[4] |
| Typical Degree of Labeling (DOL) Range for Antibodies | 2 - 10[8] | 3 - 8[9] | 4 - 12[10] |
Note: The typical DOL range can vary depending on the protein being labeled, the dye-to-protein ratio used in the conjugation reaction, and other experimental conditions. The provided ranges are based on manufacturer recommendations and literature.
Experimental Protocol: Determining the Degree of Labeling (DOL)
The most common method for determining the DOL of a fluorescently labeled protein is through absorption spectroscopy. This protocol outlines the steps for labeling a protein (e.g., IgG antibody) with an amine-reactive NHS ester of a fluorescent dye and the subsequent calculation of the DOL.
Materials
-
Protein of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Amine-reactive fluorescent dye (e.g., ATTO 532 NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution, pH 8.5-9.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure
-
Prepare the Protein Solution:
-
Ensure the protein is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer.[11] If the buffer contains primary amines (e.g., Tris), it must be exchanged with a suitable buffer like PBS.[11]
-
Adjust the pH of the protein solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate solution.[8] This is crucial as the NHS ester reaction is most efficient at a slightly alkaline pH where primary amines are deprotonated.[12]
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8]
-
-
Conjugation Reaction:
-
Add a calculated amount of the dye stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.[8] The optimal ratio may need to be determined empirically for each specific protein.[11]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[8]
-
-
Purification of the Conjugate:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max).
-
Calculation of the Degree of Labeling (DOL)
The DOL is calculated using the Beer-Lambert law. The concentration of the protein is corrected for the dye's absorbance at 280 nm using a correction factor (CF₂₈₀).
1. Calculate the molar concentration of the dye:
2. Calculate the corrected absorbance of the protein at 280 nm:
3. Calculate the molar concentration of the protein:
4. Calculate the Degree of Labeling (DOL):
Visualizing the Workflow and Chemistry
To further clarify the process, the following diagrams illustrate the experimental workflow for determining the DOL and the underlying chemical reaction for amine labeling.
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Caption: Amine-reactive labeling via NHS ester chemistry.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. ulab360.com [ulab360.com]
- 10. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 11. Atto 532 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 12. spectra.arizona.edu [spectra.arizona.edu]
Spectral Overlap of ATTO 532 with Common Fluorophores: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate combination of fluorophores is critical for the success of multiplex fluorescence experiments. Spectral overlap, the phenomenon where the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another, can lead to signal bleed-through and inaccurate data. This guide provides a detailed comparison of the spectral properties of ATTO 532 with other commonly used fluorophores in a similar spectral range, offering supporting data and experimental protocols to aid in experimental design.
Quantitative Spectral Data Comparison
The following table summarizes the key spectral properties of ATTO 532 and three other spectrally similar fluorophores: Alexa Fluor 532, Cy3, and Rhodamine 6G. Understanding these properties is fundamental to predicting and mitigating spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| ATTO 532 | 532[1] | 553[1] | 115,000[1] | 0.90[1] |
| Alexa Fluor 532 | 532[2] | 554[2] | 81,000[2] | 0.61[2] |
| Cy3 | 550[3][4] | 570[3][4] | 150,000 | 0.20[5] |
| Rhodamine 6G | 525[6] | 548[6] | ~116,000 | ~0.95 |
Understanding and Visualizing Spectral Overlap
Spectral overlap occurs when the emission of a donor fluorophore can excite an acceptor fluorophore (Förster Resonance Energy Transfer, FRET) or when the emission signals of two or more fluorophores are detected in the same fluorescence channel (bleed-through or crosstalk). Careful consideration of the excitation and emission spectra of chosen dyes is crucial to minimize these effects.
Caption: Conceptual diagram of spectral overlap between two fluorophores.
Experimental Protocols
Accurate assessment of spectral overlap is crucial for quantitative multi-color fluorescence imaging. Below are detailed protocols for acquiring the necessary spectral data and correcting for signal bleed-through.
Protocol 1: Acquiring Fluorescence Excitation and Emission Spectra
This protocol outlines the standard procedure for measuring the fluorescence spectra of a fluorophore using a fluorescence spectrophotometer.
Materials:
-
Fluorophore solution of known concentration in a suitable solvent (e.g., PBS)
-
Solvent blank (the same solvent used for the fluorophore solution)
-
Fluorescence spectrophotometer
-
Cuvettes
Procedure:
-
Instrument Setup: Turn on the fluorescence spectrophotometer and allow the light source (e.g., Xenon arc lamp) to warm up for the manufacturer-recommended time to ensure a stable output.
-
Blank Measurement:
-
Fill a cuvette with the solvent blank.
-
Place the blank cuvette in the spectrophotometer.
-
Perform a blank scan across the desired excitation and emission wavelength ranges to measure background fluorescence.
-
-
Emission Spectrum Measurement:
-
Replace the blank with the cuvette containing the fluorophore solution.
-
Set the excitation monochromator to the known or expected excitation maximum of the fluorophore.
-
Scan the emission monochromator across a range of wavelengths to detect the fluorescence emission.
-
Subtract the blank scan from the sample scan to obtain the corrected emission spectrum.
-
-
Excitation Spectrum Measurement:
-
Keep the fluorophore sample in the spectrophotometer.
-
Set the emission monochromator to the wavelength of maximum fluorescence emission determined in the previous step.
-
Scan the excitation monochromator across a range of wavelengths.
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.
-
Protocol 2: Correction for Spectral Bleed-through in Multicolor Imaging
Spectral bleed-through, or crosstalk, occurs when the emission of one fluorophore is detected in the filter set designed for another. This can be corrected for using a process called spectral unmixing.
Materials:
-
Microscope equipped for multi-color fluorescence imaging with appropriate filter sets.
-
Samples stained with individual fluorophores (single-color controls).
-
Your multi-color stained experimental sample.
-
Image analysis software with spectral unmixing capabilities (e.g., ZEN, LAS X, NIS-Elements, or ImageJ/Fiji with appropriate plugins).
Procedure:
-
Acquire Reference Spectra:
-
For each fluorophore used in your experiment, prepare a sample stained with only that single fluorophore.
-
Image each single-color control sample using all the excitation and emission settings that will be used for the experimental sample. This will generate a "spectral fingerprint" for each fluorophore, showing how much of its signal is detected in each channel.
-
-
Image the Experimental Sample:
-
Acquire images of your multi-color stained sample using the same settings as for the single-color controls.
-
-
Perform Spectral Unmixing:
-
Use the image analysis software's spectral unmixing function.
-
Provide the software with the reference spectra (spectral fingerprints) for all the fluorophores present in your sample.
-
The software will then apply a linear unmixing algorithm to calculate the contribution of each fluorophore to the total signal in every pixel of the experimental image.
-
The output will be a set of images, where each image represents the isolated signal from a single fluorophore, corrected for spectral bleed-through.
-
Förster Resonance Energy Transfer (FRET) Measurement
FRET is a powerful technique to measure molecular interactions and is dependent on the spectral overlap between a donor and an acceptor fluorophore. The efficiency of FRET is highly sensitive to the distance between the donor and acceptor molecules (typically within 1-10 nm).
Principle: When a donor fluorophore is excited, it can transfer its energy non-radiatively to a nearby acceptor fluorophore if there is sufficient overlap between the donor's emission spectrum and the acceptor's excitation spectrum. This results in a decrease in the donor's fluorescence intensity and lifetime, and an increase in the acceptor's sensitized emission.
Experimental Approach (Sensitized Emission FRET):
-
Sample Preparation: Prepare samples containing:
-
Donor-only labeled molecules.
-
Acceptor-only labeled molecules.
-
Molecules labeled with both the donor and acceptor (the FRET sample).
-
-
Image Acquisition: Acquire three images of the FRET sample:
-
Donor Image: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.
-
Acceptor Image: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.
-
FRET Image: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.
-
-
Correction for Crosstalk:
-
Measure the bleed-through of the donor emission into the acceptor channel using the donor-only sample.
-
Measure the direct excitation of the acceptor by the donor's excitation wavelength using the acceptor-only sample.
-
-
Calculate FRET Efficiency: After correcting for crosstalk, the FRET efficiency can be calculated. Several methods and software packages are available for this analysis. A quantitative protocol for intensity-based FRET imaging is described by Kaminski et al.[7].
By carefully selecting fluorophores based on their spectral properties and applying appropriate experimental and analytical techniques, researchers can minimize the impact of spectral overlap and obtain accurate and reliable data from their multi-color fluorescence experiments.
References
- 1. Spectrum [Alexa Fluor 532] | AAT Bioquest [aatbio.com]
- 2. app.fluorofinder.com [app.fluorofinder.com]
- 3. Structure and properties of CY3 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]
- 7. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
A Head-to-Head Comparison for Labeling Applications: ATTO 532 NHS Ester vs. Cy3 and Alexa Fluor 532
For researchers, scientists, and drug development professionals navigating the selection of fluorescent dyes for biomolecule labeling, the choice can be pivotal to experimental success. This guide provides a comprehensive cost-benefit analysis of ATTO 532 NHS ester, a popular fluorescent label, against its well-established competitors, Cy3 NHS ester and Alexa Fluor 532 NHS ester. This objective comparison, supported by key performance data and detailed experimental protocols, aims to facilitate an informed decision-making process.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is often a trade-off between photophysical properties and cost. ATTO 532 is a fluorescent label related to the well-known dye Rhodamine 6G, and it is characterized by strong absorption, high fluorescence quantum yield, and high thermal and photostability.[1][2][3][4] Alternatives such as Cy3 are known for their excellent photostability and high quantum yield, making them suitable for various imaging applications.[5] Alexa Fluor 532 is another widely used alternative that offers bright and photostable fluorescence.[6]
To provide a clear overview, the following table summarizes the key photophysical and chemical properties of this compound, Cy3 NHS ester, and Alexa Fluor 532 NHS ester.
| Property | This compound | Cy3 NHS Ester | Alexa Fluor 532 NHS Ester |
| Excitation Maximum (nm) | 532[7][2][3][8] | 555[9] | 530[10] |
| Emission Maximum (nm) | 553[7][8] | 570[9][11] | 555[10] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 115,000[7][3][8] | 150,000[9] | 81,000[10] |
| Fluorescence Quantum Yield | 0.90[7][8] | 0.31[9][12] | ~0.61 (value for Alexa Fluor 546 as a proxy) |
| Molecular Weight ( g/mol ) | 1081[7][3] | ~641.5 - 765.95[9][11] | ~723.8[10] |
| Solubility | Excellent water solubility[7][2][3][4] | Soluble in DMSO, DMF, DCM[9] | Soluble in Water, DMSO, DMF[10] |
| Reactivity | Primary amines (N-terminus, Lysine)[13][14] | Primary amines[9] | Primary amines (Lysine)[10] |
Cost-Effectiveness Analysis
The cost of fluorescent dyes can be a significant factor in experimental design, especially for high-throughput screening or large-scale labeling projects. The following table provides an approximate cost comparison for the NHS ester versions of ATTO 532, Cy3, and Alexa Fluor 532. Prices can vary between suppliers and are subject to change.
| Product | Quantity | Approximate Price (USD) | Price per mg (USD) |
| This compound | 1 mg | Varies by supplier | Varies |
| Cy3 NHS ester | 1 mg | $371.00[11] | $371.00 |
| 5 mg | $238.00[15] | $47.60 | |
| 10 mg | $230.00[9] | $23.00 | |
| 25 mg | $380.00[9] | $15.20 | |
| Alexa Fluor 532 NHS Ester | 1 mg | $485.00[16][17] | $485.00 |
Note: The pricing for this compound was not consistently available in a directly comparable format. Researchers are encouraged to request quotes from various suppliers. The price for Cy3 NHS ester shows significant economies of scale with larger quantities.
Experimental Protocols
The following section provides a detailed, standardized protocol for the covalent labeling of proteins with ATTO 532, Cy3, or Alexa Fluor 532 NHS esters. This protocol is a synthesis of established methods.[13][14][18][19][20]
Protein Labeling with NHS Ester Dyes
Objective: To covalently label a protein with a fluorescent dye via reaction with primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
ATTO 532, Cy3, or Alexa Fluor 532 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff.
-
Reaction tubes
-
Spectrophotometer
Protocol:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar dye-to-protein ratio. A molar excess of 8-10 fold of the dye is a common starting point for mono-labeling.[20]
-
Add the calculated volume of the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[13][14] For unstable proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-12 hours).[18]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[14]
-
Alternatively, perform dialysis against the storage buffer with at least two buffer changes over 4-10 hours each.[18]
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye. The DOL can be calculated using the following formula:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]
Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (CF280 = A280nm / Amax).
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[19] Aliquoting is recommended to avoid freeze-thaw cycles.
-
Visualizing the Process
To better illustrate the experimental workflow and the underlying chemical reaction, the following diagrams are provided.
Experimental Workflow for Protein Labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. metabion.com [metabion.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound For Fluorescent Labelling [sigmaaldrich.com]
- 5. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Cy3 NHS ester, 2632339-91-2 | BroadPharm [broadpharm.com]
- 10. APDye 532 NHS Ester | Alexa Fluor® 532 NHS Ester equivalent | AxisPharm [axispharm.com]
- 11. netascientific.com [netascientific.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. apexbt.com [apexbt.com]
- 16. Alexa Fluor™ 532 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 17. Invitrogen Alexa Fluor 532 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 18. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
- 20. interchim.fr [interchim.fr]
- 21. jenabioscience.com [jenabioscience.com]
ATTO 532 NHS Ester: A Comparative Guide to Performance in Published Literature
For researchers, scientists, and drug development professionals seeking to utilize fluorescent labeling, this guide provides an objective comparison of the ATTO 532 NHS ester's performance against other commercially available alternatives. Supported by data from published literature, this document summarizes key performance indicators, details experimental protocols, and visualizes essential workflows to aid in the selection of the most suitable fluorophore for your research needs.
This compound is a fluorescent label belonging to the rhodamine family of dyes. It is characterized by its strong absorption of light, high fluorescence quantum yield, and notable photostability, making it a popular choice for a range of applications including single-molecule detection, super-resolution microscopy, and flow cytometry. This guide delves into the specifics of its performance as documented in scientific publications.
Quantitative Performance Comparison
To facilitate an objective assessment, the following table summarizes the key photophysical properties of ATTO 532 and its spectral competitors. Brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield / 1000) to provide a standardized metric for comparison.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε × Φ / 1000) |
| ATTO 532 | 532 | 553 | 115,000 | 0.90[1] | 103.5 |
| Alexa Fluor 532 | 532 | 554 | 81,000 | 0.61 | 49.4 |
| Cy3 | 550 | 570 | 150,000 | 0.09[1] | 13.5 |
| DyLight 532 | 532 | 552 | 80,000 | 0.80 | 64.0 |
In-depth Performance Analysis
Brightness: As indicated in the table, ATTO 532 exhibits a high brightness value, primarily due to its exceptionally high fluorescence quantum yield. This intrinsic brightness is advantageous for detecting low-abundance targets and for achieving high signal-to-noise ratios in imaging experiments.
Environmental Sensitivity: The performance of fluorescent dyes can be influenced by their local environment. While comprehensive comparative studies on the environmental sensitivity of ATTO 532 are limited, its use in a variety of applications suggests robust performance across different experimental conditions.
Key Applications and Experimental Workflows
This compound is a versatile tool employed in a multitude of fluorescence-based assays. Below are detailed experimental protocols for some of its primary applications, extracted from published methodologies.
Protein Labeling with this compound
This protocol outlines the general steps for conjugating this compound to a protein of interest.
Experimental Workflow:
Detailed Protocol:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines, such as Tris or glycine, which will compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mg/mL.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the reactive dye solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25, pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 532 nm.
Immunofluorescence Staining of Fixed Cells
This protocol describes a typical workflow for using an ATTO 532-conjugated antibody for immunofluorescence microscopy.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, incubate the cells with the ATTO 532-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and image using a fluorescence microscope with appropriate filter sets for ATTO 532 (Excitation/Emission: ~532/553 nm).
Conclusion
This compound stands out as a high-performance fluorescent dye, particularly excelling in applications that demand high brightness and photostability. Its superior fluorescence quantum yield makes it one of the brightest dyes in its spectral class. While direct, comprehensive photostability comparisons with all its competitors in peer-reviewed literature are somewhat limited, its frequent use in single-molecule and super-resolution studies underscores its robustness. For researchers prioritizing photon output and signal stability in demanding fluorescence applications, this compound presents a compelling choice. The provided protocols offer a solid foundation for its successful implementation in various experimental contexts.
References
A Comparative Guide to ATTO 532 NHS Ester and its Alternatives for Amine Labeling
For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, the consistency and performance of the chosen fluorophore are paramount. While batch-to-batch variability is an inherent concern in the production of any chemical reagent, its impact on experimental outcomes can be mitigated by selecting robust dyes and employing standardized quality control procedures. This guide provides a comparative overview of ATTO 532 NHS ester and its common alternatives, focusing on key performance indicators that are critical for reproducible results. While direct, manufacturer-published data on batch-to-batch variability is not publicly available, this guide offers a comparison of essential photophysical properties and detailed experimental protocols to empower researchers to assess and compare dye performance independently.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a balance between brightness, photostability, and cost. The following table summarizes the key photophysical properties of this compound and several spectrally similar alternatives commonly used for labeling primary amines. These parameters are crucial for assessing the potential impact of any batch-to-batch variations on experimental results.
| Property | ATTO 532 | Alexa Fluor® 532 | Cyanine3 (Cy3) | DyLight™ 532 |
| Excitation Max (nm) | 532[1] | 532 | ~550[2][3] | Not specified |
| Emission Max (nm) | 553[1] | 554[4] | ~570[2][3] | Not specified |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 115,000[5] | 81,000[6] | 150,000[3] | Not specified |
| Fluorescence Quantum Yield (η) | 0.90[1][5] | Not specified | High[2] | Not specified |
| Brightness (ε x η) | 103,500 | - | - | - |
| Reactive Group | NHS Ester | NHS Ester | NHS Ester | NHS Ester |
| Reactivity | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
Note: The brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield. A higher value indicates a brighter fluorophore. Quantum yield for Alexa Fluor® 532, Cy3, and DyLight™ 532 are not consistently reported in a standardized manner, hence a direct brightness comparison is not always possible from available data.
Experimental Protocols
To ensure consistent and reproducible results, it is crucial to experimentally verify the performance of fluorescent dyes, especially when using a new batch. Below are detailed protocols for three key experiments to assess the quality and performance of this compound and its alternatives.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.[7] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] This protocol describes the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[8]
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (e.g., this compound)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
High-purity solvent (e.g., ethanol or DMSO)
Procedure:
-
Prepare a series of dilutions: For both the sample and the standard, prepare a series of five dilutions in the chosen solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[7] Keeping the absorbance below 0.1 helps to avoid inner filter effects.[8]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the fluorimeter to the absorbance maximum of the dye.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:[8]
Φf_sample = Φf_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
-
Φf is the fluorescence quantum yield.
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Determination of Photobleaching Half-life
Photobleaching is the irreversible loss of fluorescence due to photochemical destruction of the fluorophore upon exposure to light.[9] A longer photobleaching half-life (t₁/₂) indicates higher photostability.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Microscope slides and coverslips.
-
Solution of the fluorescently labeled protein (e.g., antibody-ATTO 532 conjugate) at a known concentration in a suitable buffer (e.g., PBS).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a microscope slide with the fluorescently labeled protein solution. To minimize diffusion, the protein can be immobilized on the slide.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Focus on the sample.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample with a constant light intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without any dye.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.[10]
-
Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule.[11][12] An optimal DOL is crucial for achieving a strong fluorescent signal without causing quenching or affecting the protein's function.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Purified fluorescently labeled protein solution.
Procedure:
-
Purification: It is essential to remove all unconjugated dye from the labeled protein. This can be achieved by gel filtration or dialysis.[13][14]
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[14]
-
-
Calculations:
-
Protein Concentration (M):
-
First, correct the A₂₈₀ reading for the dye's absorbance at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A_max * CF) Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).
-
Then, calculate the protein concentration: Protein Concentration (M) = Corrected A₂₈₀ / ε_protein Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M): Dye Concentration (M) = A_max / ε_dye Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key steps in each protocol.
Caption: Workflow for Measuring Fluorescence Quantum Yield.
Caption: Workflow for Determining Photobleaching Half-life.
Caption: Workflow for Calculating Degree of Labeling (DOL).
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. goldbio.com [goldbio.com]
- 4. Alexa Fluor 532 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. APDye 532 NHS Ester | Alexa Fluor® 532 NHS Ester equivalent | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 10. benchchem.com [benchchem.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
A Researcher's Guide to Quantitative Analysis of ATTO 532 Labeled Proteins
This guide provides a comprehensive comparison of ATTO 532 with other common fluorescent dyes for the quantitative analysis of proteins. It is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting a fluorescent label for their experimental needs. The guide includes a detailed comparison of photophysical properties, experimental protocols for protein labeling and quantitative analysis, and troubleshooting advice.
Introduction to ATTO 532
ATTO 532 is a fluorescent label belonging to the ATTO family of dyes developed by ATTO-TEC. It is a rhodamine derivative known for its high photostability and brightness.[1] ATTO 532 is characterized by strong absorption, high fluorescence quantum yield, and excellent water solubility, making it a versatile dye for a wide range of applications in biological research.[2] These applications include single-molecule detection, high-resolution microscopy (such as STED), flow cytometry, and fluorescence in situ hybridization (FISH).[2][3]
Comparative Analysis of ATTO 532 and Alternatives
The selection of a fluorescent dye is critical for the success of quantitative protein analysis. ATTO 532 is often compared with other popular dyes in a similar spectral range, primarily Alexa Fluor 532 and Cy3. While all three dyes are suitable for various applications, they exhibit differences in their photophysical properties that can influence experimental outcomes.
Photophysical Properties:
A summary of the key photophysical properties of ATTO 532, Alexa Fluor 532, and Cy3 is presented in the table below. Brightness is a product of the molar extinction coefficient and the quantum yield.
| Property | ATTO 532 | Alexa Fluor 532 | Cy3 |
| Excitation Maximum (nm) | 532 | 532 | ~550 |
| Emission Maximum (nm) | 553 | 554 | ~570 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 115,000 | 81,000 | 150,000 |
| Quantum Yield (η) | 0.90 | 0.61 | ~0.15 (environment dependent) |
| Brightness (ε x η) | 103,500 | 49,410 | ~22,500 |
| Fluorescence Lifetime (ns) | 3.8 | Not specified | ~0.16 - 2.0 (environment dependent) |
Key Performance Characteristics:
-
Brightness: Based on the product of the molar extinction coefficient and quantum yield, ATTO 532 demonstrates superior theoretical brightness compared to Alexa Fluor 532 and Cy3. This high brightness is advantageous for detecting low-abundance proteins and for applications requiring a high signal-to-noise ratio.
-
Environmental Sensitivity: The fluorescence of Cy3 is known to be more sensitive to its environment, which can lead to variability in its quantum yield.[5] ATTO dyes, including ATTO 532, are reported to have optical properties that are nearly independent of the solvent and temperature.
Experimental Protocols
Detailed protocols for common applications using ATTO 532-labeled proteins are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Proteins can be labeled with ATTO 532 using different reactive derivatives, most commonly NHS esters for targeting primary amines (e.g., lysine residues) and maleimides for targeting free thiols (e.g., cysteine residues).
1. Labeling with ATTO 532 NHS Ester:
This protocol is suitable for labeling proteins containing accessible primary amine groups.
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate solution
-
Purification column (e.g., Sephadex G-25)
-
-
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.
-
Adjust pH: Add 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 100 mM and a pH of 8.2-8.5.[6]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 5 to 20-fold molar excess of the dye can be used.[7]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or shaking, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein.
-
2. Labeling with ATTO 532 Maleimide:
This protocol is for labeling proteins with accessible cysteine residues.
-
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
ATTO 532 maleimide
-
Anhydrous DMF or DMSO
-
Reducing agent (e.g., TCEP, optional)
-
Purification column (e.g., Sephadex G-25)
-
-
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer at pH 7.0-7.5.[8]
-
(Optional) Reduce Disulfide Bonds: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 532 maleimide in DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the dye stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled protein as described for NHS ester labeling.
-
Calculating the Degree of Labeling (DOL):
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
The concentration of the conjugate and the DOL can be calculated using the following formulas[6][8]:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
DOL = (Aₘₐₓ × ε_protein) / {[A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] × ε_dye}
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
Aₘₐₓ = Absorbance of the conjugate at the dye's excitation maximum (532 nm for ATTO 532)
-
CF₂₈₀ = Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For ATTO 532, this is approximately 0.11.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of the dye at its Aₘₐₓ (115,000 M⁻¹cm⁻¹ for ATTO 532)
Fluorescent western blotting offers a wider dynamic range and higher signal stability compared to chemiluminescent methods, making it ideal for quantitative analysis.
-
Procedure:
-
Protein Separation and Transfer: Separate protein samples by SDS-PAGE and transfer them to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an ATTO 532-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times with TBST for 10 minutes each, protected from light.
-
Imaging: Image the membrane using a fluorescent imaging system with an appropriate laser or light source for excitation at ~532 nm and an emission filter centered around ~553 nm.
-
Data Analysis: Quantify the band intensities using appropriate software. Normalize the signal of the protein of interest to a loading control (e.g., a housekeeping protein labeled with a spectrally distinct fluorescent dye or total protein staining).
-
This protocol outlines the steps for quantitative immunofluorescence imaging of cells.
-
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with the ATTO 532-conjugated secondary antibody in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope (e.g., confocal or widefield) with appropriate excitation and emission filters for ATTO 532. Ensure consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples for quantitative comparison.
-
Data Analysis: Analyze the fluorescence intensity of the target protein in different cellular compartments or across different experimental conditions using image analysis software (e.g., ImageJ/Fiji).
-
Visualizations of Workflows and Pathways
Troubleshooting
-
Low Labeling Efficiency:
-
Incorrect pH: Ensure the pH of the reaction buffer is optimal for the chosen reactive dye (8.2-8.5 for NHS esters, 7.0-7.5 for maleimides).[6][8]
-
Presence of Interfering Substances: Buffers containing primary amines (Tris, glycine) will compete with the protein for NHS ester labeling.[6] Ensure the protein solution is free of such contaminants.
-
Inactive Dye: Prepare the dye stock solution immediately before use, as reactive dyes can hydrolyze and become inactive in the presence of moisture.
-
Low Protein Concentration: Labeling efficiency is dependent on protein concentration. If the concentration is low (<2 mg/mL), consider concentrating the protein solution.[6]
-
-
Protein Precipitation during Labeling:
-
This can occur if the protein is sensitive to the labeling conditions or if the degree of labeling is too high, altering the protein's solubility. Try reducing the molar excess of the dye in the labeling reaction.[9]
-
-
High Background in Imaging:
-
Incomplete Removal of Unreacted Dye: Ensure thorough purification of the labeled protein to remove all free dye.
-
Nonspecific Antibody Binding: Optimize blocking conditions and antibody concentrations to minimize nonspecific binding in western blotting and immunofluorescence.
-
Autofluorescence: When working with samples that exhibit high autofluorescence, consider using a dye with a longer excitation wavelength.
-
Conclusion
ATTO 532 is a high-performance fluorescent dye that offers significant advantages in brightness and photostability for the quantitative analysis of proteins. Its versatility makes it suitable for a wide array of applications, from bulk solution measurements to sensitive single-molecule imaging. By carefully selecting the appropriate labeling chemistry and optimizing experimental protocols, researchers can leverage the superior properties of ATTO 532 to obtain high-quality, quantitative data. While direct comparative data with other dyes under standardized conditions can be limited, the available photophysical properties and the inherent design of ATTO dyes make ATTO 532 a compelling choice for demanding fluorescence-based protein analysis.
References
- 1. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Comparison of NHS Ester and Maleimide Chemistries for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the precise and stable labeling of biomolecules is fundamental to developing advanced diagnostics, therapeutics like Antibody-Drug Conjugates (ADCs), and critical research reagents.[1] The choice of conjugation chemistry is a pivotal decision, directly influencing the homogeneity, stability, and functionality of the final bioconjugate.[1] This guide provides an objective, data-driven comparison of two of the most prevalent bioconjugation strategies: N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines, and maleimide chemistry, which targets thiols.[1][2]
Fundamental Principles: A Tale of Two Chemistries
The core difference between NHS ester and maleimide labeling lies in the specific amino acid residues they target, which in turn dictates the specificity, reaction conditions, and characteristics of the final conjugate.[1]
NHS Ester Chemistry: Targeting Abundant Primary Amines
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that efficiently label primary amines (-NH₂), such as those on the side chain of lysine residues and the N-terminus of a protein.[3][4] This acylation reaction proceeds optimally under slightly alkaline conditions (pH 8.0-9.0) and results in the formation of a highly stable and effectively irreversible amide bond.[1][5] Given the high prevalence of lysine residues on the surface of most proteins, NHS ester chemistry is a robust method for achieving a high degree of labeling.[1][4]
Maleimide Chemistry: Targeting Specific Thiol Groups
In contrast, maleimide chemistry is highly specific for thiol (sulfhydryl) groups (-SH), which are found in the side chains of cysteine residues.[1][6] This reaction, a Michael addition, is most efficient at a near-neutral pH of 6.5-7.5, forming a stable thioether bond.[1][5] At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.[1][7] The lower natural abundance of cysteine compared to lysine allows for more site-specific labeling.[2]
At a Glance: Key Differences
| Feature | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Primary Amines (Lysine, N-terminus)[1] | Thiols / Sulfhydryls (Cysteine)[1] |
| Reaction Type | Acylation[1] | Michael Addition[1] |
| Optimal pH | 8.0 - 9.0[1] | 6.5 - 7.5[1] |
| Bond Formed | Stable Amide Bond[1] | Stable Thioether Bond[1] |
| Specificity | Lower (targets abundant lysines)[1] | Higher (targets less abundant cysteines)[1] |
| Bond Stability | Highly stable and effectively irreversible.[1][5] | Generally stable, but can be susceptible to retro-Michael addition (reversibility) in the presence of other thiols.[1][5] |
| Key Advantage | Targets abundant and accessible lysine residues for a high degree of labeling.[5] | Enables site-specific conjugation, especially with engineered cysteines.[5] |
| Key Disadvantage | Can lead to a heterogeneous product with a random distribution of labels.[5] | Potential for conjugate instability due to the reversibility of the thioether bond.[5] |
Performance Comparison: A Data-Driven Analysis
The choice between NHS ester and maleimide chemistry often involves a trade-off between labeling density and site-specificity.
Specificity and Site-Selectivity
NHS Ester: Due to the high number of lysine residues typically found on the surface of proteins like antibodies, NHS ester chemistry often results in a heterogeneous mixture of conjugates.[1] The label can be attached at various positions, and modification of lysines within or near an antigen-binding site could potentially impair the protein's function.[1]
Maleimide: This chemistry offers superior site-specificity.[1] Cysteine residues are far less common than lysines.[1] For antibodies, inter-chain disulfide bonds in the hinge region are often targeted for conjugation after a mild reduction step, keeping the modification away from the antigen-binding sites.[1][8] Furthermore, genetic engineering allows for the introduction of cysteine residues at specific locations, enabling precise control over the conjugation site and the drug-to-antibody ratio (DAR).[1]
Stability of the Resulting Conjugate
NHS Ester: The amide bond formed is highly stable and not prone to cleavage under typical physiological conditions, ensuring the conjugated payload remains attached.[1][5]
Maleimide: While the thioether bond is generally stable, it can be susceptible to a retro-Michael addition reaction.[1] This can be a concern for in vivo applications, as high concentrations of thiol-containing molecules like glutathione can promote the reversal of the bond, leading to premature release of the payload and potential off-target toxicity.[1] To address this, next-generation maleimides have been developed to enhance stability.[1]
Visualizing the Chemistry and Workflow
To further illustrate the concepts discussed, the following diagrams outline the reaction mechanisms and a general experimental workflow for antibody conjugation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for antibody conjugation. These values should serve as a starting point, and optimization is often necessary for specific proteins and labels.
| Parameter | NHS Ester Chemistry | Maleimide Chemistry |
| Antibody Concentration | 2 - 10 mg/mL[1] | 1 - 10 mg/mL[1][6] |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate, Borate)[1] | Thiol-free (e.g., PBS, HEPES, Tris)[1][9] |
| Optimal pH | 8.0 - 9.0[1] | 7.0 - 7.5[1] |
| Reagent:Antibody Molar Ratio | 5:1 to 20:1[1] | 10:1 to 20:1[1][10] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C[1] | Room Temperature (20-25°C) or 4°C[1][10] |
| Reaction Time | 30 - 60 minutes at RT; up to 2h[1] | 1 - 2 hours at RT; or overnight at 4°C[10][11] |
| Quenching Reagent | 1 M Tris or Glycine (amine source)[1] | 10 mM Cysteine or 2-Mercaptoethanol (thiol source)[1] |
Experimental Protocols
Below are generalized protocols for conjugating a payload to a generic IgG antibody.
Protocol 1: IgG Labeling with an NHS Ester
This protocol is a general guideline and may require optimization.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS).
-
NHS ester labeling reagent.
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]
-
Purification column (e.g., Sephadex G-25 desalting column).[3]
Procedure:
-
Antibody Preparation:
-
NHS Ester Preparation:
-
Conjugation Reaction:
-
Quench Reaction:
-
Purification:
-
Characterization (Optional but Recommended):
Protocol 2: IgG Labeling with a Maleimide
This protocol assumes labeling of native, accessible thiols or thiols exposed after disulfide bond reduction.
Materials:
-
IgG antibody in a thiol-free buffer (e.g., PBS, HEPES).
-
Maleimide labeling reagent.
-
Anhydrous DMSO or DMF.[6]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[6]
-
(Optional) Reducing Agent: 10 mM TCEP-HCl (tris(2-carboxyethyl)phosphine).[6]
-
Purification column (e.g., Sephadex G-25 desalting column).[6]
Procedure:
-
Antibody Preparation:
-
Reduction of Disulfide Bonds (Optional):
-
Maleimide Reagent Preparation:
-
Allow the vial of maleimide reagent to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[11]
-
-
Conjugation Reaction:
-
Purification:
-
Characterization (Optional but Recommended):
-
Determine the protein concentration and the Degree of Labeling (DOL) via absorbance measurements.[10]
-
Conclusion and Recommendations
The choice between NHS ester and maleimide chemistry is driven by the specific goals of the experiment and the nature of the biomolecule.
-
Choose NHS ester chemistry for robust, general protein labeling when a high degree of labeling is desired and site-specificity is not a primary concern. The resulting amide bond is extremely stable, making it an excellent choice for applications requiring long-term conjugate stability.[5][13]
-
Choose maleimide chemistry for site-specific conjugation, which is crucial when modifying a specific region is necessary to preserve biological activity, such as in the development of ADCs. This method requires an accessible cysteine residue, which can be native to the protein or introduced via genetic engineering.[5][14]
By understanding the underlying chemistry, quantitative parameters, and experimental workflows, researchers can select the optimal strategy to create functional, stable, and effective bioconjugates for a wide array of applications in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. abpbio.com [abpbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating Specificity: A Comparative Guide to ATTO 532 Labeled Antibodies and Their Alternatives
For researchers, scientists, and drug development professionals, the specificity of labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of ATTO 532 labeled antibodies with viable alternatives, focusing on the critical aspect of cross-reactivity. Supported by experimental protocols and data, this document serves as a practical resource for making informed decisions in your research.
The conjugation of fluorescent dyes to antibodies, a cornerstone of modern molecular biology, can inadvertently alter an antibody's binding characteristics. This guide delves into the properties of ATTO 532, a popular fluorescent label, and compares it with other commonly used dyes. Understanding the potential for cross-reactivity introduced by these labels is crucial for the accurate interpretation of experimental results in applications ranging from immunofluorescence microscopy to flow cytometry.
Photophysical Properties of ATTO 532 and Its Alternatives
The selection of a fluorescent dye is often guided by its photophysical properties, which dictate its suitability for specific applications and instrumentation. ATTO 532 is a rhodamine-based dye known for its high fluorescence quantum yield and photostability.[1] Below is a comparison of ATTO 532 with two spectrally similar alternatives, Alexa Fluor 532 and DyLight 532.
| Property | ATTO 532 | Alexa Fluor 532 | DyLight 532 |
| Excitation Maximum (nm) | 532 | 532 | 532 |
| Emission Maximum (nm) | 553 | 554 | 552 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 115,000 | 81,000 | 80,000 |
| Fluorescence Quantum Yield | 0.90 | 0.61 | 0.90 |
| Molecular Weight ( g/mol ) | ~966 | ~627 | ~807 |
| Key Features | High photostability, excellent water solubility, suitable for single-molecule detection.[1][2] | High brightness and photostability, well-sulfonated for good water solubility. | High fluorescence output and photostability. |
The Impact of Dye Conjugation on Antibody Specificity
The process of covalently linking a fluorescent dye to an antibody can, in some cases, lead to a loss of antibody function or an increase in non-specific binding. This is because the conjugation chemistry, typically targeting primary amines (lysine residues) or sulfhydryl groups (cysteine residues), can potentially alter the antibody's conformation or block its antigen-binding site (paratope). Furthermore, the physicochemical properties of the dye itself, such as its charge and hydrophobicity, can influence how the labeled antibody interacts with other molecules, potentially leading to off-target binding.
Experimental Assessment of Labeled Antibody Cross-Reactivity
To ensure the validity of experimental results, it is crucial to assess the cross-reactivity of any newly labeled antibody. The following protocols provide a framework for evaluating the specificity of your ATTO 532 labeled antibody and comparing its performance against other labeled or unlabeled antibodies.
Experimental Workflow for Assessing Labeled Antibody Cross-Reactivity
Caption: A general workflow for the validation of labeled antibody specificity.
Detailed Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity Assessment
ELISA is a powerful technique to quantify the binding of an antibody to its target antigen and potential cross-reactive antigens.
Materials:
-
96-well microtiter plates
-
Target antigen and potential cross-reactive antigens
-
ATTO 532 labeled primary antibody and alternative labeled/unlabeled primary antibodies
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
If using an unlabeled primary antibody: HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat separate wells of a 96-well plate with the target antigen and each potential cross-reactive antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the ATTO 532 labeled antibody (and other antibodies for comparison) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Detection:
-
For the ATTO 532 labeled antibody, read the fluorescence directly using a plate reader with appropriate excitation and emission filters (e.g., Ex: 532 nm, Em: 553 nm).
-
For unlabeled primary antibodies, add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. After washing, add the TMB substrate and incubate until a color develops. Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Compare the signal intensity for the target antigen to that of the cross-reactive antigens for each antibody. A significantly lower signal for the cross-reactive antigens indicates high specificity.
2. Western Blot for Specificity and Molecular Weight Confirmation
Western blotting is essential to confirm that the antibody binds to a protein of the correct molecular weight and does not recognize other proteins in a complex mixture.
Materials:
-
Protein lysates from cells or tissues expressing the target antigen and from a negative control (not expressing the target).
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
ATTO 532 labeled primary antibody and alternative labeled/unlabeled primary antibodies
-
If using an unlabeled primary antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate for HRP
-
Imaging system
Procedure:
-
Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the ATTO 532 labeled antibody (or other primary antibodies) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
For the ATTO 532 labeled antibody, visualize the fluorescent signal directly using a fluorescence imaging system.
-
For unlabeled primary antibodies, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and capture the signal with an imaging system.
-
-
Analysis: A specific antibody should show a single band at the expected molecular weight of the target protein in the positive control lane and no band in the negative control lane. The absence of other bands indicates a lack of cross-reactivity with other proteins in the lysate.
Understanding Antibody Cross-Reactivity
Caption: A diagram illustrating the concept of antibody specificity and cross-reactivity.
Conclusion
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for ATTO 532 NHS Ester
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of ATTO 532 NHS ester, a fluorescent dye commonly used for labeling biomolecules. Adherence to these protocols is critical for minimizing risks and protecting the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols. An accessible safety shower and eye wash station are essential when working with this compound.
In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If swallowed, rinse the mouth with water and seek immediate medical attention.[1][2]
Deactivation of the Reactive NHS Ester
The primary safety concern with this compound is the reactivity of the N-hydroxysuccinimide (NHS) ester group. This group is susceptible to hydrolysis, which deactivates its ability to react with primary amines. This process can be intentionally accelerated to render the waste less reactive before final disposal.
This protocol is designed for the deactivation of small quantities of this compound typically used in a research laboratory setting.
Materials:
-
Waste this compound (solid or in an organic solvent like DMSO or DMF)
-
1 M Sodium Bicarbonate solution or a phosphate buffer with a pH of 8.0-8.5
-
Appropriate hazardous waste container
-
Secondary containment (e.g., a plastic tub)
-
pH indicator strips
Procedure:
-
Preparation: In a designated chemical fume hood, place the container with the this compound waste into a secondary container to contain any potential spills.
-
Neutralization: Slowly add a 10-fold molar excess of the 1 M sodium bicarbonate solution to the this compound waste while stirring. The basic solution will facilitate the hydrolysis of the NHS ester.
-
Reaction Time: Allow the mixture to react for at least one hour at room temperature. This will ensure the complete hydrolysis of the reactive NHS ester group.
-
pH Verification: After the reaction period, check the pH of the solution using a pH indicator strip to ensure it is neutral or slightly basic (pH 7-8).
-
Labeling: The resulting solution should be collected in a properly labeled hazardous waste container. The label should clearly state "Hydrolyzed ATTO 532 waste" and list all components of the solution.
Step-by-Step Disposal Protocol
Once the this compound has been deactivated, the resulting fluorescent dye waste must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.
-
Waste Collection: Collect all waste containing ATTO 532, including the hydrolyzed solution, contaminated materials (e.g., pipette tips, gloves, weighing paper), and unused solid dye, in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "Hydrolyzed ATTO 532," and any associated hazards.
-
Storage Pending Disposal: Securely seal the waste container and store it in a designated and secure satellite accumulation area. This area should be away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always adhere to all federal, state, and local regulations for chemical waste disposal.
Data Presentation
For clarity and easy reference, the key properties of ATTO 532 are summarized in the table below.
| Property | Value |
| Excitation Maximum (λex) | 532 nm |
| Emission Maximum (λem) | 553 nm |
| Molecular Weight | 1081 g/mol |
| Recommended Storage | -20°C, protected from light and moisture |
Mandatory Visualization
The following diagrams illustrate the key processes involved in the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ATTO 532 NHS Ester
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of ATTO 532 NHS ester, a fluorescent label for biomolecules. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your experiments.
This compound is a fluorescent dye that readily reacts with primary amines on biomolecules.[1] While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is crucial to follow good laboratory practices and take appropriate safety precautions due to its reactive nature and potential for mild irritation.[2][3]
Essential Safety Precautions and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE for each stage of the handling process.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing Powder | Safety glasses with side shields or safety goggles[3] | Chemical-resistant gloves (e.g., Nitrile)[3] | Lab coat[3] | Work in a well-ventilated area or chemical fume hood. A dust mask may be used to prevent inhalation of fine particles.[3] |
| Dissolving and Pipetting | Safety glasses with side shields or safety goggles[3] | Chemical-resistant gloves (e.g., Nitrile)[3] | Lab coat[3] | Work in a well-ventilated area or chemical fume hood.[3] |
| Labeling Reaction | Safety glasses with side shields or safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Work in a well-ventilated area or chemical fume hood. |
| Waste Disposal | Safety glasses with side shields or safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not generally required |
Operational and Disposal Plans: A Step-by-Step Guide
Following a structured workflow is critical for the safe and effective use of this compound, from initial receipt to final disposal.
Receiving and Storage
-
Upon Receipt: The product is shipped at ambient temperature.[1]
-
Storage Conditions: Immediately upon receipt, store the vial at -20°C in a desiccated, dark environment.[1][2] To prevent moisture condensation, which can hydrolyze the reactive NHS ester, allow the vial to equilibrate to room temperature before opening.[1][4]
Preparation of Stock Solutions
-
Work Area: All procedures involving the handling of the powdered dye should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust.[5][6]
-
Solvent Selection: this compound is soluble in polar solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1] It is crucial to use anhydrous and amine-free solvents to prevent degradation of the NHS ester.[1]
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Carefully weigh the desired amount of the powdered reagent.
-
Dissolve the powder in the appropriate volume of anhydrous, amine-free DMF or DMSO to create the stock solution. Prepare this solution immediately before use, as its stability may be limited depending on the solvent's quality.[1]
-
Labeling Protocol
-
Reaction Conditions: The NHS ester reacts with primary amino groups.[1] This reaction is most efficient at a slightly basic pH (typically pH 8.3-8.5), as the amino group needs to be in a non-protonated state.[7]
-
Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Avoid buffers like Tris or glycine, as they will compete for reaction with the NHS ester.[7]
-
General Procedure:
-
Dissolve the protein or biomolecule to be labeled in the appropriate amine-free buffer.
-
Add the calculated amount of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for a designated period (e.g., 30-60 minutes) with gentle stirring.[7]
-
Separate the labeled protein from the unreacted dye using methods like gel permeation chromatography.[7]
-
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.[8]
-
Wear Full PPE: Don a lab coat, safety goggles, and chemical-resistant gloves before cleaning the spill.[5]
-
Containment: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid creating dust.[8]
-
Decontamination: Clean the affected surfaces thoroughly.[5]
-
Waste Collection: Collect all contaminated materials in a sealed container for proper disposal.[5]
Disposal Plan: Deactivating the Reactive NHS Ester
Unreacted this compound must be neutralized before disposal to mitigate its reactivity. The primary method for this is hydrolysis of the NHS ester group.
-
Experimental Protocol: Neutralization via Hydrolysis
-
Preparation: In a designated chemical fume hood, prepare a weak basic solution, such as a phosphate buffer with a pH of 8.0-8.5.[5]
-
Reaction: Slowly add the basic solution to the waste containing the this compound while stirring. A general guideline is to use a 10-fold molar excess of the base relative to the estimated amount of NHS ester.[5]
-
Incubation: Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.[5]
-
pH Verification: After the reaction, check the pH of the solution. If it remains acidic, add more basic solution until the pH is neutral or slightly basic (pH 7-8).[5]
-
Final Disposal: Collect the neutralized solution in a properly labeled hazardous waste container. The label should clearly indicate the contents, for example, "Hydrolyzed this compound waste".[5] Dispose of this waste according to your institution's and local regulations.[6]
-
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
